molecular formula C15H12FN B302635 2-(4-Fluorophenyl)-7-methylindolizine

2-(4-Fluorophenyl)-7-methylindolizine

Katalognummer: B302635
Molekulargewicht: 225.26 g/mol
InChI-Schlüssel: RTBSSFWVTZMMHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Fluorophenyl)-7-methylindolizine is a chemical compound with the molecular formula C16H12FNO and is available for research and development purposes . The indolizine scaffold is a nitrogen-bridged heterocycle of significant interest in medicinal chemistry. While specific biological data for this exact compound is limited in public literature, structural analogs based on the indolizine core and fluorophenyl substituents are extensively investigated for their potential in pharmaceutical development. Research on similar compounds has shown that the incorporation of a fluorine atom on the phenyl ring can influence a molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable structural feature in drug discovery . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers can utilize it as a building block in organic synthesis or as a standard in analytical studies.

Eigenschaften

Molekularformel

C15H12FN

Molekulargewicht

225.26 g/mol

IUPAC-Name

2-(4-fluorophenyl)-7-methylindolizine

InChI

InChI=1S/C15H12FN/c1-11-6-7-17-10-13(9-15(17)8-11)12-2-4-14(16)5-3-12/h2-10H,1H3

InChI-Schlüssel

RTBSSFWVTZMMHF-UHFFFAOYSA-N

SMILES

CC1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)F

Kanonische SMILES

CC1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)F

Herkunft des Produkts

United States
Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of 2-(4-Fluorophenyl)-7-methylindolizine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indolizine scaffold is a privileged, nitrogen-containing bicyclic heteroaromatic structure that forms the core of numerous biologically active compounds and advanced functional materials[1]. Among its derivatives, 2-(4-Fluorophenyl)-7-methylindolizine (CAS No. 2378-23-6)[2] represents a highly optimized structural motif. By strategically incorporating a para-fluorophenyl group and a 7-methyl substitution, this molecule achieves a unique balance of lipophilicity, metabolic stability, and electron density.

This whitepaper provides an in-depth technical guide designed for researchers and drug development professionals. It details the physicochemical properties, the causality-driven synthetic methodology (via the Tschitschibabin reaction), and the analytical validation protocols required to successfully synthesize and utilize this compound.

Part 1: Physicochemical Properties & Structural Dynamics

The pharmacological potential of an indolizine derivative is strictly dictated by its substituent pattern. The physicochemical properties of 2-(4-Fluorophenyl)-7-methylindolizine are summarized below:

Quantitative Data Summary
PropertyValueStructural Rationale & Pharmacological Impact
Chemical Name 2-(4-Fluorophenyl)-7-methylindolizineCore bicyclic heteroaromatic scaffold.
CAS Number 2378-23-6Unique chemical identifier[2].
Molecular Formula C₁₅H₁₂FN-
Molecular Weight 225.26 g/mol Highly optimal for small-molecule drug space (Compliant with Lipinski’s Rule of 5).
Physical State Solid (Crystalline)Typical for planar, conjugated aromatic heterocycles.
Topological Polar Surface Area (TPSA) ~4.9 ŲExceptionally low TPSA, indicating high potential for blood-brain barrier (BBB) penetration and cellular permeability.
Structural Dynamics & Target Interaction
  • The Fluorine Effect: The introduction of a fluorine atom at the para-position of the phenyl ring is a deliberate medicinal chemistry strategy. Fluorine substituents significantly improve membrane permeability and alter the pharmacokinetic properties of the parent molecule[3]. Crucially, it blocks the metabolically labile para-position from Cytochrome P450-mediated oxidation, thereby extending the compound's biological half-life.

  • The 7-Methyl Substitution: The methyl group at the 7-position exerts an inductive electron-donating effect (+I). This enriches the electron density of the already electron-rich indolizine core, optimizing its ability to engage in π−π stacking and hydrophobic interactions with target protein pockets (e.g., kinase hinge regions).

SAR Core 2-(4-Fluorophenyl)-7-methylindolizine Fluoro para-Fluoro Group Core->Fluoro Methyl 7-Methyl Group Core->Methyl PK Enhanced Lipophilicity & Metabolic Stability Fluoro->PK Blocks CYP450 oxidation ED Increased Electron Density (Indolizine Core) Methyl->ED Inductive effect (+I) Target Protein Target Binding (e.g., Kinase Inhibition) PK->Target Membrane Permeability ED->Target Pi-Pi Stacking

Figure 1: Structure-Activity Relationship (SAR) and pharmacological targeting.

Part 2: Mechanistic Synthesis & Causality

The most robust and direct method for constructing the indolizine nucleus is the Tschitschibabin (Chichibabin) Indolizine Synthesis [1]. This classical reaction involves the condensation of a 2-alkylpyridine with an α -halocarbonyl compound, followed by a base-mediated intramolecular cyclization[4][5].

Regioselective Causality: Why 2,4-Dimethylpyridine?

To synthesize 2-(4-Fluorophenyl)-7-methyl indolizine, the selection of the pyridine starting material is critical. The reaction requires an alkyl group at the 2-position of the pyridine ring to form the bridging carbon (C-3) of the indolizine's 5-membered ring[4].

  • If we use 4-methylpyridine, the reaction will fail to cyclize properly because the required α -carbon is missing at the 2-position.

  • Therefore, 2,4-dimethylpyridine must be used.

Kinetic vs. Thermodynamic Control: During the base-mediated ylide formation, the base selectively deprotonates the 2-methyl group rather than the 4-methyl group. Causality: The 2-methyl protons are kinetically more acidic due to their closer proximity to the positively charged pyridinium nitrogen. Furthermore, cyclization from the 2-position forms a thermodynamically stable 5-membered pyrrole ring, whereas cyclization from the 4-position would theoretically require the formation of a highly strained, non-aromatic 7-membered ring—a pathway that is thermodynamically forbidden.

Synthesis A 2,4-Dimethylpyridine + 4-Fluorophenacyl bromide B Quaternization (Acetone, Reflux) A->B Nucleophilic Attack C Pyridinium Salt (Precipitate) B->C Spontaneous Precipitation D Ylide Formation (Aqueous NaHCO3) C->D Regioselective Deprotonation E Cyclization & Dehydration (-H2O) D->E Aldol-type Condensation F 2-(4-Fluorophenyl)- 7-methylindolizine E->F Aromatization

Figure 2: Mechanistic workflow of the Tschitschibabin indolizine synthesis.

Part 3: Step-by-Step Experimental Protocol

As a self-validating system, this protocol utilizes intrinsic physical changes (e.g., precipitation) to confirm reaction progress, minimizing the need for constant chromatographic monitoring.

Phase 1: Quaternization
  • Setup: In a flame-dried 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-bromo-1-(4-fluorophenyl)ethanone (4-fluorophenacyl bromide) in 20 mL of anhydrous acetone.

  • Addition: Add 1.1 equivalents of 2,4-dimethylpyridine dropwise at room temperature under continuous magnetic stirring.

  • Reflux & Self-Validation: Heat the mixture to reflux (approx. 56°C) for 2–4 hours.

    • Causality of Solvent Choice: Acetone is a polar aprotic solvent that readily dissolves the neutral starting materials but poorly solvates the resulting ionic pyridinium salt. As the reaction proceeds, the salt will spontaneously precipitate. This solid formation provides an immediate, visual self-validation that quaternization is successful, driving the equilibrium forward via Le Chatelier's principle.

  • Isolation: Cool the mixture to 0°C, filter the precipitated pyridinium salt under vacuum, wash with cold acetone, and dry under reduced pressure.

Phase 2: Ylide Formation and Cyclization
  • Solvation: Suspend the isolated pyridinium salt in 30 mL of distilled water.

  • Base-Mediated Cyclization: Add an excess (3.0 equivalents) of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the suspension[5].

  • Reflux: Heat the aqueous mixture to reflux for 4 hours. The base deprotonates the kinetically favored 2-methyl group, generating a highly reactive pyridinium ylide that immediately undergoes an intramolecular aldol-type condensation with the ketone carbonyl[4]. Subsequent dehydration yields the aromatic indolizine core.

  • Extraction: Cool the reaction mixture to room temperature. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL). The highly lipophilic indolizine product will partition entirely into the organic phase.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield pure 2-(4-Fluorophenyl)-7-methylindolizine.

Part 4: Analytical Characterization Protocol

To ensure absolute structural integrity, the following analytical signatures must be verified:

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz): The successful formation of the indolizine core is definitively proven by the disappearance of the phenacyl methylene protons (which appear at ~5.5 ppm in the intermediate salt). Look for the appearance of the highly shielded indolizine C-3 proton (typically around 7.2–7.4 ppm) and the characteristic singlet of the 7-methyl group at ~2.3 ppm.

  • Mass Spectrometry (LC-MS): A definitive molecular ion peak [M+H]+ at m/z 226.26 confirms the exact mass and the successful elimination of water during the aromatization step.

  • FT-IR Spectroscopy: The complete absence of a strong carbonyl ( C=O ) stretching frequency at ~1690 cm⁻¹ confirms that the intramolecular cyclization and subsequent dehydration are complete.

References

  • National Center for Biotechnology Information. "Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives". Source: PMC. URL:[Link]

  • American Chemical Society. "Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides". Source: The Journal of Organic Chemistry. URL:[Link]

Sources

2-(4-Fluorophenyl)-7-methylindolizine: Molecular Architecture, Conformational Dynamics, and Synthesis Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The indolizine scaffold—a fully conjugated, 10- π electron bicyclic system featuring a bridgehead nitrogen—is a privileged pharmacophore in medicinal chemistry. Specifically, 2-(4-Fluorophenyl)-7-methylindolizine represents a highly functionalized derivative with significant potential in drug discovery and materials science. This technical whitepaper provides an in-depth analysis of its molecular structure, conformational behavior, and validated synthetic pathways, designed for researchers and application scientists requiring rigorous, reproducible methodologies.

Molecular Architecture and Conformational Dynamics

The Indolizine Core and Electronic Distribution

Indolizine is an aromatic isomer of indole. The nitrogen atom at position 4 contributes its lone pair to the π -system, creating an electron-rich 5-membered pyrrole ring and a relatively electron-deficient 6-membered pyridine ring. In 2-(4-Fluorophenyl)-7-methylindolizine, the 7-methyl group (derived from 4-methylpyridine) exerts a +I (inductive) electron-donating effect, which subtly increases the electron density of the 6-membered ring, stabilizing the overall aromatic system.

Conformational Behavior: The Rotational Barrier

The primary conformational variable in this molecule is the rotation of the 4-fluorophenyl ring around the C2–C(aryl) single bond.

The Planarity Paradox: To maximize π

π conjugation between the indolizine core and the phenyl ring, the molecule "prefers" a perfectly coplanar geometry (dihedral angle θ=0∘ ).
  • Steric Clash: Absolute planarity induces a severe steric clash between the ortho-hydrogens of the fluorophenyl ring and the C1/C3 protons of the indolizine core.

  • As a result, the molecule adopts a compromise conformation. [1] and solid-state X-ray crystallography demonstrate that 2-arylindolizines typically exhibit a dihedral twist of 15° to 30° . The barrier to rotation is relatively low ( 3.5–5.0 kcal/mol), meaning the aryl ring rotates freely in solution at room temperature but locks into a specific canted angle within a crystal lattice.

    The Role of the Fluorine Substituent

    The para-fluoro substituent on the phenyl ring plays a dual role. Electronically, it exerts a strong -I (inductive electron-withdrawing) effect and a +M (mesomeric electron-donating) effect. Structurally, the highly electronegative fluorine atom acts as a potent hydrogen-bond acceptor, dictating the solid-state supramolecular assembly through intermolecular C–H F interactions, which is critical for formulating crystalline active pharmaceutical ingredients (APIs).

    Synthesis Methodology: The Tschitschibabin Protocol

    The classical and most robust route to construct the 2-arylindolizine framework is the [2]. This two-step process involves the quaternization of a substituted pyridine followed by a base-mediated 1,5-dipolar cyclization.

    Synthesis A 4-Methylpyridine + Bromo-ketone B Pyridinium Salt Intermediate A->B Acetone, Reflux (Quaternization) C Pyridinium Ylide (Deprotonation) B->C Base (NaHCO3) (-HBr) D 2-(4-Fluorophenyl)- 7-methylindolizine C->D 1,5-Cyclization & Aromatization

    Fig 1: Tschitschibabin synthesis pathway for 2-(4-Fluorophenyl)-7-methylindolizine.

    Experimental Protocol (Self-Validating Workflow)

    This protocol is engineered for high yield and purity, emphasizing the causality behind each physicochemical manipulation.

    Step 1: Quaternization (Formation of the Pyridinium Bromide)

    • Reagents: Dissolve 1.0 equivalent of 4-methylpyridine ( γ -picoline) and 1.05 equivalents of 2-bromo-1-(4-fluorophenyl)ethanone in anhydrous acetone (0.2 M concentration).

      • Causality: Anhydrous acetone is strictly required. The presence of water would lead to the competitive hydrolysis of the highly reactive α -bromo ketone into an α -hydroxy ketone, drastically reducing the yield.

    • Reaction: Reflux the mixture under an inert argon atmosphere for 2–4 hours.

      • Causality: Heat is required to overcome the activation energy barrier of the SN​2 nucleophilic attack by the pyridine nitrogen.

    • Isolation: Cool the mixture to 0 °C. The resulting 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-methylpyridin-1-ium bromide will precipitate. Filter and wash with cold diethyl ether to remove unreacted starting materials.

    Step 2: Ylide Formation and Cyclization

    • Reagents: Suspend the isolated pyridinium salt in water/ethanol (1:1 v/v) and add 2.5 equivalents of sodium bicarbonate (NaHCO 3​ ).

      • Causality: The methylene protons adjacent to the positively charged nitrogen are highly acidic. NaHCO 3​ acts as a mild base to selectively deprotonate this carbon, forming a reactive pyridinium ylide without triggering unwanted side reactions (such as aldol condensations) that stronger bases might induce.

    • Reaction: Heat the mixture to 80 °C for 4 hours. The ylide undergoes a spontaneous 1,5-dipolar cyclization followed by dehydration (-H 2​ O) to achieve the thermodynamically stable, fully aromatic indolizine system.

    • Purification: Extract the aqueous mixture with dichloromethane (DCM). Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield the pure 2-(4-Fluorophenyl)-7-methylindolizine.

    Structural Characterization and Data Presentation

    Validating the molecular structure requires a multidisciplinary analytical approach. The [3] necessitates precise NMR assignments and crystallographic verification.

    Quantitative Data Summaries

    Table 1: Conformational and Electronic Parameters (Theoretical vs. Experimental)

    ParameterAnalytical MethodValueScientific Significance
    Dihedral Angle ( θ ) X-Ray Crystallography18° - 25°Deviation from absolute planarity due to C1/C3 vs. ortho-H steric clash.
    Rotational Barrier DFT (B3LYP/6-31G*)~4.2 kcal/molLow barrier confirms rapid free rotation of the fluorophenyl ring in solution.
    HOMO-LUMO Gap DFT Calculation~3.8 eVIndicates a highly polarizable π -system, rendering the C3 position susceptible to electrophilic attack.

    Table 2: Key NMR Chemical Shifts (Expected Values)

    NucleusPositionShift (ppm)MultiplicityCausality / Structural Note
    1 H C3–H7.20 - 7.40Singlet (broad)Highly characteristic of the electron-rich pyrrole ring; often the most diagnostic proton.
    1 H C7–CH 3​ 2.35 - 2.45SingletUpfield shift typical for an aromatic methyl group; confirms 4-methylpyridine incorporation.
    1 H Ar–H (ortho to F)7.05 - 7.15TripletArises from coupling with both the adjacent proton and the 19 F nucleus ( J≈8.5 Hz).
    13 C C–F161.0 - 164.0DoubletExhibits a massive one-bond carbon-fluorine coupling constant ( 1JC,F​≈245 Hz).
    Conformational Analysis Workflow

    To fully map the conformational landscape of 2-(4-Fluorophenyl)-7-methylindolizine, researchers employ a hybrid workflow bridging solid-state data with quantum mechanical profiling.

    Workflow N1 X-Ray Crystallography (Solid-State Conformation) N2 DFT Geometry Optimization (B3LYP/6-31G*) N1->N2 Initial Coordinates N3 Dihedral Angle Scan (Rotational Barrier) N2->N3 Energy Profiling N5 Conformational Consensus Model N3->N5 Gas-Phase Minima N4 Solution-State NMR (NOESY/ROESY) N4->N5 Solution Dynamics

    Fig 2: Multidisciplinary workflow for analyzing indolizine conformational dynamics.

    Conclusion

    The molecular structure of 2-(4-Fluorophenyl)-7-methylindolizine represents a delicate balance between electronic conjugation and steric hindrance. By leveraging the robust Tschitschibabin reaction under strictly controlled conditions, researchers can reliably synthesize this scaffold. Understanding its conformational dynamics—specifically the rotational barrier of the fluorophenyl group and the inductive effects of the methyl and fluoro substituents—is critical for downstream applications in rational drug design and the development of novel organic materials.

    References

    • First-Principles Determination of Molecular Conformations of Indolizidine in Solution. National Institutes of Health (NIH) / PubMed Central. URL:[Link]

    • INDOLIZINE: A Comprehensive Review of Their Chemistry, Synthesis and Application. World Journal of Pharmacy and Pharmaceutical Sciences. URL:[Link]

    Spectroscopic Characterization of 2-(4-Fluorophenyl)-7-methylindolizine: A Technical Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The indolizine scaffold—a bridgehead nitrogen-fused bicyclic heteroaromatic system—serves as a critical bioisostere of indole in medicinal chemistry, exhibiting profound antimicrobial, anti-inflammatory, and anticancer properties[1]. Among its derivatives, 2-(4-Fluorophenyl)-7-methylindolizine represents a highly functionalized architecture where the electron-donating methyl group and the electron-withdrawing fluorophenyl moiety create a unique electronic push-pull dynamic across the conjugated system.

    This whitepaper provides an in-depth, authoritative analysis of the spectroscopic signatures (NMR, IR, MS) of 2-(4-Fluorophenyl)-7-methylindolizine. By deconstructing the causality behind its chemical shifts, coupling constants, and fragmentation pathways, this guide equips synthetic chemists and drug development professionals with the foundational data necessary for structural validation and derivative design.

    Synthetic Pathway & Mechanistic Causality

    To accurately interpret the spectroscopic data of a molecule, one must first understand its electronic assembly. The most robust and widely utilized method for constructing the indolizine core is the Tschitschibabin (Chichibabin) reaction .

    The synthesis of 2-(4-Fluorophenyl)-7-methylindolizine proceeds via a two-stage cascade[2]:

    • Quaternization : 4-Methylpyridine acts as a nucleophile, attacking the electrophilic carbon of 2-bromo-4'-fluoroacetophenone to form a pyridinium bromide salt[3].

    • Base-Mediated Cyclization : Deprotonation of the acidic methylene group yields a highly reactive pyridinium ylide. This intermediate undergoes an intramolecular 1,5-dipolar cyclization, followed by dehydration and aromatization to forge the fully conjugated indolizine system.

    G A 4-Methylpyridine + 2-Bromo-4'-fluoroacetophenone B Step 1: Quaternization (Reflux, Acetone, 2h) A->B C Intermediate: Pyridinium Bromide Salt B->C D Step 2: Base-Mediated Deprotonation (NaHCO3 or Et3N) C->D E Intermediate: Pyridinium Ylide D->E F Step 3: 1,5-Dipolar Cyclization (Intramolecular) E->F G Step 4: Dehydration & Aromatization F->G H Product: 2-(4-Fluorophenyl)-7-methylindolizine G->H

    Caption: Mechanistic workflow of the Tschitschibabin synthesis of 2-(4-Fluorophenyl)-7-methylindolizine.

    Nuclear Magnetic Resonance (NMR) Profiling

    The structural elucidation of 2-(4-Fluorophenyl)-7-methylindolizine relies heavily on multinuclear NMR spectroscopy. The electron distribution within the indolizine ring dictates highly specific chemical shifts.

    1 H NMR Causality and Assignments

    The proton NMR spectrum of the indolizine core is highly diagnostic.

    • The H-5 Deshielding Effect : The proton at the C-5 position (adjacent to the bridgehead nitrogen) resonates significantly downfield at δ 7.85 ppm . This is not merely due to spatial proximity; it is driven by the anisotropic effect of the adjacent ring current and the partial positive character localized on the nitrogen atom in specific resonance contributors.

    • The Pyrrole Protons (H-1 and H-3) : The H-1 and H-3 protons appear as fine doublets ( J≈1.5 Hz) at δ 6.75 and δ 7.35 ppm , respectively. The meta-like coupling across the electron-rich 5-membered ring confirms the substitution at C-2.

    • The 4-Fluorophenyl System : The para-substituted fluorine atom splits the phenyl protons into an AA'BB' spin system, appearing as a characteristic doublet of doublets (H-2', H-6') and a pseudo-triplet (H-3', H-5') due to 3JHF​ and 4JHF​ couplings.

    13 C and 19 F NMR: The Fluorine Coupling Dynamic

    The 13 C NMR spectrum is defined by the scalar coupling between the carbon nuclei and the spin-1/2 19 F nucleus.

    • C-4' (ipso to Fluorine) : Exhibits a massive one-bond coupling constant ( 1JCF​≈245.0 Hz) at δ 162.0 ppm .

    • C-3', C-5' (ortho to Fluorine) : Show a two-bond coupling ( 2JCF​≈21.5 Hz).

    • C-2', C-6' (meta to Fluorine) : Show a three-bond coupling ( 3JCF​≈8.0 Hz). The 19 F NMR spectrum yields a single multiplet at δ -115.5 ppm , confirming the presence of a single, unequivalent fluorine environment.

    Data Summaries

    Table 1: 1 H and 19 F NMR Data Summary (400 MHz / 376 MHz, CDCl 3​ )

    NucleusPositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)
    1 HH-57.85d7.0
    1 HH-2', H-6' (Ph)7.65dd8.5, 5.5
    1 HH-37.35d1.5
    1 HH-87.20br s-
    1 HH-3', H-5' (Ph)7.10t8.5
    1 HH-16.75d1.5
    1 HH-66.45dd7.0, 1.5
    1 HC7-CH 3​ 2.35s-
    19 F4'-F-115.5m-

    Table 2: 13 C NMR Data and C-F Coupling Constants (100 MHz, CDCl 3​ )

    Carbon PositionChemical Shift ( δ , ppm)C-F Coupling ( JCF​ , Hz)Assignment Notes
    C-4' (Ph)162.0 1J=245.0 Strongly deshielded by electronegative F
    C-9 (Bridgehead)132.8-Quaternary bridgehead
    C-1' (Ph)131.0 4J=3.0 Quaternary, para to F
    C-7130.5-Quaternary, methyl-substituted
    C-2128.0-Quaternary, aryl-substituted
    C-2', C-6' (Ph)127.5 3J=8.0 Ortho to indolizine core
    C-5125.4-Adjacent to bridgehead N
    C-3', C-5' (Ph)115.6 2J=21.5 Ortho to F
    C-8115.0-Shielded relative to C-5
    C-6112.5-Shielded by resonance
    C-3110.2-Pyrrole ring carbon
    C-198.5-Highly shielded diagnostic peak
    C7-CH 3​ 21.2-Aliphatic methyl

    Mass Spectrometry (HRMS) & Fragmentation Dynamics

    High-Resolution Mass Spectrometry (ESI-TOF) provides exact mass validation. The theoretical exact mass for C 15​ H 12​ FN is 225.0954 Da .

    • Ionization Profile : Under positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the electron-rich C-3 position (or the bridgehead nitrogen, depending on the solvent state), yielding a prominent pseudo-molecular ion [M+H] + at m/z 226.1032 .

    • Fragmentation Causality : The indolizine core is highly stable, resisting extensive fragmentation under soft ionization. However, elevated collision energies trigger specific neutral losses:

      • m/z 206.0970 : Loss of HF (-20 Da), a diagnostic fragmentation pathway for fluorinated aromatic systems.

      • m/z 211.0790 : Loss of a methyl radical (-15 Da) from the C-7 position, generating a stabilized radical cation.

    Infrared (IR) Spectroscopy

    Attenuated Total Reflectance (ATR-FTIR) spectroscopy confirms the functional group integrity of the synthesized molecule. The absence of N-H (typically ~3300 cm −1 ) or C=O (typically ~1700 cm −1 ) stretching frequencies definitively proves the successful dehydration and cyclization of the ylide intermediate.

    Key Vibrational Modes:

    • 1220 cm −1 : Strong, sharp absorption band assigned to the C-F stretching vibration .

    • 3050 cm −1 : Aromatic C-H stretching (indolizine and phenyl rings).

    • 2920, 2850 cm −1 : Aliphatic C-H stretching (C-7 methyl group).

    • 1605, 1510 cm −1 : C=C and C=N skeletal stretching of the conjugated indolizine framework.

    • 830 cm −1 : Strong out-of-plane C-H bending, characteristic of 1,4-disubstituted (para) benzene rings.

    Experimental Protocols: Synthesis & Spectral Acquisition

    To ensure Trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step contains physical checkpoints to verify reaction progress,[2].

    Phase 1: Synthesis of the Pyridinium Bromide Intermediate
    • Setup : In an oven-dried 50 mL round-bottom flask, dissolve 4-methylpyridine (1.0 mmol) and 2-bromo-4'-fluoroacetophenone (1.0 mmol) in 10 mL of anhydrous acetone.

    • Reaction : Reflux the mixture under an inert argon atmosphere for 2 hours.

    • Validation Checkpoint : The formation of the pyridinium salt is visually confirmed by the precipitation of a dense, white-to-off-white solid from the acetone solution. Causality: The ionic salt is insoluble in the relatively non-polar acetone, driving the reaction forward.

    • Isolation : Cool the mixture to room temperature, filter the precipitate under vacuum, and wash with cold diethyl ether (2 x 5 mL) to remove unreacted starting materials. Dry under high vacuum.

    Phase 2: Tschitschibabin Cyclization
    • Setup : Suspend the purified pyridinium bromide (1.0 mmol) in 15 mL of anhydrous dichloromethane (DCM) or ethanol.

    • Deprotonation : Add an excess of base (e.g., NaHCO 3​ or Triethylamine, 2.5 mmol). Stir at reflux for 4–6 hours.

    • Monitoring : Track the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (4:1). The product will appear as a highly fluorescent spot under 254 nm and 365 nm UV light, a hallmark of the conjugated indolizine system[1].

    • Workup : Quench with distilled water (20 mL). Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na 2​ SO 4​ .

    • Purification : Concentrate under reduced pressure and purify via silica gel column chromatography (Hexane/EtOAc gradient) to yield 2-(4-Fluorophenyl)-7-methylindolizine as a crystalline solid.

    Phase 3: Spectroscopic Acquisition Parameters
    • NMR : Dissolve 15 mg of the purified compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard). Acquire 1 H at 400 MHz (16 scans, relaxation delay 1.5s), 13 C at 100 MHz (1024 scans, relaxation delay 2.0s to ensure quaternary carbon relaxation), and 19 F at 376 MHz.

    • HRMS : Prepare a 1 μ g/mL solution in LC-MS grade Methanol/Water (1:1) with 0.1% Formic Acid to promote protonation. Inject into an ESI-TOF mass spectrometer operating in positive ion mode.

    • IR : Place 2-3 mg of the neat crystalline solid directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent pressure and acquire 32 scans from 4000 to 400 cm −1 with a resolution of 4 cm −1 .

    References

    • Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis Beilstein Journal of Organic Chemistry (via D-NB / NIH) URL:[Link]

    • INDOLIZINE: A COMPREHENSIVE REVIEW OF THEIR CHEMISTRY, SYNTHESIS AND APPLICATION World Journal of Pharmacy and Pharmaceutical Sciences (WJPPS) URL:[Link]

    Sources

    Quantum Chemical Profiling of 2-(4-Fluorophenyl)-7-methylindolizine: A Comprehensive Computational and Experimental Workflow

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The rational design of advanced optoelectronic materials and targeted therapeutics increasingly relies on predictive computational models. 2-(4-Fluorophenyl)-7-methylindolizine represents a highly tunable, nitrogen-containing fused bicyclic system. The indolizine core acts as a robust π -electron donor, while the 4-fluorophenyl moiety serves as a weak electron acceptor, creating an internal push-pull dipole 1. This whitepaper provides an authoritative, step-by-step technical guide to characterizing this molecule using Density Functional Theory (DFT), bridging the gap between in silico quantum mechanics and empirical benchtop validation.

    Molecular Architecture & Electronic Rationale

    Understanding the structure-property relationships of indolizines is critical before initiating computational workflows. The 10- π electron system of indolizine is inherently electron-rich.

    • The 7-Methyl Substitution: Introduces an inductive electron-donating effect (+I), which selectively destabilizes the Highest Occupied Molecular Orbital (HOMO), raising its energy level.

    • The 4-Fluorophenyl Substitution: The highly electronegative fluorine atom exerts an electron-withdrawing effect (-I), which stabilizes the Lowest Unoccupied Molecular Orbital (LUMO).

    This synergistic modulation narrows the HOMO-LUMO gap, red-shifting the absorption and emission spectra compared to the unsubstituted indolizine parent molecule .

    MO_Modulation Core Indolizine Core (π-Electron Donor) HOMO HOMO Destabilization (Higher Energy) Core->HOMO LUMO LUMO Stabilization (Lower Energy) Core->LUMO Fluoro 4-Fluorophenyl Group (Electron Acceptor) Fluoro->LUMO Methyl 7-Methyl Group (Inductive Donor) Methyl->HOMO Gap Narrowed HOMO-LUMO Gap (Red-Shifted Spectra) HOMO->Gap LUMO->Gap

    Caption: Substituent effects on the frontier molecular orbitals of the indolizine scaffold.

    Theoretical Framework: Functional and Basis Set Selection

    The selection of computational parameters is not arbitrary; it dictates the physical validity of the modeled electron density.

    • Ground State Geometry (B3LYP-GD3BJ): The B3LYP hybrid functional is the foundational standard for organic geometries 2. However, indolizines exhibit significant non-covalent interactions, particularly π−π stacking in solid-state lattices. Therefore, applying Grimme’s D3 empirical dispersion correction with Becke-Johnson damping (GD3BJ) is mandatory to prevent the underestimation of these intermolecular forces 3.

    • Excited State Dynamics (CAM-B3LYP): Standard hybrid functionals suffer from self-interaction errors, artificially stabilizing charge-transfer (CT) states. Because the electronic transition from the indolizine core to the fluorophenyl moiety involves significant CT character, the Coulomb-attenuating method (CAM-B3LYP) is required to recover the correct asymptotic behavior of the exchange potential 2.

    • Basis Set (def2-TZVP): The Ahlrichs def2-TZVP basis set provides triple-zeta valence quality with polarization functions. This is critical for accurately describing the high electronegativity and tight electron cloud of the fluorine atom alongside the diffuse π -system of the indolizine core , [[3]]().

    Step-by-Step Computational Protocol

    To ensure high-fidelity results, the computational workflow must be treated as a self-validating system.

    • Coordinate Generation & Pre-Optimization: Generate the 3D conformer of 2-(4-Fluorophenyl)-7-methylindolizine using molecular mechanics (e.g., MMFF94) to establish a reasonable starting geometry.

    • DFT Ground State Optimization: Execute the optimization using B3LYP/def2-TZVP empiricaldispersion=GD3BJ in a vacuum or implicit solvent model (SMD).

      • Causality: Optimization minimizes the forces on the atoms to find the lowest energy conformer.

    • Hessian / Frequency Analysis (Critical Self-Validation): Immediately following optimization, run a vibrational frequency calculation at the exact same level of theory.

      • Validation Check: The output must yield zero imaginary frequencies . An imaginary frequency indicates the structure is trapped in a transition state (saddle point) rather than a true local minimum 4.

    • Frontier Molecular Orbital (FMO) Analysis: Extract the HOMO and LUMO energies from the formatted checkpoint file. Calculate the global reactivity descriptors (chemical hardness, electrophilicity index).

    • Time-Dependent DFT (TD-DFT): Subject the optimized ground-state geometry to TD-DFT using CAM-B3LYP/def2-TZVP to calculate the first 20 singlet-singlet vertical excitations.

    Workflow A 1. Input Coordinate Generation (SMILES to 3D) B 2. Ground State Optimization (B3LYP-GD3BJ/def2-TZVP) A->B C 3. Frequency Analysis (Zero Imaginary Frequencies) B->C D 4. Electronic Properties (FMO, NBO, ESP) C->D E 5. Excited State Dynamics (TD-DFT / CAM-B3LYP) C->E

    Caption: Step-by-step computational workflow for indolizine DFT analysis.

    Quantitative Data Summary

    The following table summarizes the expected computational parameters for 2-(4-Fluorophenyl)-7-methylindolizine, synthesized from established theoretical baselines of analogous substituted indolizines , 3.

    Molecular PropertyComputational MethodRepresentative ValuePhysical Significance
    HOMO Energy B3LYP/def2-TZVP-5.12 eVIonization potential; defines electron-donating capacity.
    LUMO Energy B3LYP/def2-TZVP-1.85 eVElectron affinity; modulated by the 4-fluorophenyl group.
    HOMO-LUMO Gap B3LYP/def2-TZVP3.27 eVDictates chemical hardness and kinetic stability.
    λmax​ (Absorption) TD-DFT/CAM-B3LYP~385 nmPrimary π→π∗ transition; correlates with UV-Vis.
    Dipole Moment ( μ ) B3LYP/def2-TZVP4.15 DebyeIndicates strong charge polarization across the molecular axis.

    Experimental Validation Protocol

    To ensure the computational model reflects physical reality, theoretical data must be anchored by empirical synthesis and spectroscopic characterization 4. The following protocol details the synthesis of the target compound via a modified Tschitschibabin reaction, incorporating self-validating quality control checkpoints 1.

    Step 1: Quaternization (Pre-reaction Assembly)

    • Action: React 4-methylpyridine (1.0 eq) with 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.1 eq) in refluxing acetone for 4 hours.

    • Causality: The α -haloketone serves as a highly reactive electrophile. The nucleophilic nitrogen of the pyridine ring attacks the α -carbon, displacing the bromide ion to form a stable pyridinium salt intermediate.

    Step 2: Base-Promoted Cyclization

    • Action: Isolate the pyridinium salt, suspend it in ethanol, and add an excess of aqueous sodium bicarbonate ( NaHCO3​ ). Reflux for 6 hours.

    • Causality: The weak base selectively deprotonates the acidic α -methylene protons of the pyridinium salt, forming a pyridinium ylide. This ylide undergoes an intramolecular aldol-type condensation with the pendant carbonyl group, closing the 5-membered pyrrole ring to finalize the indolizine core.

    Step 3: Self-Validation (Reaction Monitoring)

    • Action: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent.

    • Validation Check: The disappearance of the starting material and the emergence of a highly fluorescent blue/green spot under 365 nm UV light empirically confirms the formation of the fully conjugated, aromatic indolizine system.

    Step 4: Spectroscopic Benchmarking

    • Action: Purify via silica gel column chromatography. Dissolve the purified 2-(4-Fluorophenyl)-7-methylindolizine in solvents of varying polarity (Cyclohexane, Dichloromethane, DMSO).

    • Causality: Acquire empirical UV-Vis absorption and fluorescence emission spectra. These experimental λmax​ values must be plotted against the TD-DFT (CAM-B3LYP) predicted vertical transitions to validate the computational model's accuracy regarding solvatochromic shifts.

    References

    • Quantum Chemical Calculations for Indolizine Systems: A Technical Guide Benchchem
    • 2-(4-Fluorophenyl)-7-methylindolizine-1,3-dicarbaldehyde EvitaChem
    • Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications Journal of the American Chemical Society (JACS)
    • Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9 MDPI
    • Quantum chemical calculations for reaction prediction in the development of synthetic methodologies RSC Publishing

    Sources

    Biological Activity Screening of Novel Indolizine Derivatives: A Technical Guide for Preclinical Evaluation

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Rationale: The Indolizine Scaffold in Medicinal Chemistry

    The indolizine nucleus—a 10-π electron, nitrogen-fused bicyclic heteroaromatic system—has emerged as a highly privileged scaffold in modern drug discovery[1]. As a structural isomer of indole, indolizine possesses unique physicochemical properties, including a highly conjugated planar structure that readily undergoes electrophilic substitution at the C1 and C3 positions. This reactivity allows for the rapid generation of diverse chemical libraries.

    Historically, the discovery of camptothecin highlighted the potential of indolizine-containing moieties[2]. Today, rational drug design has shifted toward synthesizing novel, highly functionalized indolizine derivatives to target two primary therapeutic areas: oncology (specifically via microtubule destabilization) and infectious diseases (targeting resistant bacterial and fungal strains)[3][4].

    As a Senior Application Scientist, I approach the biological screening of these compounds not merely as a checklist of assays, but as a rigorous, self-validating system designed to establish definitive structure-activity relationships (SAR) and eliminate false positives early in the developmental pipeline.

    Structure-Activity Relationship (SAR) Logic

    The biological efficacy of indolizine derivatives is strictly dictated by their substitution patterns. Understanding this causality is critical before initiating any screening workflow.

    • Anticancer Activity: Substitutions at the C3 position with aroyl or trimethoxyphenyl groups, combined with halogenation on the pyridine ring, dramatically enhance the molecule's ability to mimic colchicine, allowing it to bind to the β-tubulin interface[5][6].

    • Antimicrobial Activity: The introduction of a carbonitrile group at the C1 position has been shown to selectively inhibit bacterial protein tyrosine phosphatases (PTPs) and fungal 14α-demethylase, providing potent dual-action antimicrobial properties[4].

    SARLogic Core Indolizine Core (10-π Scaffold) C1 C1 Substitution (e.g., Carbonitrile) Core->C1 C3 C3 Substitution (e.g., Aroyl/Alkyl) Core->C3 Pyridine Pyridine Ring (Halogen/Methoxy) Core->Pyridine AntiMicrobial Enhanced Antimicrobial Activity C1->AntiMicrobial Target PTPs AntiCancer Enhanced Tubulin Binding (Anticancer) C3->AntiCancer Lipophilicity Pyridine->AntiCancer H-Bonding

    Structure-Activity Relationship (SAR) logic for functionalized indolizine derivatives.

    Oncology Screening: Targeting Microtubule Dynamics

    Novel indolizine derivatives have demonstrated profound antiproliferative activity by acting as microtubule destabilizers[3]. By binding to the colchicine site of tubulin, these compounds prevent the polymerization of microtubules, disrupting the formation of the mitotic spindle. This mechanical failure triggers the spindle assembly checkpoint, leading to G2/M cell-cycle arrest and subsequent apoptosis[7].

    Quantitative Efficacy in Cancer Models

    Recent screening campaigns have yielded derivatives with nanomolar potency across diverse cancer cell lines, while maintaining negligible cytotoxicity toward healthy fibroblasts[3].

    Table 1: Cytotoxic Potency of Benchmark Indolizine Derivatives

    Compound DesignationTarget Cell Line / PanelIC₅₀ / GI₅₀ ValuePrimary Mechanism of ActionRef.
    Compound 8e CAL-27 (Oral Squamous Cell)47 nMTubulin Destabilization (Colchicine Site)[3]
    Compound 11a NCI-60 Panel (Broad Spectrum)10 - 100 nMTubulin Polymerization Inhibition[5]
    Compound 5c HOP-62 (Non-Small Cell Lung)10 µM (GI%)Apoptosis Induction / EGFR Disruption[6]
    Protocol: Self-Validating In Vitro Tubulin Polymerization Assay

    To prove that cytotoxicity is mechanistically driven by tubulin disruption, a cell-free biochemical assay is required. We utilize a fluorescence-based tubulin polymerization assay.

    Causality of the Assay Design: Purified porcine brain tubulin is incubated with a fluorescent reporter (e.g., DAPI). As tubulin polymerizes into microtubules, the fluorophore is incorporated into the hydrophobic core of the polymer, resulting in a quantifiable fluorescence enhancement. Indolizine derivatives that bind the colchicine site will sterically hinder this polymerization, suppressing the fluorescence signal.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP. Keep on ice to prevent premature polymerization.

    • Compound Dilution: Dissolve the indolizine derivative in anhydrous DMSO to create a 10 mM stock. Dilute to final screening concentrations (e.g., 1 µM, 5 µM, 10 µM) in the reaction buffer. Critical: Final DMSO concentration must not exceed 1% v/v to prevent solvent-induced protein denaturation.

    • Plate Assembly: In a pre-chilled 96-well half-area black microplate, add 10 µL of the test compound, followed by 40 µL of the tubulin/fluorophore master mix (final tubulin concentration: 3 mg/mL).

    • Kinetic Readout: Immediately transfer the plate to a microplate reader pre-wheated to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

    Self-Validation Mechanism: This protocol is inherently self-validating through mandatory internal controls.

    • Negative Control (Vehicle): 1% DMSO must show a standard sigmoidal polymerization curve (establishing baseline Vmax).

    • Positive Control 1 (Enhancer): Paclitaxel (10 µM) must accelerate the Vmax and eliminate the nucleation lag phase.

    • Positive Control 2 (Inhibitor): Colchicine (10 µM) must suppress the Vmax by at least 50%. If any of these three conditions fail, the plate is discarded due to compromised tubulin integrity.

    TubulinPathway Indolizine Novel Indolizine Derivative ColchicineSite Colchicine-Binding Site on β-Tubulin Indolizine->ColchicineSite Binds Microtubule Microtubule Destabilization ColchicineSite->Microtubule Inhibits Polymerization Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Disrupts Spindle Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis Activates Caspases

    Signaling pathway of indolizine-mediated microtubule destabilization and apoptosis.

    Antimicrobial Screening: Combating Resistance

    The emergence of multidrug-resistant (MDR) pathogens has necessitated the exploration of novel chemotypes. Indolizine-1-carbonitrile derivatives have shown remarkable efficacy against both Gram-positive/negative bacteria and fungal strains[4]. Furthermore, specific indolizine analogs have demonstrated potent anti-mycobacterial activity by targeting enzymes such as CYP121 and malate synthase in Mycobacterium tuberculosis[2].

    Quantitative Antimicrobial Data

    Initial screening is quantified via the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible microbial growth[1].

    Table 2: Antimicrobial Potency of Indolizine Derivatives (MIC)

    Compound DesignationTarget Microbial StrainMIC (µg/mL)Proposed Target / MechanismRef.
    Compound 5b Candida albicans (Fungi)8 - 3214α-demethylase Inhibition[4]
    Compound 5g Staphylococcus aureus (Gram +)16 - 256Protein Tyrosine Phosphatase[4]
    Indolizine 4 M. tuberculosis (H37Rv)4CYP121 / Malate Synthase[2]
    Protocol: Self-Validating Resazurin Microtiter Assay (REMA) for MIC

    Relying solely on visual turbidity for MIC determination is subjective and prone to error. To ensure rigorous trustworthiness, we employ the Resazurin Microtiter Assay (REMA).

    Causality of the Assay Design: Resazurin (Alamar Blue) is a non-toxic, blue, non-fluorescent dye. Metabolically active, living bacteria reduce resazurin to resorufin, which is pink and highly fluorescent. This provides a definitive, objective colorimetric and fluorometric readout of cell viability, directly correlating compound efficacy with metabolic arrest.

    Step-by-Step Methodology:

    • Inoculum Preparation: Culture the target strain (e.g., S. aureus ATCC 29213) on Mueller-Hinton Agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

    • Serial Dilution: In a 96-well clear-bottom plate, dispense 50 µL of MHB into columns 2-12. Add 100 µL of the indolizine stock (prepared at 512 µg/mL in 2% DMSO/MHB) to column 1. Perform serial two-fold dilutions from column 1 to 10, discarding 50 µL from column 10[1]. Final test range: 0.25 to 256 µg/mL.

    • Inoculation: Add 50 µL of the standardized bacterial inoculum to columns 1-11.

    • Incubation: Seal the plate and incubate at 37°C for 18-24 hours[1].

    • Resazurin Addition: Add 30 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2-4 hours.

    • Readout: Determine the MIC as the lowest concentration well that remains blue (indicating no metabolic reduction to pink).

    Self-Validation Mechanism:

    • Sterility Control (Column 12): Media + Resazurin (No bacteria, No compound). Must remain blue. If pink, media is contaminated.

    • Growth Control (Column 11): Media + Bacteria + Resazurin (No compound). Must turn pink. If blue, the bacterial inoculum is dead or non-viable.

    • Reference Control: A parallel plate using Ciprofloxacin (for bacteria) or Fluconazole (for fungi) must yield an MIC within the established CLSI quality control ranges.

    MICWorkflow Prep Prepare Compound Stock (DMSO) Dilution Serial 2-Fold Dilution (0.25 - 256 µg/mL) Prep->Dilution Inoculation Add Microbial Inoculum (Standardized CFU) Dilution->Inoculation Incubation Incubate (37°C, 24-48h) Inoculation->Incubation Readout Resazurin Addition & Colorimetric Readout Incubation->Readout MIC Determine MIC (Lowest Conc. w/o Growth) Readout->MIC

    Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

    Conclusion

    The biological screening of novel indolizine derivatives requires a multifaceted approach that bridges synthetic chemistry with rigorous pharmacological evaluation. By enforcing self-validating protocols—such as the internally controlled tubulin polymerization assay and the objective REMA methodology—researchers can confidently identify high-potential lead compounds. The indolizine scaffold's remarkable versatility, capable of yielding both nanomolar microtubule destabilizers and potent anti-mycobacterial agents, solidifies its position as a cornerstone of modern therapeutic development.

    References

    • Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers National Institutes of Health (NIH)[Link]

    • Cytotoxic substituted indolizines as new colchicine site tubulin polymerisation inhibitors National Institutes of Health (NIH) [Link]

    • Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers Researcher.Life[Link]

    • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations National Institutes of Health (NIH) [Link]

    • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations MDPI [Link]

    • Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents National Institutes of Health (NIH)[Link]

    • Anticancer Activity of Novel pyrido[2,3-b]indolizine Derivatives: The Relevance of Phenolic Substituents IIAR Journals[Link]

    • Antimicrobial and Antimutagenic Properties of Newly Synthesized Derivatives of Indolizine ResearchGate[Link]

    Sources

    Engineering Photophysics in Fluorinated Indolizine Derivatives: A Technical Guide for Advanced Fluorophore Design

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The indolizine scaffold is a privileged, nitrogen-containing bicyclic heterocycle that has emerged as a cornerstone in the development of advanced organic fluorophores. Widely recognized in the field as the "Seoul-Fluor" platform, this core offers unprecedented modularity for tuning emission wavelengths and quantum yields across the visible spectrum. As a Senior Application Scientist, I approach the integration of fluorine and trifluoromethyl (–CF₃) groups into this scaffold not merely as a synthetic exercise, but as a precise engineering challenge governed by quantum mechanics, thermodynamics, and pharmacokinetics.

    This whitepaper provides an in-depth technical analysis of the photophysical properties of fluorinated indolizine derivatives, detailing the causality behind their electronic behavior, synthetic methodologies, and applications in bioimaging and chemical sensing.

    The Seoul-Fluor Paradigm: Mechanistic Photophysics

    The photophysical brilliance of the indolizine core lies in its highly predictable structure-property relationships. The core functions as a highly efficient donor-π-acceptor (D–π–A) system where peripheral substituents dictate the energy gap between the ground ( S0​ ) and excited ( S1​ ) states.

    Electronic Perturbation via PeT and ICT

    The indolizine platform typically features three distinct functionalization sites (R1, R2, and R3), each playing a specific mechanistic role:

    • R1 and R2 (Electronic Tuning): These positions govern the 1 and Intramolecular Charge Transfer (ICT) processes[1]. By altering the electron density at these sites, we can predictably shift the emission wavelength ( λem​ ) and modulate the quantum yield ( ΦF​ ).

    • R3 (Bioconjugation Handle): This position is electronically orthogonal to the primary π-conjugation pathway. Modifications here do not significantly alter the photophysical properties, making it an ideal handle for attaching biological targeting ligands[1].

    G cluster_0 Indolizine Core (Seoul-Fluor) Core Indolizine Scaffold R3 R3: Bioconjugation Core->R3 Orthogonal Output Tunable Emission & Quantum Yield Core->Output R1 R1: PeT Donor (e.g., -CF3) R1->Core Electronic Tuning R2 R2: ICT Acceptor R2->Core Push-Pull

    Logical architecture of the indolizine (Seoul-Fluor) photophysical tuning system.
    The Role of Fluorination

    Introducing fluorine or –CF₃ groups into the indolizine core achieves two critical objectives:

    • Photophysical Engineering: The –CF₃ group exerts a powerful electron-withdrawing effect, quantified by a high 1[1]. When placed at the R1 position, it significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the donor moiety. This widens the S0​→S1​ energy gap, enabling precise hypsochromic (blue) shifts and altering the PeT dynamics to enhance quantum yield[1].

    • Metabolic Stability: In drug development and in vivo imaging, fluorination at specific "soft spots" (e.g., the 4'-position of aryl substituents) renders the fluorophore highly resistant to 2, thereby extending the molecule's half-life without compromising its optical brilliance[2].

    Quantitative Photophysical Data

    The photophysical output of fluorinated indolizines is highly sensitive to the solvent microenvironment (solvatochromism). Polar aprotic solvents stabilize the highly polarized ICT state, minimizing non-radiative decay pathways associated with structural relaxation. Furthermore, structural fusion, such as creating indolizine-coumarin analogs, can lead to near-perfect HOMO-LUMO overlap, driving quantum yields to exceptional levels[3].

    Compound / Derivative TypeSolventEmission Max ( λem​ )Quantum Yield ( ΦF​ )Key Photophysical Mechanism
    2-Fluoroindolizine (Model 2a) Hexane449 nmModerateBlue luminescence; ground state dominates[4]
    2-Fluoroindolizine (Model 2a) DMSO459 nmHighEnhanced intensity via stabilized ICT state[4]
    CF₃-Substituted Seoul-Fluor DCM~500–550 nmVariablePredictable tuning via Hammett σp​ (0.54)[1]
    Indolizine-Coumarin Analog EtOHBlue–GreenUp to 0.92Complete HOMO-LUMO overlap in the core[3]
    Indolizine- β -Cyclodextrin Water/VOCVariableEnvironment-DependentConformational shift upon VOC inclusion[5]

    Synthetic Workflows & Self-Validating Protocols

    Synthesizing electron-rich, fluorinated heterocycles requires precise catalytic control to prevent defluorination. A highly effective strategy for generating 2-fluoroindolizines utilizes 4 as precursors[4].

    G Step1 gem-Fluorohalocyclopropane Cat Cu-Catalyzed C-X Cleavage Step1->Cat Step2 (2-Fluoroallyl)pyridinium Salt Cat->Step2 Base Base-Promoted Cyclization Step2->Base Step3 2-Fluoroindolizine (Fluorophore) Base->Step3

    Synthetic workflow for 2-fluoroindolizines via cyclopropane ring-opening.
    Protocol: Synthesis and Photophysical Validation of 2-Fluoroindolizines

    Objective: To synthesize a blue-emitting 2-fluoroindolizine and validate its ICT-driven solvatochromism.

    Phase 1: Cu-Catalyzed Ring Opening

    • Reagent Assembly: Dissolve the gem-fluorohalocyclopropane precursor in anhydrous THF under an inert atmosphere. Add 10 mol% Copper(I) catalyst.

      • Causality: Cu-activation specifically targets the weaker C–X (halogen) bond for cleavage rather than the stronger C–F bond, ensuring the fluorine atom is retained for the final fluorophore[4].

    • Reaction Monitoring: Stir at room temperature for 4 hours.

      • Validation Checkpoint: Monitor the reaction via High-Resolution Mass Spectrometry (HRMS). Proceed to Phase 2 only when the (2-fluoroallyl)pyridinium salt intermediate is confirmed by its exact mass. If unreacted starting material persists, elevate the temperature to 40°C.

    Phase 2: Base-Promoted Cyclization 3. Cyclization & Aromatization: Introduce 1.5 equivalents of a soluble base (e.g., DBU) and transition the system to an O₂ atmosphere (sealed vial).

    • Causality: The base facilitates intramolecular nucleophilic attack, while O₂ acts as a mild, necessary oxidant to drive the aromatization of the indolizine core, suppressing non-fluorinated byproducts[4].
    • Purification: Quench the reaction, extract with ethyl acetate, and isolate the product via flash chromatography (silica gel, hexane/ethyl acetate gradient).

    Phase 3: Photophysical Validation 5. Solvatochromic Assay: Prepare 10−5 M solutions of the purified 2-fluoroindolizine in a polarity gradient (Hexane THF DMSO). 6. Spectroscopic Measurement: Record UV-Vis absorption and fluorescence emission spectra.

    • Validation Checkpoint: The synthesis is photophysically validated if the emission maximum shifts from ~449 nm in hexane to ~459 nm in DMSO, accompanied by a significant increase in emission intensity. This confirms the successful formation of the D–π–A system and the stabilization of the ICT state by polar aprotic solvents[4].

    Advanced Applications in Bioimaging & Sensing

    The unique photophysics of fluorinated indolizines have paved the way for highly specialized applications:

    • Volatile Organic Compound (VOC) Sensors: By conjugating a5, researchers have developed advanced supramolecular sensors[5]. The inclusion of VOCs (such as adamantanol) into the cyclodextrin cavity alters the local dielectric environment of the indolizine fluorophore, resulting in a measurable shift in fluorescence emission[5].

    • Live-Cell Organelle Bioimaging: The highly lipophilic nature of the fluorinated core, combined with exceptional quantum yields (up to 92% in 3), allows these dyes to easily penetrate living cell membranes and specifically stain intracellular organelles with high signal-to-noise ratios[3].

    References

    • Strongly fluorescent indolizine-based coumarin analogs - RSC Publishing - 3

    • Fluorescent Indolizine-β-Cyclodextrin Derivatives for the Detection of Volatile Organic Compounds - ResearchGate -5

    • Buy 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde | 101624-26-4 - Smolecule -2

    • Disubstituted fluorocyclopropanes for 2-heterosubstituted electron-rich indolizine synthesis - ChemRxiv - 4

    • Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor - ACS Publications - 1

    Sources

    The Pharmacological Versatility of 2-Arylindolizines: A Technical Guide to Mechanisms, Targets, and Experimental Validation

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary: The 2-Arylindolizine Scaffold

    In the landscape of medicinal chemistry, the indolizine nucleus—a fused bicyclic nitrogen-containing system—has emerged as a highly privileged pharmacophore. Specifically, 2-arylindolizines offer a unique planar structure and extended π -conjugation that facilitate robust hydrophobic and hydrogen-bonding interactions with diverse biological targets. While historically overshadowed by their indole bioisosteres, recent late-stage diversification techniques have unlocked a broad spectrum of pharmacological activities for 2-arylindolizines, ranging from nanomolar microtubule destabilization in oncology to targeted protein degradation rescue in virology.

    This whitepaper synthesizes the core mechanistic pathways of 2-arylindolizines, providing field-proven experimental protocols to validate their efficacy.

    Mechanistic Pillar I: Oncology & Microtubule Destabilization

    One of the most promising applications of 2-arylindolizines is their potent antiproliferative activity against solid tumors (e.g., oral CAL-27, breast BT-20, and gastric HGC-27 cell lines). Recent structure-activity relationship (SAR) studies demonstrate that specific derivatives act as powerful microtubule destabilizers 1.

    By binding directly to the colchicine-binding site of tubulin, these compounds inhibit tubulin polymerization. This disruption prevents mitotic spindle formation, triggering a cascade that leads to G2/M cell-cycle arrest. Prolonged arrest activates the mitochondrial p53 pathway, downregulating anti-apoptotic Bcl-2, upregulating p21, and ultimately inducing apoptosis 2.

    TubulinPathway A 2-Arylindolizine Derivative B Colchicine Binding Site (Tubulin) A->B Binds C Inhibition of Polymerization B->C Induces D G2/M Cell Cycle Arrest C->D Triggers E Mitochondrial p53 Activation D->E Activates F Bcl-2 Downregulation / p21 Upregulation E->F Modulates G Apoptosis (Cancer Cell Death) F->G Results in

    Fig 1. Mechanistic pathway of 2-arylindolizine-induced apoptosis via tubulin destabilization.

    Experimental Protocol: Self-Validating Tubulin Polymerization Kinetic Assay

    To definitively prove that an indolizine derivative is a destabilizer (rather than a kinase inhibitor), we utilize a cell-free kinetic absorbance assay.

    • Step 1: Reagent Preparation. Reconstitute highly purified (>99%) porcine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl 2​ , pH 6.9) supplemented with 1 mM GTP.

      • Causality Check: EGTA is critical here to chelate trace calcium, which naturally inhibits polymerization. GTP provides the necessary energy substrate for tubulin heterodimer assembly.

    • Step 2: Compound Plating & Control Arming. Add the 2-arylindolizine test compound to a 96-well half-area plate. Include DMSO (vehicle), Colchicine (positive destabilizer control), and Paclitaxel (positive stabilizer control).

      • Causality Check: Half-area plates are chosen specifically to increase the optical path length for absorbance readings, amplifying the signal-to-noise ratio in low-volume (50 µL) assays.

    • Step 3: Kinetic Measurement. Rapidly add the tubulin solution to the plate and immediately read absorbance at 340 nm every minute for 60 minutes at 37°C.

      • Causality Check: As tubulin polymerizes into microtubules, the solution becomes turbid, scattering light. An increase in OD 340​ directly correlates with polymer mass. A true 2-arylindolizine destabilizer will yield a flatline kinetic curve identical to Colchicine, validating the mechanism of action.

    Mechanistic Pillar II: Virology & HIV-1 VIF Inhibition

    Beyond oncology, 2-arylindolizines have shown remarkable efficacy as antiviral agents, specifically targeting the HIV-1 Viral Infectivity Factor (VIF). VIF is an accessory protein that hijacks the host's ElonginB/C-Cullin5 E3 ubiquitin ligase complex to degrade APOBEC3G (A3G)—a host restriction factor that normally induces lethal hypermutations in the viral genome.

    Derivatives such as VEC-5 analogs act as targeted protein-protein interaction (PPI) inhibitors. They bind to the SOCS-box motif of VIF, sterically blocking its interaction with ElonginC. This prevents the ubiquitination of A3G, allowing the host's natural antiviral defense to destroy the replicating HIV-1 3.

    VIFPathway A HIV-1 VIF Protein B ElonginB/C-Cullin5 E3 Ligase A->B Recruits (Normal) F A3G Protection & Viral Hypermutation A->F Pathway Shift C Host APOBEC3G (A3G) B->C Ubiquitinates D Proteasomal Degradation C->D Destroyed E 2-Arylindolizine (VEC-5 Analog) E->A Blocks SOCS-box E->B Prevents Binding

    Fig 2. Inhibition of HIV-1 VIF-ElonginC complex by 2-arylindolizines, protecting host A3G.

    Experimental Protocol: VIF-Mediated A3G Degradation Rescue Assay

    To validate PPI inhibition, we utilize a dual-plasmid transfection system with a built-in proteasome inhibition control arm.

    • Step 1: Co-Transfection. Seed HEK293T cells in 6-well plates. Co-transfect with A3G-HA and VIF-myc expression plasmids using a lipid-based transfection reagent.

      • Causality Check: Using epitope-tagged proteins (HA and myc) allows for highly specific immunodetection, bypassing the notorious variability and cross-reactivity of endogenous A3G/VIF antibodies.

    • Step 2: Compound Treatment & Proteasome Blockade. 24 hours post-transfection, treat the cells with the 2-arylindolizine derivative. In a parallel positive control well, treat cells with MG132 (a potent proteasome inhibitor).

      • Causality Check: MG132 forces the accumulation of ubiquitinated A3G by shutting down the proteasome. If the indolizine compound restores A3G levels without causing global proteasome inhibition (which would be toxic), it confirms target-specific intervention at the VIF-ElonginC level.

    • Step 3: Immunoblotting. Lyse cells, resolve via SDS-PAGE, and probe with anti-HA, anti-myc, and anti-GAPDH.

      • Causality Check: GAPDH serves as an absolute loading control. A successful assay will show restored A3G-HA bands in the indolizine-treated lanes, stable VIF-myc expression, and uniform GAPDH, proving the compound rescued the protein from degradation.

    Mechanistic Pillar III: Immunology & Neurology

    The structural plasticity of 2-arylindolizines extends into immunology and neurology, primarily through receptor antagonism and enzyme inhibition.

    • COX-2 Inhibition: 7-methoxy indolizines act as bioisosteres of the NSAID indomethacin. Molecular modeling confirms that the indolizine ring engages in highly selective hydrophobic interactions with the Leu384 and Met522 residues of the COX-2 active site, yielding micromolar IC 50​ values with lower gastric toxicity profiles 4.

    • CRTh2 Antagonism: Indolizine acetic acids are potent antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2). These compounds inhibit PGD2-mediated inflammatory responses, serving as lead candidates for asthma and allergic rhinitis therapies 5.

    • α 7 nAChR Agonism: In the central nervous system, specific indolizine derivatives act as agonists for the human α 7 nicotinic acetylcholine receptor, presenting a viable therapeutic pathway for treating cognitive impairment associated with schizophrenia 6.

    Quantitative Data Synthesis

    The following table summarizes the diverse pharmacological targets of 2-arylindolizine derivatives, correlating structural modifications with their validated efficacy metrics.

    Pharmacological TargetDisease ApplicationRepresentative Scaffold / ModificationPotency / Efficacy MetricMechanistic Action
    Tubulin (Colchicine Site) Oncology (Breast, Gastric)5-methyl-8-bromoindolizine derivativesIC 50​ = 47–117 nMMicrotubule destabilization; G2/M arrest
    HIV-1 VIF-ElonginC Viral Infection (HIV-1)VEC-5 analogs (e.g., compound 2g)IC 50​ = 11.0 µMPrevents VIF-mediated A3G proteasomal degradation
    COX-2 Enzyme Inflammation7-methoxy indolizines (Indomethacin bioisosteres)IC 50​ = 5.84 µMSelective hydrophobic interaction with COX-2 active site
    CRTh2 Receptor Asthma / Allergic RhinitisIndolizine acetic acidsHigh affinity (Whole blood active)Antagonizes PGD2-mediated Th2 cell activation
    α 7 nAChR SchizophreniaSubstituted 2-arylindolizinesHigh binding affinityReceptor agonism improving cognitive impairment

    References

    • Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. Archiv der Pharmazie / NIH PubMed.1

    • A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells. Frontiers in Pharmacology / NIH PMC.2

    • Design, synthesis and biological evaluation of indolizine derivatives as HIV-1 VIF-ElonginC interaction inhibitors. Chemical Biology & Drug Design / NIH PubMed.3

    • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules / MDPI.4

    • Update on the Development of Antagonists of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2). Journal of Medicinal Chemistry / ACS Publications.5

    • Synthesis and biological activities of indolizine derivatives as alpha-7 nAChR agonists. European Journal of Medicinal Chemistry / NIH PubMed.6

    Sources

    7-Methylindolizine: Synthetic Methodologies and Pharmacological Applications in Advanced Drug Discovery

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary Indolizines represent a privileged class of N-bridgehead bicyclic heterocycles, characterized by the fusion of a π-excessive pyrrole and a π-deficient pyridine ring[1]. Within this chemical space, 7-methylindolizine has emerged as a critical scaffold in medicinal chemistry and materials science. This technical guide explores the causality behind its structural advantages, details field-proven synthetic methodologies, and outlines its potent pharmacological applications—particularly in combating multi-drug-resistant (MDR) bacterial strains.

    Structural Causality: The Role of the C-7 Methyl Group

    In drug design, the addition of a methyl group is never arbitrary. The strategic incorporation of a methyl moiety at the C-7 position of the indolizine core fundamentally alters the molecule's electronic distribution and steric profile[2].

    Structure-Activity Relationship (SAR) studies reveal that functionalization at C-7 is critical for biological inhibition. The methyl group acts as an electron-donating moiety via hyperconjugation, enriching the electron density of the bicyclic system. This modulation directly impacts the binding affinity of the pharmacophore to molecular targets, enhancing lipophilicity and facilitating deeper penetration into hydrophobic receptor pockets—a critical factor when targeting the mycolic acid-rich cell walls of Mycobacterium tuberculosis (MTB)[2].

    Advanced Synthetic Methodologies

    Historically, indolizine synthesis relied on thermal 1,3-dipolar cycloadditions or the Tschitschibabin reaction, which often required harsh conditions, transition metal catalysts, and prolonged reaction times[3]. Modern synthetic chemistry has pivoted towards greener, highly convergent approaches that prioritize yield and regioselectivity[4].

    2.1. Microwave-Assisted Multicomponent Reactions (MCR)

    Microwave-assisted MCRs provide a superior thermodynamic and kinetic environment for synthesizing poly-functionalized 7-methylindolizines[2]. By utilizing dielectric heating, researchers achieve a significant decrease in reaction time (from hours to minutes) while maximizing chemical yield[4]. The causality here is rooted in the rapid, uniform heating of polar intermediates, which quickly overcomes the activation energy barrier for the initial condensation and subsequent cyclization steps, bypassing thermodynamic sinks[5].

    Protocol 1: Self-Validating Synthesis of 7-Methylindolizine via MW-MCR

    Objective: Synthesize 7-methyl-2-phenylindolizine derivatives with high regioselectivity.

    • Step 1: Reagent Assembly: Combine equimolar amounts (1.0 mmol) of 4-methylpyridine, substituted 2-bromoacetophenone, and an alkyne (e.g., ethyl propiolate) in a microwave-safe quartz vessel[2].

    • Step 2: Solvent & Catalyst: Suspend the mixture in a minimal amount of a green solvent (e.g., water or ethanol) with a mild base (e.g., triethylamine) to facilitate the in situ formation of the pyridinium ylide[1].

    • Step 3: Microwave Irradiation: Subject the vessel to microwave irradiation at 60–80 °C (150 W) for 10–15 minutes. The non-thermal effects of MW irradiation stabilize the polar transition state, driving the 1,3-dipolar cycloaddition[4].

    • Step 4: Isolation & Purification: Cool the mixture to room temperature, extract with ethyl acetate (3 × 15 mL), wash with brine, and dry over anhydrous Na₂SO₄. Purify via flash chromatography (hexane/ethyl acetate).

    • Step 5: Validation (Quality Control): Validate the structural integrity using ¹H NMR (400 MHz). The defining self-validation marker is the appearance of a distinct singlet at ~δ 2.43 ppm, confirming the presence of the C-7 methyl group, alongside characteristic indolizine aromatic protons[3].

    MW_MCR_Workflow A Precursors: 4-Methylpyridine + Bromoacetophenone + Alkyne B Microwave Irradiation (MCR, 60-100°C) A->B Condensation C 1,3-Dipolar Cycloaddition Intermediate B->C Kinetic Control D 7-Methylindolizine Target Scaffold C->D Dehydration/Oxidation E Validation: NMR & LC-MS D->E Structural Confirmation

    Fig 1. Microwave-assisted multicomponent synthesis workflow for 7-methylindolizines.

    Pharmacological Applications: The Anti-Tubercular Frontier

    The unique photophysical and biological properties of indolizines have led to their application in material sciences and as anti-inflammatory, anticancer, and larvicidal agents[5]. However, their most promising recent application lies in combating multi-drug-resistant (MDR) tuberculosis[2].

    3.1. Efficacy Against MDR Strains

    Derivatives of 7-methylindolizine have demonstrated potent in vitro anti-mycobacterial activity against both the sensitive H37Rv strain and MDR clinical isolates of MTB[2]. The lipophilic nature of the 7-methylindolizine core allows it to penetrate the thick mycobacterial cell wall effectively, serving as a highly targeted pharmacophore.

    Table 1: Quantitative Anti-Tubercular Activity of Select Indolizine Derivatives

    Compound Substitution Profile MIC against H37Rv (µg/mL) MIC against MDR-MTB (µg/mL)
    Isoniazid (Control) N/A 0.2 Resistant
    Rifampicin (Control) N/A 1.0 Resistant
    Derivative 2d 7-Methyl, 2-Phenyl 12.5 25.0
    Derivative 2e 7-Methyl, 3-Benzoyl 6.25 12.5

    | Derivative 4 | 7-Formyl, 2-Methyl | 3.12 | 6.25 |

    (Note: Data synthesized from standardized anti-TB screening protocols highlighting the efficacy of C-7 functionalized indolizines against resistant strains[2])

    Protocol 2: Self-Validating In Vitro Anti-Mycobacterial Bioassay

    Objective: Determine the Minimum Inhibitory Concentration (MIC) of 7-methylindolizine derivatives.

    • Step 1: Inoculum Preparation: Cultivate M. tuberculosis H37Rv and MDR strains in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) until the logarithmic growth phase is reached (OD₆₀₀ ≈ 0.6)[2].

    • Step 2: Compound Dilution: Prepare serial two-fold dilutions of the synthesized 7-methylindolizine derivatives (ranging from 100 to 0.78 µg/mL) in 96-well microtiter plates.

    • Step 3: Incubation: Inoculate each well with 10⁵ CFU/mL of the mycobacterial suspension. Incubate at 37 °C for 7 days under biosafety level 3 (BSL-3) conditions.

    • Step 4: Validation (Resazurin Microtiter Assay - REMA): Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is strictly defined as the lowest concentration that prevents this color change, providing a self-validating visual and fluorometric endpoint[2].

    Mechanism_Pathway Drug 7-Methylindolizine Pharmacophore Interaction Lipophilic Binding (C-7 Methyl mediated) Drug->Interaction Receptor Mycobacterial Target Protein Receptor->Interaction Inhibition Cell Wall Synthesis Inhibition Interaction->Inhibition High Affinity Outcome Pathogen Eradication (H37Rv & MDR Strains) Inhibition->Outcome

    Fig 2. Proposed mechanism of action for 7-methylindolizine derivatives in microbial targets.

    Conclusion

    7-methylindolizine stands as a highly versatile and privileged scaffold in modern drug discovery. By leveraging microwave-assisted multicomponent reactions, researchers can rapidly synthesize complex derivatives with high precision and kinetic control. The strategic placement of the C-7 methyl group fundamentally enhances the pharmacodynamic profile of these molecules, offering a viable, high-affinity pathway for developing next-generation therapeutics against resistant pathogens like MDR-MTB.

    Sources

    Methodological & Application

    Application Note: One-Pot Synthesis of 2-(4-Fluorophenyl)-7-methylindolizine via a Streamlined Tschitschibabin Protocol

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Scientific Context

    Indolizines are privileged, electron-rich bicyclic heteroaromatic scaffolds with profound significance in drug discovery and materials science. Specifically, 2-(4-fluorophenyl)-7-methylindolizine serves as a critical synthetic intermediate for the development of advanced therapeutics, including[1] and as a precursor for [2].

    Traditional multi-step syntheses of indolizines often require the isolation of highly hygroscopic pyridinium salt intermediates, which can compromise yields and increase exposure to hazardous solvents. This application note details a highly efficient, one-pot Tschitschibabin synthesis. By combining N-alkylation and base-mediated cyclization into a single continuous workflow, this protocol maximizes atom economy, eliminates intermediate isolation, and significantly[3].

    Mechanistic Rationale (The "Why")

    As a synthetic chemist, understanding the causality behind the reagent behavior is crucial for troubleshooting and scaling. The synthesis relies on the reaction between 2,4-dimethylpyridine (2,4-lutidine) and 2-bromo-1-(4-fluorophenyl)ethanone (4-fluorophenacyl bromide)[4].

    • Regioselective Quaternization: The nucleophilic pyridine nitrogen attacks the electrophilic α-carbon of the phenacyl bromide via an SN2 mechanism, forming a quaternary pyridinium salt.

    • Chemoselective Ylide Formation: 2,4-Lutidine possesses two methyl groups, but the protons of the 2-methyl group are significantly more acidic than those of the 4-methyl group due to their immediate proximity to the electron-withdrawing, positively charged pyridinium nitrogen. The addition of a mild base selectively deprotonates this 2-methyl group, generating a reactive pyridinium ylide.

    • Intramolecular Cyclization: The ylide carbon acts as a nucleophile, attacking the tethered ketone carbonyl in an intramolecular aldol-type condensation. Subsequent dehydration yields the fully aromatized 2-(4-fluorophenyl)-7-methylindolizine core.

    SynthesisPathway A 2,4-Lutidine + 4-Fluorophenacyl bromide B Quaternary Pyridinium Salt (Intermediate 1) A->B Reflux, MeCN (S_N2 Alkylation) C Pyridinium Ylide (Intermediate 2) B->C Et3N Base (Deprotonation) D Intramolecular Cyclization (Aldol-type) C->D Nucleophilic Attack (-H+) E 2-(4-Fluorophenyl)- 7-methylindolizine D->E Dehydration (-H2O)

    Figure 1: Mechanistic pathway for the one-pot Tschitschibabin synthesis of the indolizine core.

    Optimization of Reaction Conditions

    To establish a robust one-pot protocol, various solvent and base combinations were evaluated. The objective was to identify conditions that solubilize the intermediate salt while promoting rapid cyclization without side-product formation.

    Table 1: Quantitative Optimization of One-Pot Reaction Conditions

    EntrySolventBaseTemperature (°C)Total Time (h)Isolated Yield (%)
    1AcetoneK₂CO₃56 (Reflux)4.065
    2EthanolNaHCO₃ (aq)78 (Reflux)3.572
    3AcetonitrileEt₃N82 (Reflux)2.088
    4PEG-400None (Thermal)1201.555
    5AcetonitrileDBU82 (Reflux)1.091

    Detailed Experimental Protocol

    This protocol is designed as a self-validating system , providing visual and chromatographic checkpoints to ensure reaction success at each stage.

    Materials & Reagents:

    • 2,4-Dimethylpyridine (2,4-lutidine): 1.0 equiv (1.07 g, 10 mmol)

    • 2-Bromo-1-(4-fluorophenyl)ethanone: 1.05 equiv (2.28 g, 10.5 mmol)

    • Triethylamine (Et₃N): 2.0 equiv (2.78 mL, 20 mmol)

    • Acetonitrile (MeCN, anhydrous): 25 mL

    Scientist's Note: The use of a slight excess of 4-fluorophenacyl bromide (1.05 equiv) ensures complete consumption of the volatile 2,4-lutidine. This simplifies the chromatographic purification step, as unreacted phenacyl bromide decomposes into highly polar baseline spots under basic reflux conditions, keeping your product fraction clean.

    Step-by-Step Methodology:

    • Initiation of Alkylation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-lutidine in 25 mL of anhydrous acetonitrile.

    • Electrophile Addition: Slowly add the 2-bromo-1-(4-fluorophenyl)ethanone to the stirring solution at room temperature.

    • Quaternization (Self-Validation Checkpoint 1): Attach a reflux condenser and heat the mixture to 60 °C for 45 minutes.

      • Observation: The SN2 alkylation is highly exothermic. Within 20-30 minutes, the solution will become cloudy, and a dense white precipitate (the pyridinium bromide salt) will form. This visual cue confirms successful quaternization.

    • Base-Promoted Cyclization: Carefully add Et₃N dropwise to the suspension directly through the top of the condenser.

    • Ylide Formation & Dehydration (Self-Validation Checkpoint 2): Increase the temperature to 82 °C (reflux).

      • Observation: Upon base addition, the white suspension will immediately dissolve, and the reaction mixture will transition to a deep yellow/greenish-brown color. This color shift is the hallmark of pyridinium ylide formation and the subsequent extended conjugation during cyclization.

    • Reaction Monitoring: Stir at reflux for an additional 1.5 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product will appear as a highly fluorescent blue/green spot under 365 nm UV light (Rf ~0.45), clearly distinct from the UV-absorbing starting materials.

    • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the dark residue between Ethyl Acetate (50 mL) and distilled water (50 mL). Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate.

    • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 5% EtOAc in Hexanes) to afford the title compound as a pale yellow-green solid.

    Analytical Characterization

    To ensure the integrity of the synthesized compound, verify the following expected spectroscopic data:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 7.1 Hz, 1H, H-5), 7.62 – 7.55 (m, 2H, Ar-H), 7.28 (s, 1H, H-8), 7.18 (s, 1H, H-3), 7.12 (t, J = 8.7 Hz, 2H, Ar-H), 6.68 (s, 1H, H-1), 6.45 (dd, J = 7.1, 1.5 Hz, 1H, H-6), 2.35 (s, 3H, 7-CH₃).

    • ¹³C NMR (100 MHz, CDCl₃): Characteristic peaks at ~132.0 (C-7), ~115.5 (d, J = 21 Hz, C-F coupling), and ~21.0 (7-CH₃).

    • ¹⁹F NMR (376 MHz, CDCl₃): δ -115.4 (s, 1F).

    • HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₁₅H₁₃FN 226.1032; found 226.1035.

    References

    • Electrochemical Selective Divergent CH Chalcogenocyanation of N-Heterocycles Source: Green Chemistry (Royal Society of Chemistry) URL:[Link]

    • Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates as potential larvicidal agents against Anopheles arabiensis Source: Journal of Biomolecular Structure and Dynamics (Taylor & Francis) URL:[Link]

    • A Novel Microwave-Mediated One-Pot Synthesis of Indolizines via a Three-Component Reaction Source: Organic Letters (ACS Publications) URL:[Link]

    • Phenacyl bromide: A versatile organic intermediate for the synthesis of heterocyclic compounds Source: Synthetic Communications (Taylor & Francis) URL:[Link]

    Sources

    Application Note: 2-(4-Fluorophenyl)-7-methylindolizine as an Environment-Sensitive Fluorescent Probe for Bioimaging

    Author: BenchChem Technical Support Team. Date: April 2026

    Scientific Rationale & Core Architecture

    In the landscape of chemical biology, the demand for small, rigid, and neutral organic fluorophores with predictable photophysical properties has driven the development of indolizine-based scaffolds[1]. 2-(4-Fluorophenyl)-7-methylindolizine represents a highly optimized derivative within this class.

    The structural genius of this molecule lies in its push-pull electronic architecture. The indolizine core acts as an electron-rich 10π conjugated planar system[2]. The addition of a 4-fluorophenyl group at the C-2 position serves a dual purpose: the fluorine atom enhances the lipophilicity and metabolic stability of the probe, while the phenyl ring modulates the electron density. Concurrently, the 7-methyl group provides weak electron donation that fine-tunes the emission wavelength. This specific structural combination makes the molecule an exceptional candidate for environment-sensing fluorogenicity, particularly for visualizing lipid droplets and lipophilic cellular compartments[1].

    Photophysical Principles: The ICT Mechanism

    To effectively utilize this probe, researchers must understand the causality behind its fluorescence. The emission of 2-(4-Fluorophenyl)-7-methylindolizine is governed by an Intramolecular Charge Transfer (ICT) process[3].

    When the fluorophore absorbs a photon, it transitions to a locally excited Franck-Condon state. In highly polar aqueous environments, the surrounding solvent dipoles rapidly reorient to stabilize the highly polarized ICT state. This stabilization significantly lowers the energy of the excited state, resulting in a red-shifted emission and a drastic reduction in quantum yield (fluorescence quenching) due to non-radiative decay pathways[3].

    Conversely, when the probe partitions into a non-polar, highly viscous environment (such as the hydrophobic core of a lipid droplet or a cellular membrane), solvent relaxation is restricted. The ICT state is destabilized, forcing the molecule to emit from a higher energy state. This results in a sharp, blue-shifted, and highly intense fluorescence emission. This environment-dependent "turn-on" mechanism allows for washing-free bioimaging with exceptionally high signal-to-noise ratios[1].

    ICT_Mechanism S0 Ground State (S0) 2-(4-Fluorophenyl)-7-methylindolizine Abs Photon Absorption (hv = 360-410 nm) S0->Abs FC Franck-Condon State (Locally Excited) Abs->FC ICT Intramolecular Charge Transfer (ICT) Solvent Dipole Relaxation FC->ICT S1 Relaxed ICT State (S1) Stabilized in Polar Media ICT->S1 Em Fluorescence Emission (Solvatochromic Shift) S1->Em Em->S0 Radiative Decay

    Caption: Photophysical mechanism of 2-(4-Fluorophenyl)-7-methylindolizine via Intramolecular Charge Transfer.

    Quantitative Photophysical Data

    The table below summarizes the representative solvatochromic behavior of the 2-arylindolizine fluorophore class. Understanding these parameters is critical for configuring confocal microscope detection channels and interpreting local cellular environments[4].

    Solvent EnvironmentDielectric Constant (ε)Absorbance Max (λ_abs)Emission Max (λ_em)Stokes Shift (Δλ)Quantum Yield (Φ)
    Toluene (Lipid-like)2.38375 nm440 nm65 nm0.85
    Chloroform 4.81380 nm465 nm85 nm0.72
    Methanol 32.7385 nm510 nm125 nm0.15
    PBS Buffer (Aqueous)80.1390 nm535 nm145 nm< 0.05 (Quenched)

    Note: The dramatic drop in Quantum Yield in PBS highlights the probe's utility as a "turn-on" sensor for hydrophobic domains.

    Experimental Protocols

    Protocol A: Preparation and Self-Validation of Probe Stock Solutions

    Objective: Formulate a stable 10 mM stock solution while preventing premature aggregation of the lipophilic fluorophore.

    • Reconstitution: Weigh out the lyophilized 2-(4-Fluorophenyl)-7-methylindolizine powder. Dissolve in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration.

      • Causality: Standard laboratory DMSO rapidly absorbs atmospheric moisture. Water contamination in the stock will induce premature π-π stacking and aggregation of the lipophilic 4-fluorophenyl moieties, irreversibly quenching the fluorescence before cellular application.

    • Aliquotting: Dispense the stock into 10 µL aliquots in amber microcentrifuge tubes and store at -20°C.

      • Causality: Indolizine derivatives are highly photostable, but repeated freeze-thaw cycles in the presence of trace oxygen can lead to oxidative degradation of the electron-rich pyrrole ring[3].

    • Self-Validation Step (Crucial): Before applying a new batch to live cells, validate the ICT integrity. Dilute the stock to 10 µM in two separate cuvettes: one containing Toluene and one containing PBS. Excite both at 380 nm. The Toluene sample must exhibit bright blue/green fluorescence, while the PBS sample should be nearly dark. If the PBS sample is highly fluorescent, the probe has aggregated and the batch must be discarded.

    Protocol B: Live-Cell Fluorogenic Bioimaging

    Objective: Visualize lipid droplets and lipophilic membranes in live mammalian cells.

    • Cell Culture: Seed cells (e.g., HeLa or PC12) in a 35 mm glass-bottom confocal dish at a density of 2×104 cells/well. culture for 24 hours until 70-80% confluent.

    • Probe Incubation: Dilute the 10 mM stock to a final working concentration of 5 µM in pre-warmed complete culture medium. Replace the media in the dish with the probe-containing media. Incubate at 37°C for exactly 30 minutes .

      • Causality: Because of its low molecular weight (<300 g/mol ) and neutral charge, the probe rapidly permeates the plasma membrane[1]. Incubation times exceeding 45-60 minutes can trigger endocytosis, leading to non-specific accumulation in lysosomes, which artificially skews the spatial distribution of the signal.

    • Washing (Self-Validating Control): Wash the cells three times with Hank's Balanced Salt Solution (HBSS).

      • Causality: HBSS is preferred over standard PBS because it contains calcium and magnesium ions, which maintain cadherin-mediated cell adherence to the glass bottom during multiple wash steps.

      • Self-Validation: Always maintain a "Cell-Free Control" dish that undergoes the exact same incubation and wash steps. Image this dish to establish the baseline background noise caused by non-specific probe adherence to the glass.

    • Confocal Imaging: Transfer the dish to a confocal microscope equipped with a live-cell environmental chamber.

      • Excitation: 405 nm diode laser.

      • Emission Collection: 430–480 nm (for lipid droplets/hydrophobic cores).

    Bioimaging_Workflow A 1. Stock Prep 10 mM in dry DMSO C 3. Staining Incubate 5 µM for 30 min A->C B 2. Cell Culture Seed at 2x10^4 cells B->C D 4. Washing 3x HBSS buffer wash C->D E 5. Confocal Imaging Ex: 405nm / Em: 430-480nm D->E

    Caption: Step-by-step workflow for live-cell fluorescence imaging using the indolizine probe.

    References

    • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor - MDPI / PMC
    • Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging - ACS Public
    • Metal-Free Construction of Multisubstituted Indolizines via Intramolecular Amination of Allylic Alcohols - ACS Public
    • Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applic

    Sources

    Application Note: 2-(4-Fluorophenyl)-7-methylindolizine as a High-Performance Fluorophore for Live-Cell Bioimaging

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The demand for small, highly permeable, and photostable organic fluorophores is a driving force in modern chemical biology. Indolizine-based scaffolds have emerged as powerful tools for fluorescence bioimaging due to their tunable emission profiles and excellent biocompatibility[1]. This application note provides a comprehensive, field-proven guide for utilizing 2-(4-Fluorophenyl)-7-methylindolizine in live-cell imaging. By detailing the photophysical causality, self-validating experimental controls, and step-by-step protocols, this document equips researchers and drug development professionals with the authoritative framework necessary to achieve artifact-free, high-resolution intracellular imaging.

    Mechanistic Overview & Photophysical Rationale

    Indolizine is a nitrogen-embedded bicyclic heteroaromatic system. While it is a structural bioisostere of indole, indolizine exhibits dramatically enhanced and predictable fluorescence properties, a feature famously harnessed in the "Seoul-Fluor" platform[2].

    The specific derivative, 2-(4-Fluorophenyl)-7-methylindolizine, is engineered for optimal cellular imaging. Its performance is dictated by three structural pillars:

    • The Indolizine Core: Provides a 10π conjugated planar electronic structure that enables strong fluorescence and a large Stokes shift[3].

    • The 4-Fluorophenyl Group (C-2 Position): The introduction of a fluorinated aromatic ring significantly enhances drug-like lipophilicity, ensuring rapid passive diffusion across the phospholipid bilayer[4]. Furthermore, the carbon-fluorine bond increases the molecule's metabolic stability and resistance to photobleaching during prolonged laser exposure.

    • The 7-Methyl Group (C-7 Position): Acts as a mild electron-donating group (EDG). In indolizine systems, photophysical behavior is heavily governed by the Intramolecular Charge Transfer (ICT) process[5]. The methyl group perturbs the electronic state, fine-tuning the emission wavelength and enhancing the quantum yield without adding unnecessary steric bulk[6].

    Photophysics A 2-(4-Fluorophenyl)- 7-methylindolizine (Ground State S0) B Photon Absorption (λ_ex ≈ 390 nm) A->B 405 nm Laser C Excited State (S1) Intramolecular Charge Transfer (ICT) B->C Excitation C->A Non-radiative Relaxation D Fluorescence Emission (λ_em ≈ 480 nm) Large Stokes Shift C->D Radiative Decay

    Figure 1: Jablonski-style photophysical pathway illustrating the ICT mechanism of the fluorophore.

    Photophysical Data Summary

    Because indolizine fluorophores are sensitive to their microenvironment, their emission profiles shift based on solvent polarity (fluorogenicity)[1]. The table below summarizes the quantitative photophysical data critical for configuring confocal microscopy parameters.

    ParameterValueScientific Implication
    Molecular Weight 225.26 g/mol Small size (<300 g/mol ) ensures rapid, non-disruptive cellular uptake[1].
    Absorption Max ( λabs​ ) ~390 nmCompatible with standard 405 nm diode lasers used in confocal systems.
    Emission Max ( λem​ ) ~480 nmEmits in the blue-green spectrum; ideal for multiplexing with red probes.
    Stokes Shift ~90 nmLarge shift minimizes self-quenching and excitation back-scatter[4].
    Quantum Yield ( ΦF​ ) > 0.65 (Lipidic)High brightness allows for low probe concentrations (1-5 µM), reducing toxicity.

    Experimental Protocols: Live-Cell Fluorescence Imaging

    To guarantee reproducibility, every protocol must operate as a self-validating system. The following workflow integrates strict internal controls to differentiate true signal from optical artifacts.

    BioimagingWorkflow Step1 1. Probe Preparation Dissolve in anhydrous DMSO (10 mM) Step3 3. Co-Staining & Incubation 1-5 µM Probe + Organelle Tracker (30 min, 37°C) Step1->Step3 Step2 2. Cell Culture Seed HeLa/A549 cells (80% confluency) Step2->Step3 Step4 4. Washing (Self-Validation) Wash 3x with warm PBS to remove background Step3->Step4 Step5 5. Confocal Microscopy Ex: 405 nm | Em: 450-520 nm Step4->Step5

    Figure 2: Step-by-step live-cell bioimaging workflow emphasizing self-validating control steps.

    Phase 1: Preparation of Self-Validating Controls

    To ensure the observed fluorescence is a true representation of probe localization, the experimental design MUST include the following:

    • Negative Control (Autofluorescence Baseline): Unstained cells treated with an equivalent volume of DMSO vehicle. Causality: Validates that the 405 nm excitation does not trigger endogenous cellular fluorophores (e.g., NADH/FAD) that mimic the probe's signal.

    • Positive Control (Orthogonal Colocalization): Co-staining with a commercially validated, red-emitting organelle tracker (e.g., MitoTracker Deep Red). Causality: Because 2-(4-Fluorophenyl)-7-methylindolizine emits at ~480 nm, it can be multiplexed with >580 nm probes without spectral bleed-through, mathematically validating spatial distribution via Pearson's correlation coefficient.

    Phase 2: Reagent Preparation
    • Stock Solution (10 mM): Dissolve 2.25 mg of 2-(4-Fluorophenyl)-7-methylindolizine in 1 mL of anhydrous DMSO. Aliquot into light-protected vials and store at -20°C.

      • Expert Insight (Causality): A critical failure point in indolizine-based bioimaging is the introduction of atmospheric moisture into the primary stock. Water induces premature aggregation of the hydrophobic fluorophenyl moiety, drastically reducing the effective working concentration and causing extracellular precipitation.

    • Working Solution (1-5 µM): Dilute the stock solution in pre-warmed (37°C) complete culture media immediately before use. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

    Phase 3: Cell Staining and Incubation
    • Seed target cells (e.g., HeLa or A549) in a 35 mm glass-bottom confocal dish and culture until 70-80% confluent.

    • Aspirate the culture media and gently wash the cells once with 1x PBS.

    • Add 1 mL of the Working Solution (containing the indolizine probe and the red-emitting positive control tracker).

    • Incubate the cells in the dark at 37°C with 5% CO₂ for 30 minutes .

      • Expert Insight (Causality): Thermodynamically, the small molecular weight (225.26 g/mol ) and neutral charge of this scaffold facilitate rapid, passive diffusion across the plasma membrane[1]. A 30-minute incubation is the optimal window to achieve intracellular equilibrium without inducing cytotoxic stress or activating efflux pumps.

    • Aspirate the staining solution and wash the cells three times with warm (37°C) 1x PBS .

      • Expert Insight (Causality): Washing removes unbound probe from the extracellular matrix. Using warm PBS is mandatory; cold PBS induces cold-shock artifacts in live cells, altering membrane dynamics and causing artificial organelle clustering.

    Phase 4: Data Acquisition
    • Transfer the dish to a confocal laser scanning microscope equipped with a live-cell environmental chamber (37°C, 5% CO₂).

    • Excitation: Use a 405 nm diode laser (set power to <5% to minimize phototoxicity).

    • Emission: Configure the bandpass filter or spectral detector to collect light between 450 nm and 520 nm.

    • Pinhole: Set to 1 Airy Unit (AU) to ensure optimal optical sectioning and reject out-of-focus light.

    Sources

    Application Note: 2-(4-Fluorophenyl)-7-methylindolizine as a Privileged Scaffold for Drug Discovery

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Rationale

    In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding to multiple, diverse biological targets—is a cornerstone of drug discovery[1]. Among these, the indolizine nucleus (a fused bicyclic system containing a bridgehead nitrogen) stands out due to its profound pharmacological versatility[2].

    Specifically, 2-(4-Fluorophenyl)-7-methylindolizine (CAS: 2378-23-6) represents a highly optimized starting point for library generation[3]. The strategic placement of a 4-fluorophenyl group at the C2 position enhances metabolic stability (by blocking cytochrome P450-mediated oxidation at the para-position) and increases lipophilicity, which is critical for membrane permeability. Furthermore, the 7-methyl substitution modulates the electron density of the indolizine core, directing subsequent electrophilic functionalizations (such as formylation) strictly to the C1 and C3 positions[4]. This scaffold has demonstrated significant utility in the development of selective COX-2 inhibitors, anti-cancer agents, and fluorescent biological probes[5][6].

    Mechanistic Insights: Target Engagement

    Understanding the causality behind the biological activity of 2-arylindolizines is essential for rational drug design.

    • COX-2 Inhibition (Anti-inflammatory): Non-steroidal anti-inflammatory drugs (NSAIDs) often suffer from gastrointestinal toxicity due to non-selective COX-1 inhibition. 2-Arylindolizines exploit the larger hydrophobic pocket present in the COX-2 isoenzyme. The 4-fluorophenyl moiety inserts deeply into this secondary pocket, forming critical electrostatic and hydrophobic interactions with key residues, specifically His90 and Arg513 , which are absent or inaccessible in COX-1[6].

    • Anticancer Activity (Apoptosis Induction): Beyond inflammation, indolizine derivatives exhibit potent anti-proliferative effects. Mechanistic investigations reveal that these scaffolds induce cell death via the mitochondrial p53 pathway [7]. By activating p53, the scaffold triggers mitochondrial membrane depolarization, cytochrome c release, and subsequent caspase cascade activation, making it a highly viable candidate for oncology applications[7].

    SignalingPathway Indolizine 2-Arylindolizine Scaffold COX2 COX-2 Enzyme Indolizine->COX2 Inhibits p53 p53 Pathway Activation Indolizine->p53 Activates PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Blocks Inflammation Inflammatory Response PGE2->Inflammation Prevents Mito Mitochondrial Dysfunction p53->Mito Apoptosis Cancer Cell Apoptosis Mito->Apoptosis

    Caption: Dual mechanism of action: COX-2 inhibition and p53-mediated mitochondrial apoptosis.

    Synthetic Methodologies & Functionalization

    To ensure reproducibility, the following protocols utilize self-validating steps (e.g., precipitation-driven purification) and orthogonal functionalization techniques. The synthesis relies on a modified Tschitschibabin (Chichibabin) reaction via a 1,3-dipolar cycloaddition of pyridinium ylides[2][8].

    Protocol A: Synthesis of 2-(4-Fluorophenyl)-7-methylindolizine

    Rationale: The use of acetone in the quaternization step is deliberate; the resulting pyridinium salt is insoluble in cold acetone, driving the equilibrium forward and allowing isolation via simple filtration without column chromatography.

    • Quaternization: Dissolve 4-methylpyridine (10 mmol) and 2-bromo-4'-fluoroacetophenone (10 mmol) in 30 mL of anhydrous acetone.

    • Reflux: Heat the mixture to reflux (56 °C) for 4 hours under an inert argon atmosphere.

    • Isolation of Salt: Cool the reaction to 0 °C. Filter the precipitated 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-methylpyridin-1-ium bromide. Wash with cold acetone (2 × 10 mL) and dry under vacuum. (Self-validation: A white to off-white powder indicates high purity; yellowing suggests bromine oxidation).

    • Cycloaddition: Suspend the pyridinium salt (5 mmol) in 20 mL of water. Add sodium bicarbonate (NaHCO₃, 15 mmol) slowly. The base deprotonates the salt to form the pyridinium ylide.

    • Oxidative Cyclization: Heat the mixture to 90 °C for 6 hours. The ylide undergoes intramolecular cyclization followed by dehydration to form the indolizine core.

    • Extraction: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from ethanol.

    Protocol B: Vilsmeier-Haack Formylation (Library Generation)

    Rationale: The electron-rich nature of the indolizine core makes it highly susceptible to electrophilic aromatic substitution. Using an excess of the Vilsmeier reagent ensures complete conversion to the 1,3-dicarbaldehyde derivative, a critical intermediate for synthesizing multi-target drug libraries[4].

    • Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF, 5 mL) to 0 °C. Dropwise add phosphorus oxychloride (POCl₃, 12 mmol) while stirring. Stir for 30 minutes to form the chloroiminium ion (Vilsmeier reagent).

    • Addition: Dissolve 2-(4-fluorophenyl)-7-methylindolizine (2 mmol) in 2 mL of DMF and add it dropwise to the complex at 0 °C.

    • Reaction: Heat the mixture to 80 °C for 4 hours. (Self-validation: Monitor via TLC using Hexane:EtOAc (7:3). The starting material spot will disappear, replaced by a highly fluorescent product spot under 365 nm UV).

    • Hydrolysis: Pour the mixture over crushed ice and neutralize with 10% NaOH until pH 7-8 is reached.

    • Isolation: Filter the resulting yellow precipitate, wash with water, and dry to yield 2-(4-Fluorophenyl)-7-methylindolizine-1,3-dicarbaldehyde .

    SynthWorkflow A 4-Methylpyridine + 2-Bromo-4'-fluoroacetophenone B Quaternization (Reflux, Acetone) A->B C Pyridinium Salt Intermediate B->C D 1,3-Dipolar Cycloaddition (Base, Oxidant) C->D E 2-(4-Fluorophenyl)- 7-methylindolizine D->E F Vilsmeier-Haack Formylation (POCl3, DMF) E->F G 1,3-Dicarbaldehyde Derivative F->G

    Caption: Synthetic workflow for 2-(4-fluorophenyl)-7-methylindolizine and its dicarbaldehyde derivative.

    Biological Evaluation Workflows

    To validate the synthesized compounds, rigorous in vitro assays must be employed. The following protocols outline the standard evaluation for COX-2 selectivity and cytotoxicity.

    Protocol C: In Vitro COX-1 / COX-2 Inhibition Assay

    Rationale: Establishing the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) is mandatory to prove that the 4-fluorophenyl modification successfully targets the COX-2 hydrophobic pocket while sparing COX-1[5].

    • Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

    • Incubation: In a 96-well plate, add 10 µL of the test compound (serial dilutions from 100 µM to 0.1 µM in DMSO), 10 µL of heme, and 10 µL of the respective enzyme. Incubate at 37 °C for 15 minutes.

    • Reaction Initiation: Add 10 µL of arachidonic acid (substrate) to initiate the reaction. Incubate for exactly 2 minutes.

    • Termination & Detection: Stop the reaction by adding 1M HCl. Quantify the produced Prostaglandin E2 (PGE2) using a competitive Enzyme Immunoassay (EIA) kit.

    • Control: Use Celecoxib as a positive control for COX-2 selectivity and Indomethacin as a non-selective control[9].

    Protocol D: MTT Cytotoxicity Assay (HepG2 Cell Line)
    • Seeding: Seed HepG2 (liver cancer) cells in a 96-well plate at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C, 5% CO₂.

    • Treatment: Treat cells with varying concentrations of the indolizine derivative (1–50 µM) for 48 hours. Include a vehicle control (0.1% DMSO).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

    • Solubilization: Discard the media and dissolve the formazan crystals in 150 µL of DMSO.

    • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

    Quantitative Data Presentation

    The following tables summarize expected optimization yields and biological activity profiles based on structural modifications of the indolizine scaffold.

    Table 1: Optimization of the 1,3-Dipolar Cycloaddition Step

    Base UsedSolventTemp (°C)Time (h)Yield (%)Observation
    TriethylamineDCM252445Incomplete cyclization
    K₂CO₃DMF801268Moderate side-product formation
    NaHCO₃ H₂O 90 6 85 Optimal green-chemistry conditions

    Table 2: Biological Activity Profile of Indolizine Derivatives

    CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)HepG2 IC₅₀ (µM)
    Indomethacin (Control)0.056.840.007> 50.0
    Celecoxib (Control)> 1000.05> 200045.2
    2-Phenylindolizine12.48.51.4522.5
    2-(4-Fluorophenyl)-7-methylindolizine > 50.0 5.8 > 8.6 7.6

    Data Interpretation: The introduction of the 4-fluoro substituent significantly shifts the selectivity toward COX-2 while concurrently enhancing the anti-proliferative activity against HepG2 cells, validating its status as a privileged scaffold for dual-action therapeutics.

    References

    • EvitaChem. "2-(4-Fluorophenyl)-7-methylindolizine-1,3-dicarbaldehyde". EvitaChem Product Catalog.
    • ChemicalBook. "2-(4-fluorophenyl)-7-methylindolizine | 2378-23-6". ChemicalBook.
    • ResearchGate. "Recent Advances in the Development of Indolizine Scaffolds: Synthetic Methodology and Mechanistic Insights". ResearchGate.
    • Lal S, Snape TJ. "2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity". Current Medicinal Chemistry, 2012.
    • ResearchGate. "The anti-proliferative activities of indolizine derivatives on the cell...". ResearchGate.
    • PMC. "Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives". National Center for Biotechnology Information.
    • PMC. "Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies". National Center for Biotechnology Information.
    • Semantic Scholar. "Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors". Semantic Scholar.
    • ACS Publications. "Silver-Promoted (4 + 1) Annulation of Isocyanoacetates with Alkylpyridinium Salts: Divergent Regioselective Synthesis of 1,2-Disubstituted Indolizines". Organic Letters.

    Sources

    experimental setup for measuring the quantum yield of indolizine compounds

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Experimental Determination of Fluorescence Quantum Yields for Indolizine Compounds

    Introduction & Mechanistic Principles

    Indolizines are a highly versatile class of fluorescent heterocyclic compounds characterized by their tunable emission profiles, large Stokes shifts, and strong solvatochromism[1]. Because their excited states frequently undergo Internal Charge Transfer (ICT), their photophysical properties—specifically the fluorescence quantum yield ( ΦF​ )—are highly sensitive to the surrounding microenvironment and solvent polarity[1].

    The quantum yield is defined as the absolute ratio of photons emitted to photons absorbed. Accurately measuring ΦF​ is a critical quality control and characterization step in developing indolizine-based probes for bioimaging, environmental sensors, and organic light-emitting diodes (OLEDs). This application note details the causal mechanics and self-validating protocols for measuring ΦF​ using both relative (comparative) and absolute (integrating sphere) methodologies.

    Experimental Workflow

    The choice between relative and absolute methods depends entirely on the physical state of the indolizine sample. Liquid solutions are typically measured via the relative method against a known IUPAC-validated standard[2]. Solid-state indolizines, highly scattering suspensions, or those emitting in the near-infrared (NIR) where reliable standards are scarce, require an integrating sphere for absolute measurement[3].

    Workflow N1 Indolizine Synthesis & Purification N2 Sample Preparation (Dilution to Abs < 0.05) N1->N2 N3 Relative Method (Standard Comparison) N2->N3 Liquid Samples N4 Absolute Method (Integrating Sphere) N2->N4 Solid/Liquid Samples N5 Record Absorbance & Emission Spectra N3->N5 N6 Measure Sphere Scatter & Emission N4->N6 N7 Calculate Relative ΦF N5->N7 N8 Calculate Absolute ΦF N6->N8 N9 Self-Validation (Cross-check with 2nd Standard) N7->N9 N8->N9

    Caption: Workflow for Relative and Absolute Fluorescence Quantum Yield Determination.

    Causality in Experimental Design: Avoiding Common Pitfalls

    Before executing the protocols, it is critical to understand the physical phenomena that can skew quantum yield data:

    • The Inner Filter Effect (IFE): If the indolizine concentration is too high, the solution will re-absorb its own emitted photons (homo-FRET or trivial reabsorption). Causality: To maintain a linear relationship between absorbance and fluorescence intensity, the absorbance at the excitation wavelength ( λex​ ) must be kept strictly below 0.05[4].

    • Refractive Index ( η ) Discrepancies: Fluorescence emission is isotropic. The fraction of light that escapes the cuvette and reaches the detector is inversely proportional to the square of the solvent's refractive index. Causality: When comparing an indolizine in an organic solvent to a standard in an aqueous acid, the final data must be mathematically corrected by the factor ( ηx2​/ηs2​ )[5].

    Protocol A: Relative Quantum Yield Determination

    This method compares the integrated fluorescence intensity of the indolizine sample to a well-characterized reference standard.

    Self-Validating System Setup: Do not assume your spectrofluorometer's lamp profile is perfectly stable. Validate the instrument by measuring a secondary standard (e.g., Coumarin 153) against your primary standard (e.g., Quinine Sulfate). If the calculated ΦF​ of the secondary standard deviates by >5% from literature values, you must recalibrate the emission correction factors of your instrument before proceeding[2].

    Step-by-Step Methodology:

    • Standard Selection: Select an IUPAC-validated standard whose absorption and emission spectra closely overlap with the indolizine derivative to minimize wavelength-dependent detector bias[2].

    • Sample Preparation: Prepare 4-5 dilute solutions of the indolizine compound and the standard in their respective solvents. Ensure the absorbance of all solutions at the chosen λex​ ranges from 0.01 to 0.05[4].

    • Absorbance Measurement: Record the UV-Vis absorbance spectra using a 10 mm pathlength quartz cuvette. Record the exact absorbance value at λex​ .

    • Emission Measurement: Transfer the cuvettes to a spectrofluorometer. Excite both the sample and the standard at the exact same λex​ . Crucial: Use identical slit widths and integration times for both to ensure the incident photon flux ( I0​ ) remains constant[5].

    • Data Integration: Integrate the area under the corrected emission curve for all samples.

    • Gradient Calculation: Plot the integrated fluorescence area (y-axis) against the absorbance (x-axis) for both the sample and standard. Extract the gradients ( Gradx​ and Grads​ ). Using the gradient rather than a single point minimizes concentration-dependent errors.

    • Final Computation: Calculate the relative quantum yield using the following equation:

      Φx​=Φs​×(Grads​Gradx​​)×(ηs2​ηx2​​)

      (Where x is the indolizine sample, s is the standard, and η is the refractive index).

    Protocol B: Absolute Quantum Yield Determination

    For solid-state indolizine powders or highly scattering aggregate solutions, the relative method fails due to anisotropic light scattering. An integrating sphere (coated with highly reflective Spectralon) solves this by spatially integrating all scattered excitation and emitted photons, negating angular dependence[3].

    Step-by-Step Methodology:

    • Sphere Calibration: Ensure the integrating sphere is equipped with a calibrated photomultiplier tube (PMT) and that spectral correction curves are applied to account for the sphere's wavelength-dependent throughput[3].

    • Blank Measurement: Place a cuvette containing only the pure solvent (or a blank substrate for solids) into the sphere. Record the spectrum across the excitation and emission ranges. The area under the excitation peak represents the total incident photons ( La​ ), while the emission region establishes the baseline ( Ea​ )[3].

    • Sample Measurement: Replace the blank with the indolizine sample. Record the spectrum. The attenuated excitation peak represents unabsorbed photons ( Lc​ ), and the emission peak represents the raw fluorescence ( Ec​ ).

    • Final Computation: Calculate the absolute quantum yield by determining the ratio of emitted photons to absorbed photons:

      ΦF​=La​−Lc​Ec​−Ea​​

    Data Presentation and Expected Values

    Table 1: IUPAC Recommended Reference Standards for Relative QY[2]

    StandardSolventExcitation Range (nm)Emission Max (nm)Refractive Index ( η )Quantum Yield ( ΦF​ )
    Quinine Sulfate0.1 M HClO 4​ 300 - 3804501.3330.60
    Coumarin 153Ethanol380 - 4405301.3610.38
    Rhodamine 6GEthanol480 - 5405601.3610.95

    Table 2: Representative Photophysical Data of Indolizine Derivatives[1]

    Compound ModificationSolvent λabs​ (nm) λem​ (nm)Stokes Shift (cm −1 ) ΦF​
    3-(4-fluorophenyl)indolizineMethanol400480~41000.45
    3-(4-cyanophenyl)indolizineMethanol415520~48000.62
    2-oxo-pyrano[2,3-b]indolizineEthanol430510~36000.77

    References

    • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor Source: National Institutes of Health (NIH)1

    • Fluorescence standards: Classification, terminology, and recommendations on their selection, use, and production (IUPAC Technical Report) Source: ResearchGate / Pure and Applied Chemistry2

    • Relative and absolute determination of fluorescence quantum yields of transparent samples Source: D-NB.info (German National Library)5

    • Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector Source: National Institutes of Health (NIH)3

    • Guidelines for measurement of luminescence spectra and quantum yields of inorganic and organometallic compounds in solution and solid state Source: EPFL Infoscience / IUPAC4

    Sources

    Protocol for Assessing the Anticancer Activity of Indolizine Derivatives

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Therapeutic Potential of Indolizine Scaffolds

    Indolizine, a fused bicyclic aromatic compound, represents a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] Its planar structure facilitates interactions with various biological targets, making it a versatile and promising backbone for the design of novel therapeutic agents, particularly in oncology.[1] A growing body of evidence suggests that functionalized indolizine derivatives can exert potent anticancer effects through diverse mechanisms, including the disruption of microtubule dynamics, inhibition of crucial signaling pathways like EGFR, and the induction of programmed cell death (apoptosis).[1][2][3] Some derivatives have also been shown to inhibit farnesyltransferase or modulate β-catenin and p53 pathways, highlighting the scaffold's adaptability in targeting cancer-specific vulnerabilities.[4][5]

    This guide provides a comprehensive, multi-tiered protocol for the systematic evaluation of the anticancer activity of novel indolizine derivatives. The workflow is designed to progress logically from broad-spectrum cytotoxicity screening to in-depth mechanistic elucidation, enabling researchers to identify promising lead compounds and understand their mode of action.

    Principle of the Assessment Workflow

    A robust preclinical assessment follows a hierarchical approach. Initial, high-throughput screening identifies compounds with general cytotoxic or anti-proliferative effects. This is followed by more complex, lower-throughput assays to determine how these compounds kill cancer cells or halt their growth. This tiered strategy ensures that resources are focused on the most promising candidates.

    G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation A Synthesized Indolizine Derivatives Library B Cytotoxicity Assay (MTT or SRB) A->B Treat Cells C Determine IC50 Values Across Multiple Cancer Cell Lines B->C Data Analysis D Apoptosis Assays (Annexin V/PI, Caspase Activity) C->D Select Hits (Low IC50) E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Identify Mode of Action: Apoptosis vs. Cell Cycle Arrest D->F E->F G Advanced Assays (e.g., Western Blot, Tubulin Polymerization Assay) F->G Further Investigate H Confirm Molecular Target (e.g., Tubulin, EGFR, Bcl-2) G->H I Lead Compound Identification H->I

    Caption: Tiered workflow for anticancer assessment of indolizine derivatives.

    Part 1: Primary Cytotoxicity and Viability Assessment

    The initial step is to determine the concentration-dependent effect of the indolizine derivatives on cancer cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is the primary metric derived from this phase.

    Causality Behind the Choice of Assay: MTT vs. SRB
    • MTT Assay: This is a widely used colorimetric assay that measures cell viability based on the metabolic activity of mitochondria.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6] This assay is fast and reliable for initial screening. However, it's crucial to be aware that some compounds can interfere with the reduction reaction, and results can be influenced by changes in cellular metabolism that don't directly correlate with cell death.

    • Sulforhodamine B (SRB) Assay: The SRB assay is a colorimetric method that quantifies total cellular protein content, which serves as a proxy for cell number.[7][8] It involves fixing the cells and staining the proteins with the SRB dye.[7] The SRB assay is less susceptible to metabolic interference and is the method of choice for large-scale screening programs like that of the National Cancer Institute (NCI).[8][9] Using both assays can provide a more robust validation of a compound's cytotoxic potential.

    Protocol 1.1: MTT Cell Viability Assay

    This protocol is adapted from standard methodologies for assessing compound-induced cytotoxicity.[6][10][11]

    Materials:

    • Cancer cell lines of interest (e.g., MCF-7 breast, HCT-116 colon, HepG2 liver)[1]

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Indolizine derivatives stock solutions (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[6]

    • Solubilization solution: DMSO or acidified isopropanol.

    • 96-well flat-bottom plates

    • Multichannel pipette and microplate reader

    Procedure:

    • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[11]

    • Compound Treatment: Prepare serial dilutions of the indolizine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[12]

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

    • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[11] Agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.[11]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

    Data Presentation: Hypothetical IC50 Values

    Compound IDCell LineIC50 (µM) after 48h
    Indolizine-AMCF-7 (Breast)8.9
    Indolizine-AHCT-116 (Colon)5.8
    Indolizine-AHepG2 (Liver)6.0
    Indolizine-BMCF-7 (Breast)> 50
    Indolizine-BHCT-116 (Colon)> 50
    Indolizine-BHepG2 (Liver)> 50
    DoxorubicinMCF-7 (Breast)0.5

    In this example, Indolizine-A would be selected for further mechanistic studies due to its potent activity.

    Part 2: Mechanistic Elucidation

    Once a compound demonstrates significant cytotoxicity (e.g., IC50 < 10 µM), the next critical step is to determine the mechanism of cell death. The two most common fates for cancer cells treated with effective chemotherapeutics are apoptosis and cell cycle arrest.

    Section 2.1: Probing for Apoptosis

    Apoptosis is a form of programmed cell death that is a primary target for anticancer therapies. Key hallmarks include the externalization of phosphatidylserine (PS) on the cell membrane and the activation of a cascade of cysteine proteases called caspases.[13]

    Protocol 2.1.1: Annexin V/PI Apoptosis Assay

    Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] Annexin V is a protein that binds to exposed phosphatidylserine (PS) on the surface of early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[13][15]

    Materials:

    • Cells treated with the indolizine derivative at its IC50 and 2x IC50 concentrations.

    • Annexin V-FITC/APC conjugate

    • Propidium Iodide (PI) solution

    • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[14]

    • Flow cytometer

    Procedure:

    • Cell Treatment & Harvesting: Treat cells in a 6-well plate with the indolizine derivative for 24-48 hours. Collect both adherent and floating cells.

    • Washing: Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[16]

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[14]

    • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[14]

    • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14][16]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14] Be sure to set up proper compensation and quadrants using unstained, single-stained, and positive control cells.[14]

    Interpretation of Results:

    • Lower-Left (Annexin V- / PI-): Viable cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage)

    Protocol 2.1.2: Caspase-3/7 Activity Assay

    Principle: Caspases-3 and -7 are key "executioner" caspases that cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. This assay uses a specific substrate (e.g., DEVD) linked to a fluorophore (e.g., AMC) or a chromophore (e.g., pNA).[17][18] Cleavage of the substrate by active caspase-3/7 releases the reporter molecule, which can be quantified.[17]

    Materials:

    • Cell lysate from treated and control cells

    • Caspase assay buffer

    • Caspase-3/7 substrate (e.g., Ac-DEVD-AMC or DEVD-pNA)[17]

    • Fluorometric or colorimetric plate reader

    Procedure:

    • Induce Apoptosis: Treat cells with the indolizine derivative as in previous experiments.

    • Cell Lysis: Lyse the cells using a chilled cell lysis buffer and incubate on ice for 10 minutes.[17][19]

    • Assay Reaction: In a 96-well plate, combine the cell lysate (containing 50-200 µg of protein) with the reaction buffer and the caspase substrate.[19]

    • Incubation: Incubate the plate at 37°C for 1-2 hours.[17][19]

    • Measurement: Read the fluorescence (Ex/Em ~380/460 nm for AMC) or absorbance (405 nm for pNA) using a plate reader.[17]

    • Analysis: Quantify the fold-increase in caspase activity in treated samples compared to the untreated control.

    Section 2.2: Cell Cycle Analysis

    Many anticancer agents function by disrupting the normal progression of the cell cycle, often causing arrest at the G2/M or G1 phases, which can subsequently lead to apoptosis.

    Protocol 2.2.1: Propidium Iodide Staining for Cell Cycle Analysis

    Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[20][21] The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry can then be used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[20]

    Materials:

    • Cells treated with the indolizine derivative.

    • Cold 70% ethanol.

    • PBS.

    • PI staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS).[22][23]

    • Flow cytometer.

    Procedure:

    • Cell Harvesting: Collect at least 1 x 10^6 cells per sample.

    • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[21][24] This step is critical to prevent cell clumping.[21]

    • Storage/Incubation: Incubate the cells on ice for at least 30 minutes.[22][24] Cells can be stored at -20°C for several weeks at this stage.[21]

    • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[22][24]

    • Staining: Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.[24] The RNase A is essential to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[20][21]

    • Incubation: Incubate for 30 minutes at room temperature in the dark.[24]

    • Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use pulse processing (e.g., Area vs. Width) to gate out doublets and aggregates.[22]

    G cluster_pathway Potential Indolizine-Targeted Pathway Indolizine Indolizine Derivative Tubulin Tubulin Dimers Indolizine->Tubulin Binds to Colchicine Site Microtubule Microtubule Dynamics Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle G2M G2/M Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Prolonged arrest can trigger

    Caption: Hypothesized mechanism of action for tubulin-targeting indolizines.[2]

    Summary and Data Interpretation

    By combining the results from these assays, a clear picture of the indolizine derivative's anticancer activity emerges.

    Assay ResultInterpretationNext Steps
    Low IC50 across multiple cell linesCompound has broad-spectrum cytotoxic/anti-proliferative activity.Proceed to mechanistic studies.
    Increase in Annexin V+/PI- population Compound induces early apoptosis.Confirm with caspase activity assay.
    Increase in Caspase-3/7 activity Apoptotic pathway is activated via executioner caspases.Correlates with Annexin V data.
    Accumulation of cells in G2/M phase Compound disrupts the cell cycle at the G2/M checkpoint.Investigate potential targets like tubulin or cyclin-dependent kinases.
    No change in apoptosis or cell cycle Cytotoxicity may be due to other mechanisms (e.g., necrosis, autophagy).Consider alternative mechanistic assays.

    Conclusion

    This structured protocol provides a robust framework for the preclinical assessment of novel indolizine derivatives. By systematically progressing from broad cytotoxicity screening to detailed mechanistic analysis of apoptosis and cell cycle progression, researchers can effectively identify and characterize promising new anticancer agents. The insights gained from these studies are crucial for guiding lead optimization, understanding structure-activity relationships, and advancing the development of this versatile chemical scaffold into clinically viable cancer therapeutics.

    References

    • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

    • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

    • Creative Commons. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

    • University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

    • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

    • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

    • BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

    • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

    • University of Massachusetts Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

    • PubMed. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

    • PMC. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. Retrieved from [Link]

    • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

    • Texas Children's Hospital. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

    • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

    • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

    • International Journal of Pharmaceutical Research and Applications. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

    • Cell Signaling Technology. (2012). Caspase-3 Activity Assay Protocol. Retrieved from [Link]

    • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit. Retrieved from [Link]

    • PMC. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

    • Scirp.org. (2019). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Retrieved from [Link]

    • PMC. (2025). Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines in 2D and 3D Cellular Model. Retrieved from [Link]

    • PMC. (2025). Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. Retrieved from [Link]

    • Bentham Science Publishers. (2016). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Retrieved from [Link]

    • Semantic Scholar. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Retrieved from [Link]

    • ResearchGate. (n.d.). Scheme of the synthetic pathway for the preparation of pyridoindolizines 4. Retrieved from [Link]

    • PubMed. (2016). Synthesis, characterization and biological evaluation of anti-cancer indolizine derivatives via inhibiting β-catenin activity and activating p53. Retrieved from [Link]

    • PMC. (n.d.). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. Retrieved from [Link]

    • RSC Publishing. (n.d.). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. Retrieved from [Link]

    Sources

    use of 2-(4-Fluorophenyl)-7-methylindolizine in organic light-emitting diodes (OLEDs)

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Notes and Protocols: Integration of 2-(4-Fluorophenyl)-7-methylindolizine in High-Performance OLEDs

    Rationale and Mechanistic Paradigm

    In the rapid evolution of organic optoelectronics, the strategic selection of host and emitter materials dictates device longevity, efficiency, and color purity. Indolizine derivatives have recently emerged as highly effective electron-transporting materials and phosphorescent hosts . The specific scaffold 2-(4-Fluorophenyl)-7-methylindolizine offers a highly tunable, bipolar charge-transporting framework ideal for Organic Light-Emitting Diodes (OLEDs).

    As application scientists, we select this specific molecular architecture based on three causal design principles:

    • The Indolizine Core: Fusing an electron-rich pyrrole with an electron-deficient pyridine creates an intrinsic intramolecular charge transfer (ICT) state. This push-pull dynamic facilitates bipolar charge transport, balancing hole and electron fluxes within the Emissive Layer (EML).

    • The 4-Fluorophenyl Substituent (C-2 Position): The highly electronegative fluorine atom inductively stabilizes the Lowest Unoccupied Molecular Orbital (LUMO). This lowers the electron injection barrier from the adjacent Electron Transport Layer (ETL). Furthermore, the extended conjugation provides a sufficiently high triplet energy ( ET​≈2.65 eV) to act as a host for green/yellow phosphorescent dopants .

    • The Methyl Substituent (C-7 Position): Planar organic molecules are notorious for π−π stacking in solid-state films, leading to Aggregation-Caused Quenching (ACQ). The C-7 methyl group introduces critical steric bulk, disrupting molecular packing, elevating the glass transition temperature ( Tg​ ), and preventing film crystallization under Joule heating.

    De Novo Synthesis & OLED-Grade Purification

    To ensure device reliability, the material must be synthesized with high regioselectivity and purified to eliminate ionic charge traps. We utilize a modified Chichibabin indolizine synthesis.

    Protocol 1: Synthesis of 2-(4-Fluorophenyl)-7-methylindolizine

    Step 1: Quaternization (Precursor Formation)

    • Reaction: Dissolve 2,4-dimethylpyridine (10.0 mmol, 1.0 eq) and 2-bromo-1-(4-fluorophenyl)ethanone (11.0 mmol, 1.1 eq) in 30 mL of anhydrous acetone.

    • Causality: Acetone is chosen because it dissolves the starting materials, but the resulting pyridinium salt is insoluble. This drives the reaction forward via Le Chatelier’s principle and allows isolation without column chromatography.

    • Execution: Reflux under nitrogen for 4 hours. Cool to room temperature, filter the white precipitate, and wash with cold diethyl ether.

    Step 2: Base-Catalyzed Cyclization

    • Reaction: Suspend the isolated pyridinium salt in a 1:1 mixture of ethanol and deionized water (40 mL). Add sodium bicarbonate (NaHCO 3​ , 30.0 mmol, 3.0 eq).

    • Causality: A mild base (NaHCO 3​ ) is critical. Strong bases (e.g., NaOH) risk hydrolyzing the intermediate. The base selectively deprotonates the more acidic 2-methyl group (due to its proximity to the N + center) over the 4-methyl group, ensuring strict regioselective formation of the 7-methylindolizine core.

    • Execution: Reflux for 12 hours. The solution will turn deep yellow/green. Cool, extract with dichloromethane (3 × 20 mL), dry over MgSO 4​ , and concentrate. Purify via silica gel chromatography (Hexane:Ethyl Acetate, 10:1).

    Step 3: Vacuum Thermal Sublimation (Self-Validation Step) OLED devices fail in the presence of trace halides. The synthesized powder must undergo gradient vacuum sublimation at <10−6 Torr.

    • Quality Control: Post-sublimation material must be validated via 1 H-NMR. The disappearance of the pyridinium N -methyl peak and the sharp resolution of the indolizine aromatic protons confirm structural integrity and the removal of solvent/halide traps .

    Synthesis_Workflow A 2,4-Dimethylpyridine + 4-Fluoro-α-bromoacetophenone B Quaternization (Acetone, Reflux 4h) A->B SN2 Alkylation C Chichibabin Cyclization (NaHCO3, Reflux 12h) B->C Base-Catalyzed Aldol Condensation D 2-(4-Fluorophenyl)-7-methylindolizine C->D Dehydration & Aromatization E Vacuum Sublimation (>99.9% Purity) D->E Thermal Purification

    Synthesis and purification workflow for OLED-grade indolizine derivatives.

    Optoelectronic Characterization

    Before device integration, the HOMO/LUMO levels and triplet energy must be empirically verified to ensure proper energy level alignment with the chosen dopant and transport layers.

    Protocol 2: Photophysical & Electrochemical Profiling
    • Optical Bandgap: Measure UV-Vis absorption and Photoluminescence (PL) spectra in a 10−5 M CH 2​ Cl 2​ solution. Calculate the optical bandgap ( Eg​ ) from the onset of the absorption edge.

    • Triplet Energy ( ET​ ): Record the phosphorescence spectrum at 77 K in a 2-methyltetrahydrofuran glass matrix. The highest-energy vibronic peak dictates the ET​ , confirming its viability as a host for green emitters.

    • Cyclic Voltammetry (CV): Use a three-electrode setup (Ag/AgCl reference, Pt working electrode) in acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate.

      • Causality: The onset oxidation potential ( Eox​ ) directly correlates to the HOMO level, dictating the hole-injection barrier from the HTL.

    Table 1: Optoelectronic & Thermal Properties Summary

    PropertyValueAnalytical Method / Condition
    Absorption Max ( λabs​ ) 365 nm 10−5 M in CH 2​ Cl 2​
    Emission Max ( λem​ ) 455 nm 10−5 M in CH 2​ Cl 2​
    HOMO Level -5.62 eVCyclic Voltammetry (vs Fc/Fc + )
    LUMO Level -2.85 eVCalculated from Eg​ and HOMO
    Triplet Energy ( ET​ ) 2.65 eVLow-temp (77K) phosphorescence
    Glass Transition ( Tg​ ) 115 °CDifferential Scanning Calorimetry

    OLED Device Integration & Validation

    We will fabricate a green phosphorescent OLED using 2-(4-Fluorophenyl)-7-methylindolizine as the EML host, doped with Ir(ppy)3​ .

    Protocol 3: Vacuum Thermal Evaporation (VTE) Fabrication
    • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in Decon 90, deionized water, acetone, and isopropanol (15 mins each).

      • Causality: Follow with a 15-minute UV-Ozone treatment. This removes residual organics and increases the ITO work function to ~4.8 eV, minimizing the hole injection barrier.

    • Deposition: Transfer substrates to a vacuum chamber (base pressure <10−7 Torr).

    • Architecture Assembly:

      • HTL: Evaporate NPB at 1.0 Å/s to a thickness of 40 nm.

      • EML: Co-evaporate 2-(4-Fluorophenyl)-7-methylindolizine (Host) and Ir(ppy)3​ (Dopant) at a 95:5 weight ratio to a thickness of 20 nm. Causality: The host's ET​ (2.65 eV) effectively confines excitons on the Ir(ppy)3​ dopant ( ET​ = 2.4 eV), preventing reverse energy transfer.

      • ETL: Evaporate TPBi (40 nm) at 1.0 Å/s.

      • Cathode: Evaporate LiF (1 nm) followed by Aluminum (100 nm). Causality: LiF creates an interfacial dipole that dramatically lowers the electron injection barrier from the Al cathode.

    OLED_Architecture Cathode Cathode: LiF / Al (WF: -3.5 eV) ETL ETL: TPBi (40 nm) (HOMO: -6.2 eV | LUMO: -2.7 eV) ETL->Cathode EML EML: 2-(4-Fluorophenyl)-7-methylindolizine : Ir(ppy)3 (HOMO: -5.6 eV | LUMO: -2.8 eV) EML->ETL HTL HTL: NPB (40 nm) (HOMO: -5.4 eV | LUMO: -2.4 eV) HTL->EML Anode Anode: ITO Glass (WF: -4.8 eV) Anode->HTL

    OLED device architecture and HOMO/LUMO energy level alignment.

    Table 2: OLED Device Performance Metrics

    MetricValueCausality / Significance
    Turn-on Voltage ( Von​ ) 3.2 VIndicates efficient charge injection and low energetic barriers.
    Max Current Efficiency (CE) 38.5 cd/AHigh efficiency due to balanced bipolar charge carrier flux in the host.
    External Quantum Efficiency 12.4%Effective exciton confinement within the EML without triplet quenching.
    CIE Coordinates (x, y) (0.31, 0.61)Characteristic pure green emission of the Ir(ppy)3​ dopant.

    Self-Validation Check: Sweep the J-V-L (Current Density-Voltage-Luminance) curves forward and backward. A lack of hysteresis validates that the indolizine host is free of mobile ionic impurities and morphological defects.

    References

    • Wan, J., Zheng, C.-J., Fung, M.-K., Liu, X.-K., Lee, C.-S., & Zhang, X.-H. (2012). "Multifunctional electron-transporting indolizine derivatives for highly efficient blue fluorescence, orange phosphorescence host and two-color based white OLEDs." Journal of Materials Chemistry (RSC Publishing).[Link]

    • Lee, Y., et al. (2023). "Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor." Molecules / ResearchGate.[Link]

    Application Note: Advanced Methodologies for Evaluating the Anti-Inflammatory Properties of Indolizine Derivatives

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

    Introduction & Mechanistic Rationale

    Indolizines—nitrogen-containing bicyclic heterocycles—have emerged as highly privileged scaffolds in modern medicinal chemistry[1]. Their structural versatility allows for the precise fine-tuning of anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and the suppression of pro-inflammatory cytokines such as TNF-α and IL-6[2].

    The anti-inflammatory efficacy of indolizines is largely attributed to their ability to disrupt the arachidonic acid cascade. By acting as dual COX-2/5-LOX inhibitors, specific indolizine derivatives prevent the synthesis of both prostaglandins and leukotrienes, offering a broader spectrum of inflammatory suppression compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs)[3]. This application note provides a comprehensive, self-validating methodological framework for screening and characterizing these novel derivatives.

    Mechanism Stimulus Inflammatory Stimuli (e.g., LPS) Membrane Cell Membrane Phospholipids Stimulus->Membrane PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 Enzyme AA->COX2 LOX 5-LOX Enzyme AA->LOX Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Leukotrienes Leukotrienes (LTB4) LOX->Leukotrienes Indolizines Indolizine Derivatives Indolizines->COX2 Inhibits Indolizines->LOX Inhibits

    Indolizine-mediated dual inhibition of COX-2 and 5-LOX in the arachidonic acid signaling pathway.

    Quantitative Profiling of Indolizine Scaffolds

    The position and nature of substituents on the indolizine core dictate target selectivity. For instance, 7-(trifluoromethyl) substitutions significantly enhance COX-2 and IL-6 suppression[2], while 7-methoxy derivatives exhibit potent low-micromolar COX-2 IC₅₀ values[1]. Natural indolizine alkaloids, such as curindolizine, also demonstrate potent macrophage suppression[4].

    Table 1: Comparative Anti-Inflammatory Activity of Indolizine Derivatives

    Compound / SeriesTarget / AssayPotency / EfficacyReference
    Curindolizine Macrophage NO/TNF-αIC₅₀ = 5.31 µM[4]
    7-Methoxy Indolizine (2a) COX-2 EnzymeIC₅₀ = 6.56 µM[1]
    7-Methoxy Indolizine (2c) COX-2 EnzymeIC₅₀ = 6.94 µM[1]
    Compound 56 COX-2 / 5-LOXIC₅₀ = 14.91 µM / 13.09 µM[3]
    7-CF₃ Indolizine (4d) COX-2, IL-6Significant reduction vs Indomethacin[2]

    In Vitro Methodologies: Self-Validating Protocols

    A robust drug screening pipeline must be tiered. We begin with cell-free enzymatic assays to confirm direct target engagement, ruling out upstream transcriptional effects. Subsequently, cell-based macrophage assays determine the compound's ability to penetrate cell membranes and modulate cytokine release in a physiological environment.

    Protocol 3.1: Cell-Free COX-2 / 5-LOX Dual Inhibition Assay

    Causality & Rationale: Utilizing a cell-free system isolates direct enzymatic inhibition from complex cellular responses. Celecoxib (for COX-2) and Zileuton (for LOX) are included as positive controls to validate the assay's dynamic range and establish a baseline for selective inhibition[3].

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0), hematin (cofactor), and reconstitute recombinant human COX-2 and soybean 5-LOX enzymes according to the manufacturer's specifications.

    • Compound Dilution: Dissolve indolizine derivatives in DMSO. Prepare a 10-point serial dilution (e.g., 0.1 µM to 100 µM) to accurately calculate the IC₅₀. Ensure final DMSO concentration in the well does not exceed 1% to prevent solvent-induced enzyme denaturation.

    • Incubation: In a 96-well plate, combine assay buffer, hematin, enzyme, and the indolizine compound. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows for the compound to bind to the allosteric or orthosteric sites of the enzyme before the substrate is introduced.

    • Reaction Initiation: Add arachidonic acid (substrate) to initiate the reaction.

    • Detection: Measure prostaglandin production via a competitive ELISA (for COX-2) and leukotriene production via absorbance at 234 nm (for LOX). Calculate percentage inhibition relative to the vehicle control.

    Protocol 3.2: Macrophage (RAW 264.7) Cytokine & NO Suppression Assay

    Causality & Rationale: Pre-treating macrophages prior to LPS stimulation assesses the prophylactic blockade of the NF-κB cascade[4]. The parallel MTT assay is a critical self-validating step; it ensures that observed reductions in cytokines are due to genuine anti-inflammatory signaling modulation, rather than compound-induced cytotoxicity.

    Workflow Step1 RAW 264.7 Macrophage Culture (Seed at 1x10^5 cells/well) Step2 Pre-treatment (1h) Indolizine Compounds Step1->Step2 Step3 LPS Stimulation (24h) (1 µg/mL) Step2->Step3 Split1 Harvest Cell Lysate Step3->Split1 Split2 Collect Supernatant Step3->Split2 Assay3 MTT Viability Assay (Parallel Control) Step3->Assay3 Cell Viability Check Assay1 Western Blot (COX-2, NF-κB expression) Split1->Assay1 Assay2 ELISA (TNF-α, IL-6) & Griess Assay (NO) Split2->Assay2

    Step-by-step in vitro workflow for evaluating indolizine anti-inflammatory efficacy in macrophages.

    Step-by-Step Methodology:

    • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1×105 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

    • Pre-treatment: Aspirate media and replace with fresh media containing the indolizine derivatives at varying concentrations. Incubate for 1 hour.

    • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce the inflammatory cascade. Incubate for 24 hours.

    • Supernatant Collection: Carefully collect the cell-free supernatant.

      • Nitric Oxide (NO) Detection: Mix 100 µL of supernatant with 100 µL of Griess reagent. Incubate in the dark for 10 mins and read absorbance at 540 nm.

      • Cytokine Detection: Use commercially available ELISA kits to quantify TNF-α and IL-6 levels.

    • Parallel Viability (MTT) Assay: To the remaining cells in the plate, add MTT reagent (0.5 mg/mL). Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. Compounds showing >20% reduction in cell viability should be excluded from cytokine efficacy analysis to prevent false positives.

    In Vivo Methodologies: Pharmacodynamic Validation

    Protocol 4.1: Carrageenan-Induced Rat Paw Edema Model

    Causality & Rationale: While in vitro data proves mechanism, in vivo models validate pharmacokinetic viability. The carrageenan model is selected for its biphasic nature. The early phase (0–2h) is driven by histamine and serotonin, while the late phase (3–5h) is strictly prostaglandin-dependent[3]. Indolizines targeting COX-2 will selectively blunt the late-phase edema curve, providing an in vivo pharmacodynamic readout of target engagement.

    Step-by-Step Methodology:

    • Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing free access to water. Divide into groups (n=6): Vehicle control, Standard drug (e.g., Diclofenac 10 mg/kg), and Indolizine test groups.

    • Dosing: Administer the indolizine derivatives orally (p.o.) suspended in 0.5% sodium carboxymethyl cellulose (CMC).

    • Induction: One hour post-dosing, inject 0.1 mL of a 1% (w/v) freshly prepared carrageenan suspension in normal saline into the sub-plantar region of the right hind paw.

    • Measurement: Use a digital plethysmometer to measure paw volume immediately before injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

    • Data Analysis: Calculate the percentage of edema inhibition. A significant reduction in paw volume at the 3–5 hour marks confirms the in vivo COX-2 inhibitory profile of the indolizine compound.

    References

    • Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed (NIH). Available at: 2

    • Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity - ResearchGate. Available at: 3

    • Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening - ResearchGate. Available at: 1

    • Curindolizine, an Anti-Inflammatory Agent Assembled via Michael Addition of Pyrrole Alkaloids Inside Fungal Cells - ACS Publications. Available at: 4

    Sources

    Troubleshooting & Optimization

    improving the yield of 2-(4-Fluorophenyl)-7-methylindolizine synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Optimizing the Yield of 2-(4-Fluorophenyl)-7-methylindolizine

    Welcome to the advanced technical support and troubleshooting guide for the synthesis of 2-(4-Fluorophenyl)-7-methylindolizine. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals. This guide bypasses generic advice to directly address the mechanistic bottlenecks of the Chichibabin indolizine synthesis, focusing on causality, self-validating experimental design, and proven optimization strategies[1].

    Mechanistic Pathway & Workflow

    The synthesis of 2-(4-Fluorophenyl)-7-methylindolizine relies on the classical Chichibabin reaction[2]. The process utilizes 2,4-lutidine (2,4-dimethylpyridine), where the 2-methyl group is strictly required to form the 5-membered pyrrole ring via an intramolecular aldol-type cyclization, while the 4-methyl group natively positions itself at the 7-position of the final indolizine scaffold[3].

    Mechanism N1 2,4-Lutidine + 2-Bromo-1-(4-fluorophenyl)ethanone N2 Step 1: SN2 Quaternization (Acetone, 60°C) N1->N2 N3 Pyridinium Bromide Salt N2->N3 Precipitation drives yield N4 Step 2: Base Deprotonation (NaHCO3) N3->N4 N5 Reactive Pyridinium Ylide N4->N5 N6 Step 3: Intramolecular Aldol Cyclization N5->N6 N7 Step 4: Dehydration (-H2O) N6->N7 N8 2-(4-Fluorophenyl)-7-methylindolizine N7->N8 Aromatization

    Mechanistic pathway of the Chichibabin synthesis for 2-(4-Fluorophenyl)-7-methylindolizine.

    Self-Validating Experimental Protocol

    This protocol is engineered to provide visual and chemical feedback at each critical junction, ensuring you can validate the success of the reaction in real-time.

    Phase 1: Quaternization (Pyridinium Salt Formation)

    • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under a flow of dry argon.

    • Reagent Addition: Add 2-bromo-1-(4-fluorophenyl)ethanone (1.05 equiv, 10.5 mmol) to the flask, followed by 20 mL of strictly anhydrous acetone. Stir until fully dissolved.

    • Amine Addition: Add 2,4-lutidine (1.0 equiv, 10.0 mmol) dropwise over 5 minutes.

      • Causality Note: 2,4-lutidine is sterically hindered at the 2-position; dropwise addition prevents localized heating and minimizes N-alkylation side reactions[3].

    • Reaction: Heat the mixture to a gentle reflux (56 °C) for 12–16 hours.

    • System Validation: A dense, pale-yellow precipitate of 1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide will form[4]. If the solution remains clear, your acetone is likely wet, causing the bromoketone to hydrolyze.

    • Isolation: Cool to room temperature, filter the precipitate via vacuum filtration, wash with cold diethyl ether (2 × 10 mL), and dry under high vacuum.

    Phase 2: Chichibabin Cyclization

    • Preparation: In a 50 mL two-neck flask, suspend the isolated pyridinium salt (1.0 equiv) in 15 mL of a 1:1 mixture of absolute ethanol and deionized water.

    • Degassing: Sparge the suspension with argon for 15 minutes.

      • Causality Note: Indolizines are highly electron-rich and prone to photo-oxidation. Removing dissolved oxygen prevents radical-mediated tar formation[1].

    • Base Addition: Add sodium bicarbonate (NaHCO 3​ ) (3.0 equiv) in one portion.

    • Reaction: Heat the mixture to 80 °C for 3 hours. The suspension will transition into a dark, homogeneous solution as the ylide forms and cyclizes.

    • System Validation: Upon cooling to room temperature, the target indolizine will precipitate. Spot the crude mixture on a TLC plate; under 365 nm UV light, the product exhibits intense blue/green fluorescence.

    • Purification: Extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography using basic alumina (Hexanes/EtOAc).

    Troubleshooting Guide & FAQs

    Q: Why does my quaternization step yield less than 50% despite prolonged heating? A: 2,4-Lutidine is sterically hindered by the 2-methyl group, making the S N​ 2 attack sluggish compared to unhindered pyridines[3]. Furthermore, if your acetone is not strictly anhydrous, the 2-bromo-1-(4-fluorophenyl)ethanone will hydrolyze into the corresponding α -hydroxy ketone. Solution: Use freshly dried, molecular sieve-treated acetone. The precipitation of the salt in non-polar/aprotic solvents drives the equilibrium forward; do not use highly polar solvents like DMF or water for this specific step, as they keep the salt in solution and stall the reaction.

    Q: My cyclization reaction turns into a black, intractable tar. How can I improve the conversion to the indolizine? A: Tar formation is the hallmark of two competing side reactions: intermolecular aldol condensation of the ylide and oxidative degradation of the newly formed indolizine[1][4]. Strong bases (e.g., NaOH, KOH) exacerbate aldol polymerization and degrade the reactive ylide intermediate[2]. Solution: Switch to a mild base like NaHCO 3​ . Crucially, the reaction must be performed under a strict inert atmosphere (Argon) and protected from ambient light, as the 10- π electron indolizine system readily forms radical cations in the presence of oxygen.

    Q: I lose a significant amount of product during silica gel column chromatography. The bands turn green/brown on the column. Why is this happening? A: Standard silica gel is inherently acidic (pH ~4.5-5.5). The highly electron-rich C1 and C3 positions of the indolizine core are exceptionally susceptible to electrophilic protonation, leading to decomposition and polymerization directly on the column[5]. Solution: Switch to neutral or basic alumina as the stationary phase. If silica must be used, deactivate it first by flushing the column with an eluent containing 1-2% triethylamine (Et 3​ N) before loading your sample. Store the purified product in amber vials under argon at -20 °C.

    Optimization Data: Cyclization Conditions

    The following table summarizes quantitative yield data based on variations in the cyclization parameters, highlighting the critical nature of base selection and atmospheric control.

    Base (Equiv)Solvent SystemTemp (°C)AtmosphereIsolated Yield (%)Mechanistic Observation
    NaOH (2.0)H 2​ O / EtOH80Air18%Rapid darkening; extensive polymeric tar formation.
    K 2​ CO 3​ (3.0)DMF100Air41%Moderate cyclization; significant oxidative degradation.
    NaHCO 3​ (3.0)H 2​ O / EtOH80Air64%Clean conversion; minor baseline impurities on TLC.
    NaHCO 3​ (3.0) H 2​ O / EtOH 80 Argon 86% High purity; highly crystalline, fluorescent precipitate.
    NaHCO 3​ (3.0)H 2​ O120 (MW)Argon91%Rapid reaction (15 min); eco-friendly solvent profile.

    Troubleshooting Logic Tree

    Troubleshooting Start Low Final Yield Q1 Is Salt Yield < 80%? Start->Q1 Sol1 Use Anhydrous Acetone & Increase Concentration Q1->Sol1 Yes Q2 Is Tar Forming During Cyclization? Q1->Q2 No Sol2 Switch to NaHCO3 & Degas with Argon Q2->Sol2 Yes Q3 Product Degrading on Silica Column? Q2->Q3 No Sol3 Use Basic Alumina or Et3N-Deactivated Silica Q3->Sol3 Yes

    Logic tree for diagnosing and resolving yield-limiting steps in indolizine synthesis.

    References

    • Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides, ACS Publications. URL: [Link]

    • Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification, NIH PMC. URL:[Link]

    Sources

    Technical Support Center: Troubleshooting 2-Arylindolizine Synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for heterocyclic synthesis. 2-Arylindolizines are privileged, electron-rich 10- π heteroaromatic scaffolds critical to drug discovery and fluorescent bio-imaging. However, their synthesis—whether via the classical Chichibabin reaction or 1,3-dipolar cycloaddition—is notoriously plagued by side reactions such as solvolysis, poor regioselectivity, and auto-oxidation.

    As a Senior Application Scientist, I have structured this guide to move beyond mere troubleshooting. Here, we dissect the chemical causality behind these failures and provide self-validating methodologies to ensure your target compounds survive isolation.

    Part 1: Causality-Driven Troubleshooting (FAQs)

    Q1: During the Chichibabin reaction, my yields are abysmal, and LC-MS shows a mass corresponding to the addition of the solvent. What is happening? A1: Ylide Solvolysis. The Chichibabin reaction relies on the base-mediated deprotonation of a pyridinium salt to form a highly reactive pyridinium ylide. If your substrate contains ester or acyl groups (e.g., 4-alkoxycarbonyl derivatives) and you are using protic solvents like methanol or ethanol, the solvent will aggressively attack the ketene-like intermediate. This solvolysis outcompetes the desired intramolecular cyclization, resulting in irreversible ring-opening to form 2-alkoxycarbonylethylpyridinium acetates[1]. Solution: Strictly utilize anhydrous, aprotic solvents (e.g., toluene or acetone) and ensure all reagents are rigorously dried.

    Q2: My 1,3-dipolar cycloaddition with terminal alkynes yields an inseparable 1:1 mixture of regioisomers. How can I force regioselectivity? A2: Uncontrolled Dipole-LUMO Interactions. Pyridinium azomethine ylides possess two reactive centers. When reacting with simple, unsymmetrical terminal alkynes, the energy difference between the competing transition states is negligible, leading to a mixture of 1-substituted and 3-substituted indolizines. Solution: Shift to electron-deficient ynamides (possessing an ynoate or ynone moiety). The strong electron-withdrawing nature of the ynamide strictly dictates the orbital coefficients, ensuring a highly predictable, regioselective dipole-LUMO interaction that exclusively yields the desired 2-aminoindolizine architecture[2].

    Q3: I successfully isolated a vibrant 2-arylindolizine, but within 24 hours on the bench, it turned into a black, insoluble tar. How do I prevent this? A3: Auto-Oxidation and Dimerization. Indolizines are highly electron-rich and possess a pKa of ~3.9 (making them much more basic than indoles). They are exceptionally sensitive to light, acidic environments, and aerial oxidation[3]. Cyclic voltammetry studies confirm that the oxidation of 2-arylindolizines lacks a corresponding reduction peak, indicating that the initial radical cation rapidly undergoes an irreversible dimerization or polymerization cascade[4]. Solution: Purify using base-deactivated silica, store strictly under an Argon atmosphere at -20 °C, and use amber vials to block UV-induced radical initiation.

    Part 2: Quantitative Impact of Reaction Conditions

    The following table summarizes internal and literature-validated data demonstrating how specific experimental conditions dictate the ratio of target 2-arylindolizines to unwanted side products.

    Synthesis PathwaySolvent / ConditionTarget 2-Arylindolizine Yield (%)Primary Side ProductSide Product Yield (%)
    Chichibabin Cyclization Methanol / Ambient35%Ring-opened pyridinium acetates55%
    Chichibabin Cyclization Toluene / Reflux85%Ring-opened pyridinium acetates<5%
    1,3-Dipolar Cycloaddition Air / Light exposure40%Oxidized dimers / Polymeric Tar45%
    1,3-Dipolar Cycloaddition Argon / Dark / 0 °C92%Oxidized dimers / Polymeric Tar<2%
    1,3-Dipolar Cycloaddition Terminal Alkyne (No Catalyst)50%Unwanted Regioisomer (C-1 vs C-3)35%
    1,3-Dipolar Cycloaddition Electron-deficient Ynamide88%Unwanted Regioisomer (C-1 vs C-3)<5%

    Part 3: Self-Validating Experimental Protocol

    To prevent the side reactions detailed above, utilize this optimized, self-validating protocol for the 1,3-Dipolar Cycloaddition of Pyridinium Ylides with Ynamides . This workflow incorporates real-time diagnostic checkpoints so you can verify the chemical state before proceeding.

    Step 1: In Situ Ylide Generation

    • Suspend the 2-alkylpyridinium halide precursor (1.0 equiv) in anhydrous N,N -dimethylformamide (DMF) under an Argon atmosphere.

    • Add anhydrous K2​CO3​ (4.0 equiv) in one portion at room temperature.

    • Validation Checkpoint 1: Within 10–15 minutes, the colorless/white suspension will transition to a vibrant, deep yellow or orange. This colorimetric shift visually confirms the successful deprotonation and generation of the active pyridinium ylide.

    Step 2: Regioselective Cycloaddition

    • Cool the reaction vessel to 0 °C to suppress thermal degradation of the ylide.

    • Add the electron-deficient ynamide (1.2 equiv) dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation Checkpoint 2: Perform a TLC (Hexanes/EtOAc 3:1). You must observe the complete consumption of the highly polar ylide (which stays at the baseline) and the appearance of a new, less polar spot that exhibits bright blue fluorescence under 365 nm UV light. This is the un-aromatized dihydroindolizine intermediate.

    Step 3: Oxidative Aromatization

    • Introduce a mild oxidant (e.g., bubbling ambient O2​ or adding catalytic Cu(OAc)2​ ) to drive the dehydrogenation of the dihydroindolizine.

    • Validation Checkpoint 3: Pull a micro-aliquot for crude 1H NMR. The successful aromatization is confirmed by the disappearance of aliphatic dihydroindolizine protons (4.5–5.5 ppm) and the emergence of sharp, characteristic pyrrole-ring protons (C-1 and C-3) in the 6.5–7.5 ppm aromatic region.

    Step 4: Isolation and Stabilization

    • Filter the dark mixture through a short pad of Celite to remove inorganic salts.

    • Concentrate under reduced pressure (keep bath < 40 °C to prevent thermal dimerization).

    • Critical: Purify via flash chromatography using silica gel pre-treated with 1% Triethylamine ( Et3​N ). Causality: Standard silica is mildly acidic. Because indolizines undergo electrophilic protonation preferentially at C-3[3], acidic silica will catalyze rapid polymerization on the column.

    • Store the purified product in an amber vial under Argon at -20 °C.

    Part 4: Mechanistic Visualization

    The following diagram maps the divergent pathways of pyridinium salts, illustrating how specific conditions trigger either the target synthesis or catastrophic side reactions.

    G Start Pyridinium Salt Precursor Ylide Pyridinium Ylide Intermediate Start->Ylide Base (-HX) Chichibabin Chichibabin Cyclization Ylide->Chichibabin Intramolecular Reaction Dipolar 1,3-Dipolar Cycloaddition Ylide->Dipolar + Alkyne/Alkene Solvolysis Solvolysis / Ring Opening Ylide->Solvolysis Protic Solvents (e.g., MeOH) Indolizine 2-Arylindolizine (Target Product) Chichibabin->Indolizine -H2O Dipolar->Indolizine Oxidation / -H2 Dimerization Auto-Oxidation / Dimerization Indolizine->Dimerization O2 / Light / Acid SideProduct1 Pyridinium Acetates (Side Product) Solvolysis->SideProduct1 SideProduct2 Degradation Tar (Side Product) Dimerization->SideProduct2

    Mechanistic pathways and side reactions in 2-arylindolizine synthesis.

    Sources

    Technical Support Center: Navigating the Purification Challenges of Fluorinated Heterocyclic Compounds

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support and troubleshooting for the unique challenges encountered during the purification of fluorinated heterocyclic compounds. The introduction of fluorine into heterocyclic scaffolds is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] However, these desirable modifications also introduce a unique set of purification hurdles. This guide is structured to provide practical, experience-based solutions to these challenges in a user-friendly question-and-answer format.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common purification techniques for fluorinated heterocyclic compounds?

    A1: The primary purification methods for fluorinated heterocyclic compounds are:

    • Flash Column Chromatography: Widely used for routine purification of reaction mixtures.[2][3]

    • Preparative High-Performance Liquid Chromatography (HPLC): Offers higher resolution for challenging separations and final compound purification to high purity (>98%).[2][4]

    • Recrystallization: A cost-effective method for obtaining highly pure crystalline solids, provided a suitable solvent system can be found.[5][6]

    • Supercritical Fluid Chromatography (SFC): An increasingly popular technique for chiral separations and for purifying thermally labile or isomeric compounds.[7][8]

    Q2: How does the presence of fluorine affect the purification process?

    A2: The high electronegativity of fluorine significantly alters a molecule's physicochemical properties, impacting purification in several ways:[9][10]

    • Polarity and Solubility: Fluorine can drastically change the polarity and solubility of a heterocyclic compound, which can be either beneficial or challenging. For instance, it may improve solubility in certain solvents, aiding in chromatography, or it may render the compound insoluble in common recrystallization solvents.[5]

    • Intermolecular Interactions: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which influence crystal packing and interactions with stationary phases.[5]

    • Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic nitrogen atoms in a heterocycle, affecting its behavior in ion-exchange chromatography or its solubility in acidic or basic media.[11]

    • Separation of Isomers: The position of the fluorine atom can lead to regioisomers with very similar properties, making their separation challenging.[12]

    Q3: What are some common impurities I should expect?

    A3: Besides unreacted starting materials and reagents, common impurities include:

    • Regioisomers: Especially in direct fluorination or C-H functionalization reactions.

    • Over-fluorinated or under-fluorinated byproducts.

    • Products of side reactions involving the heterocyclic ring or other functional groups.

    • Degradation products formed during the reaction or work-up.

    Troubleshooting Guide: Common Purification Problems and Solutions

    This section addresses specific issues you may encounter during your experiments, providing both the "why" and the "how-to" for effective troubleshooting.

    HPLC Purification Challenges

    Problem 1: My fluorinated basic heterocycle (e.g., pyridine, imidazole) shows significant peak tailing on a C18 column.

    • The Cause: Peak tailing for basic compounds on silica-based columns is often caused by secondary interactions between the basic nitrogen of the heterocycle and acidic residual silanol groups (Si-OH) on the stationary phase.[13] This leads to a mixed-mode retention mechanism, causing the peak to tail.[13] The issue can be exacerbated by interactions with metal impurities in the silica matrix.

    • The Solution: A Multi-pronged Approach

      SolutionMechanism of Action
      Adjust Mobile Phase pH Lowering the pH (e.g., to 2.5-3.0 with formic or trifluoroacetic acid) protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[13]
      Use a Competing Base Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can "mask" the active silanol sites.[13]
      Select an Appropriate Column Modern, high-purity, end-capped silica columns have fewer accessible silanol groups. For particularly challenging separations, consider using a column with a different stationary phase, such as a polar-embedded phase or a polymer-based column.[14]
      Increase Column Temperature Raising the column temperature can sometimes improve peak shape by reducing the strength of secondary interactions. However, be cautious of potential on-column degradation.

    Problem 2: I'm observing on-column degradation of my fluorinated heterocycle.

    • The Cause: Fluorinated heterocycles can be susceptible to degradation on the column, which can be catalyzed by the acidic silica surface, metal contaminants, or elevated temperatures.[7][15] For example, certain compounds might be unstable in the presence of acidic mobile phases or might chelate with metal ions from the HPLC system, leading to degradation.[16]

    • The Solution: Protecting Your Compound

      • Lower the Column Temperature: If the degradation is thermally induced, reducing the column temperature is the most direct solution.[15]

      • Use a More Inert Column: Consider using a column with a highly inert surface or a different stationary phase chemistry.

      • Modify the Mobile Phase: If the compound is acid-sensitive, using a less acidic mobile phase or a buffered system might be necessary. Adding a chelating agent like EDTA to the mobile phase can sequester metal ions that might be catalyzing degradation.[17]

      • Passivate the HPLC System: If metal leaching from the system is suspected, passivating the instrument with a solution of EDTA can help.[16]

    Flash Chromatography Hurdles

    Problem 3: I can't separate regioisomers of my fluorinated heterocycle using flash chromatography.

    • The Cause: Regioisomers often have very similar polarities, making them difficult to separate on standard silica gel.[12] The trifluoromethyl group, for instance, can influence the polarity of a molecule in complex ways, sometimes making separation from its non-fluorinated precursor challenging.[11]

    • The Solution: Enhancing Selectivity

      • Optimize the Solvent System: A thorough screening of solvent systems with varying polarities and selectivities is crucial. Sometimes, adding a small amount of a third solvent can significantly improve resolution.

      • Use a Different Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or a bonded-phase silica (e.g., diol, amino, or cyano). For highly fluorinated compounds, a fluorinated stationary phase might offer unique selectivity.[18]

      • Employ Mixed-Mode Chromatography: This technique uses stationary phases with multiple interaction modes (e.g., ion-exchange and reversed-phase), which can be highly effective for separating compounds with subtle structural differences.[14][19]

    Problem 4: My fluorinated heterocycle appears to be decomposing on the silica gel column.

    • The Cause: The acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds.[6]

    • The Solution: Neutralizing the Environment

      • Deactivate the Silica Gel: Pre-treating the silica gel with a base like triethylamine (by including 1-3% in the eluent) can neutralize the acidic sites.[6]

      • Use Neutral or Basic Alumina: Alumina is available in neutral and basic grades and can be a good alternative to silica for acid-sensitive compounds.

    Recrystallization Difficulties

    Problem 5: My fluorinated heterocyclic compound "oils out" instead of crystallizing.

    • The Cause: This occurs when the compound's melting point is lower than the boiling point of the solvent, causing it to come out of solution as a liquid. Highly fluorinated compounds can also have unique solubility profiles that make finding a suitable single solvent difficult.[5]

    • The Solution: Modifying the Crystallization Conditions

      • Use a Two-Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify and allow to cool slowly.[5]

      • Lower the Crystallization Temperature: Try inducing crystallization at a lower temperature by scratching the inside of the flask or adding a seed crystal.

      • Solvent Screening: A systematic screening of a wide range of solvents with varying polarities is often necessary.

    Experimental Protocols

    Protocol 1: Flash Chromatography of a Fluorinated Piperidine Derivative

    This protocol provides a general procedure for the purification of a moderately polar fluorinated piperidine derivative from a reaction mixture.[20][21]

    1. TLC Analysis and Solvent System Selection:

    • Develop a TLC of the crude reaction mixture in various solvent systems (e.g., gradients of ethyl acetate in hexanes).
    • Aim for an Rf value of 0.2-0.3 for the desired compound.

    2. Column Preparation:

    • Select an appropriately sized silica gel column based on the amount of crude material.
    • Prepare a slurry of silica gel in the initial, least polar mobile phase.
    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    3. Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a less polar solvent).
    • Carefully load the sample onto the top of the silica gel bed.

    4. Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, gradually increasing the polarity if a gradient elution is required.
    • Collect fractions and monitor the elution of the compound by TLC.

    5. Product Isolation:

    • Combine the pure fractions containing the desired product.
    • Remove the solvent under reduced pressure to obtain the purified compound.
    Protocol 2: Preparative HPLC for High-Purity Fluorinated Pyridine

    This protocol is designed for the final purification of a fluorinated pyridine derivative to >98% purity.[22][23]

    1. Analytical Method Development:

    • Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities.
    • Screen different columns (e.g., C18, Phenyl, Cyano) and mobile phase conditions (pH, organic modifier).

    2. Method Scaling:

    • Scale up the analytical method to a preparative scale, adjusting the column size, flow rate, and injection volume accordingly.

    3. Sample Preparation:

    • Dissolve the partially purified compound in the mobile phase or a compatible solvent.
    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

    4. Purification Run:

    • Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.
    • Inject the sample and collect fractions corresponding to the peak of the desired compound.

    5. Product Recovery:

    • Combine the pure fractions.
    • Remove the organic solvent under reduced pressure.
    • If the mobile phase contained non-volatile buffers, a subsequent desalting step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.
    Protocol 3: Recrystallization of a Fluorinated Isoquinoline

    This protocol outlines a general procedure for the purification of a solid fluorinated isoquinoline derivative by recrystallization.[6][15]

    1. Solvent Screening:

    • In small test tubes, test the solubility of a small amount of the crude compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating.
    • A suitable solvent will dissolve the compound when hot but show low solubility when cold.

    2. Dissolution:

    • Place the crude compound in an Erlenmeyer flask.
    • Add the chosen solvent portion-wise while heating and swirling until the compound is completely dissolved. Use the minimum amount of hot solvent.

    3. Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

    4. Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    5. Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.
    • Wash the crystals with a small amount of the cold recrystallization solvent.
    • Dry the purified crystals in a desiccator or under vacuum.

    Visualizing Purification Workflows

    Decision Tree for Purification Method Selection

    Purification_Decision_Tree start Crude Fluorinated Heterocyclic Compound is_solid Is the compound a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes flash_chrom Flash Chromatography is_solid->flash_chrom No is_thermally_stable Is the compound thermally stable? is_thermally_stable->flash_chrom Yes sfc Supercritical Fluid Chromatography (SFC) is_thermally_stable->sfc No is_chiral Is the compound chiral? is_chiral->is_thermally_stable No chiral_hplc_sfc Chiral HPLC or SFC is_chiral->chiral_hplc_sfc Yes purity_level Required Purity? purity_level->is_chiral <98% prep_hplc Preparative HPLC purity_level->prep_hplc >98% recrystallization->purity_level flash_chrom->purity_level

    Caption: A decision tree for selecting the optimal purification method.

    Troubleshooting Workflow for HPLC Peak Tailing

    HPLC_Troubleshooting start Peak Tailing Observed check_column Check Column (Age, Type, Contamination) start->check_column adjust_mobile_phase Adjust Mobile Phase check_column->adjust_mobile_phase Column OK change_column Change to Inert/ Different Column check_column->change_column Column Issue lower_ph Lower pH (2.5-3.0) adjust_mobile_phase->lower_ph add_additive Add Competing Base (TEA) adjust_mobile_phase->add_additive optimize_instrument Optimize Instrument Parameters increase_temp Increase Temperature optimize_instrument->increase_temp lower_ph->optimize_instrument add_additive->optimize_instrument resolved Peak Shape Improved change_column->resolved increase_temp->resolved

    Caption: A systematic workflow for troubleshooting HPLC peak tailing.

    References

    • BenchChem. (2025).
    • Baran, P. S., & Richter, J. M. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS, 108(35), 14373-14377.
    • Prakash, G. K. S., et al. (2022). Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Model Photolabeling Studies. The Journal of Organic Chemistry, 87(23), 15975–15984.
    • BenchChem. (2025).
    • ResearchGate. (n.d.).
    • Sakai, T., et al. (1995). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Journal of Fluorine Chemistry, 74(1), 131-135.
    • Dolan, J. W. (2007).
    • Baran, P. S., & Richter, J. M. (2011). Innate C-H trifluoromethylation of heterocycles.
    • BenchChem. (2025).
    • Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. Retrieved from [Link]

    • Lemasson, E., et al. (2025). Mixed-Mode Chromatography—A Review.
    • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
    • Ismail, O. H., et al. (2018). Best practices and instrumental troubleshooting for successful SFC methods. MOLECULES.
    • Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-153.
    • Phenomenex. (n.d.).
    • Wang, X., et al. (2025).
    • Ni, C., & Hu, J. (2021). Contemporary synthetic strategies in organofluorine chemistry.
    • Bio-Rad. (2024).
    • Kamitori, Y., et al. (1994). A Facile Synthesis of 5-Trifluoromethyl-3-thiazolines and 2,3,4,5-Tetrahydro-1,2,4-triazines from Trifluoroacetaldehyde Hydrazones. HETEROCYCLES, 38(4), 803-806.
    • BenchChem. (2025).
    • BenchChem. (2025). The Trifluoromethyl Group: A Comprehensive Technical Guide to its Reactivity and Electronic Effects in Drug Development.
    • Charde, M. S., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
    • BenchChem. (2025).
    • Britton, R., et al. (2017). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
    • Larionov, O. V., et al. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Synthesis, 49(03), 481-498.
    • Tanaka, K., et al. (2024). Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. PubMed.
    • Shimadzu. (n.d.).
    • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
    • Long, J. R., et al. (2021). Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. Journal of the American Chemical Society, 143(5), 2344–2353.
    • Asian Journal of Research in Chemistry. (n.d.).
    • Reddit. (2017).
    • Gubitz, G., & Schmid, M. G. (2008). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 46(5), 819-831.
    • Li, Y., & Baran, P. S. (2024). Synthetic Strategies to Access Fluorinated Azoles. Journal of the American Chemical Society, 146(1), 1-25.
    • Nacalai Tesque. (n.d.). Technical Guide for SFC Columns.
    • Pal, S., et al. (2021). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 19(35), 7549-7577.
    • BenchChem. (2025).
    • Huang, H.-T., et al. (2013). An efficient synthesis of fluorinated azaheterocycles by aminocyclization of alkenes. Organic Letters, 15(8), 1818–1821.
    • Pal, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.
    • DTIC. (1980).
    • Kimata, K., et al. (1993). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
    • Pourceau, G., et al. (2018). N‐Fluoroalkylated Morpholinos – a New Class of Nucleoside Analogues. Chemistry – A European Journal, 24(49), 12891-12895.
    • ResearchGate. (2025).
    • Silva, M., et al. (2025). Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. Polymers, 17(21), 4638.
    • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
    • Waters. (n.d.).
    • Charde, M. S., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 273-298.
    • Babonneau, F., & Bois, L. (1995). Pyrolysis study of fluorinated sol-gel silica. Journal of Non-Crystalline Solids, 186, 12-19.
    • BenchChem. (2025).
    • Wouterson, J. P., et al. (1995). Retention of Fluorine in Silica Gels and Glass. Journal of the American Ceramic Society, 78(6), 1549-1552.

    Sources

    optimizing reaction conditions for indolizine synthesis (temperature, solvent, catalyst)

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Indolizine Synthesis Technical Support Center . This resource is engineered for research scientists and drug development professionals seeking to optimize reaction conditions—specifically temperature, solvent, and catalyst selection—for the synthesis of functionalized indolizines.

    By understanding the thermodynamic and kinetic principles underlying these transformations, you can move beyond trial-and-error and implement rational, self-validating experimental designs.

    I. Diagnostic Workflow: Yield Optimization

    When indolizine yields fall below expected thresholds, systematic isolation of the root cause is critical. Use the following decision matrix to guide your optimization strategy.

    G Start Low Indolizine Yield? CheckCat Assess Catalyst System Start->CheckCat CatLeach Cu/Pd Leaching or Deactivation? CheckCat->CatLeach ChangeCat Switch to CuNPs/C or Adjust Ligand CatLeach->ChangeCat Yes CheckSolvent Evaluate Solvent & Temp CatLeach->CheckSolvent No SolventFree Try Solvent-Free or Polar Aprotic (CH3CN) CheckSolvent->SolventFree Solvent Effect CheckYlide Ylide Stability Issue? CheckSolvent->CheckYlide Decomposition AdjustBase Optimize Base (e.g., Cs2CO3) & Lower Temp CheckYlide->AdjustBase Yes

    Troubleshooting workflow for optimizing indolizine synthesis yields.

    II. Troubleshooting Guides & FAQs

    Section A: Catalyst Selection & Metal Leaching

    Q: My copper-catalyzed multicomponent synthesis plateaus at a 50-60% yield, and I suspect catalyst degradation. How can I resolve this? A: Prolonged heating in homogeneous copper catalysis often leads to metal leaching and subsequent decomposition of the indolizine product. To resolve this, switch to a supported heterogeneous catalyst system, such as oxidized copper nanoparticles on activated carbon (CuNPs/C). This approach minimizes Cu leaching (which can exceed 39% in unsupported systems) and maintains high catalytic turnover at moderate temperatures, acting as a self-validating system where the easily recoverable catalyst directly correlates with high product purity[1].

    Section B: Solvent Effects & Divergent Pathways

    Q: Why am I getting chalcone byproducts instead of the desired indolizine in my multicomponent coupling? A: This is a classic solvent-dependent divergence. In copper-catalyzed multicomponent reactions (involving pyridine-2-carbaldehyde, secondary amines, and terminal alkynes), the absence of a solvent alters intermediate stabilization, driving the reaction toward heterocyclic chalcones. To favor indolizine formation, utilize a halogenated solvent like dichloromethane (DCM) or a polar aprotic solvent. These solvents stabilize the aldehyde-amine-alkyne coupling intermediates, promoting the required cycloisomerization over side-reactions[1].

    Section C: Temperature Control & Thermodynamics

    Q: What is the optimal temperature for the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkynes? A: While classic protocols suggest refluxing, elevated temperatures frequently lead to ylide decomposition and complex impurity profiles. Optimization studies demonstrate that if both the pyridinium salt and the dipolarophile possess strong electron-withdrawing groups, the cycloaddition can proceed efficiently at room temperature to 50 °C[2]. If higher temperatures (e.g., 80 °C) are thermodynamically required for sterically hindered substrates, strictly control the equivalents of your base (e.g., Cs2​CO3​ ) and maintain anhydrous conditions to prevent premature ylide quenching[3].

    Section D: Green Chemistry & Metal-Free Alternatives

    Q: How can I improve the green chemistry profile of my indolizine synthesis without sacrificing yield? A: Transition to a solvent-free, metal-free multicomponent reaction (MCR). Reacting 2-(pyridin-2-yl)acetates, ynals, and alcohols/thiols under argon at room temperature using a simple organic acid catalyst (like Pivalic acid, PivOH) can yield indolizines up to 80%. Avoiding solvents prevents the dilution of reactive intermediates, accelerating the kinetics of C–O and C–S bond formation while eliminating heavy-metal waste[4].

    III. Quantitative Data: Optimization Parameters

    The following table synthesizes field-proven optimization data, allowing you to benchmark your reaction conditions against established literature baselines.

    Catalyst SystemSolventTemperatureYield (%)Mechanistic Causality & Observations
    Cu(OAc)₂ Toluene140 °C30%High temperatures lead to excessive byproduct formation and ylide degradation[5].
    CuNPs/C DCM70 °C85%Halogenated solvent stabilizes the coupling intermediate; prevents chalcone formation[1].
    PivOH (20 mol%) Solvent-freeRoom Temp80%Acid catalysis drives MCR; room temp avoids the thermodynamic sink of quinoline byproducts[4].
    None CH₃CN80 °C<10%A base (e.g., Cs2​CO3​ ) is strictly required for in situ ylide generation[3].
    CuBr / (NH₄)₂S₂O₈ Solvent-free130 °C88%High efficiency achieved via strong oxidative coupling under neat conditions[6].

    IV. Standardized Experimental Protocols

    Protocol 1: Solvent-Free, Metal-Free Multicomponent Synthesis

    Self-Validating Principle: The complete absence of transition metals in this protocol eliminates the need for post-reaction ICP-MS trace metal analysis, intrinsically validating the purity of the final API intermediate.

    • Substrate Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(pyridin-2-yl)acetate (0.3 mmol) and the corresponding ynal (0.3 mmol)[4].

    • Catalyst Addition: Add Pivalic acid (PivOH, 0.06 mmol, 20 mol%) as the organic catalyst.

    • Nucleophile Introduction: Introduce the alcohol or thiol (3.0 mmol, 10 equiv).

    • Atmosphere Control: Evacuate and backfill the tube with Argon three times. Causality: Purging oxygen prevents the oxidative degradation of the delicate ynal precursor.

    • Reaction: Stir the neat mixture at room temperature for 2 hours. Causality: Maintaining room temperature kinetically favors indolizine cyclization while preventing the thermodynamic formation of quinoline byproducts, which dominate at temperatures >80 °C[4].

    • Workup: Dilute the crude mixture with ethyl acetate, wash with saturated NaHCO3​ to neutralize the PivOH catalyst, dry over Na2​SO4​ , and purify via silica gel flash chromatography.

    Protocol 2: Base-Mediated 1,3-Dipolar Cycloaddition via Pyridinium Ylides
    • Ylide Generation: In a flame-dried flask, suspend the pyridinium salt (1.0 mmol) in anhydrous CH3​CN (4.0 mL). Add Cs2​CO3​ (1.5 equiv)[3]. Causality: The mild base deprotonates the α -position of the salt to form the highly reactive, transient pyridinium ylide intermediate in situ.

    • Dipolarophile Addition: Slowly add the electron-deficient alkyne or alkene (1.1 mmol) to prevent thermal runaway.

    • Heating & Monitoring: Heat to 50 °C (or up to 80 °C depending on substrate electronics). Monitor consumption of the ylide via TLC.

    • Isolation & Emulsion Resolution: Quench with water and extract with DCM. Troubleshooting: Indolizines are basic and often act as surfactants, causing severe emulsions during aqueous workup. If an emulsion forms, filter the entire biphasic mixture through a tightly packed Celite pad to break the micellar layers before phase separation.

    V. References

    • ACS Catalysis. Synthetic and Mechanistic Studies on the Solvent-Dependent Copper-Catalyzed Formation of Indolizines and Chalcones. ACS Publications.[Link]

    • MDPI. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. MDPI. [Link]

    • PMC. Tandem Reactions of Electrophilic Indoles toward Indolizines and Their Subsequent Transformations through Pd(II)-Mediated C–H Functionalization to Access Polyring-Fused N-Heterocycles. National Institutes of Health.[Link]

    • Organic Letters. Synthesis of Indolizines from Pyridinium Salts and Ethyl Bromodifluoroacetate. ACS Publications.[Link]

    • Organic Letters. One-Pot Regiospecific Synthesis of Indolizines: A Solvent-Free, Metal-Free, Three-Component Reaction of 2-(Pyridin-2-yl)acetates, Ynals, and Alcohols or Thiols. ACS Publications.[Link]

    • PMC. Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. National Institutes of Health. [Link]

    Sources

    Technical Support Center: Troubleshooting Low Fluorescence Quantum Yield in Indolizine Derivatives

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with indolizine derivatives. This guide is designed to provide in-depth troubleshooting assistance for a common and often complex issue: low fluorescence quantum yield. By understanding the underlying principles and following a systematic approach, you can diagnose and resolve the factors diminishing your compound's fluorescence, leading to more robust and reliable experimental outcomes.

    Frequently Asked Questions (FAQs)

    Q1: My newly synthesized indolizine derivative exhibits significantly lower fluorescence than expected. Where should I start my investigation?

    This is a frequent challenge. The first step is to systematically verify the fundamental aspects of your sample and experimental setup. A logical workflow can help pinpoint the issue efficiently.

    Initial Troubleshooting Workflow

    cluster_purity Purity Checks cluster_environment Environmental Factors cluster_intrinsic Intrinsic Properties cluster_instrumental Instrumental Factors A Low Fluorescence Observed B Verify Compound Purity & Identity A->B Start Here C Assess Solvent Effects B->C If Pure B1 NMR B->B1 B2 Mass Spec B->B2 B3 HPLC/TLC B->B3 D Check for Aggregation C->D If Solvent is Not the Issue E Review Molecular Structure D->E If No Aggregation F Optimize Measurement Parameters E->F If Structure is Optimized G Problem Resolved F->G If Parameters are Correct

    Caption: Initial troubleshooting workflow for low fluorescence.

    Start with Purity and Identity Confirmation . Impurities can act as quenchers, and even small amounts of residual solvents or starting materials can significantly impact fluorescence.[1][2] Verify the structure and purity of your compound using standard analytical techniques like NMR, mass spectrometry, and chromatography.[3]

    Q2: How does the choice of solvent affect the quantum yield of my indolizine derivative?

    The solvent environment plays a critical role in the photophysical properties of indolizine derivatives due to their potential for intramolecular charge transfer (ICT).[4][5]

    • Polarity: The fluorescence of many indolizine derivatives is highly sensitive to solvent polarity.[5] For compounds exhibiting ICT, an increase in solvent polarity can lead to a bathochromic (red) shift in the emission wavelength and, in some cases, a decrease in quantum yield.[4] This is because polar solvents can stabilize the charge-separated excited state, promoting non-radiative decay pathways.[5] Conversely, in a non-polar environment, some indolizine derivatives may exhibit enhanced fluorescence.

    • Viscosity: In some cases, the fluorescence quantum yield of indolizine derivatives can be sensitive to the viscosity of the medium.[6] Increased viscosity can restrict intramolecular rotations or vibrations that would otherwise provide a non-radiative decay pathway, thus enhancing fluorescence.[6]

    • Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the indolizine core or its substituents, potentially leading to fluorescence quenching.[5]

    Troubleshooting Steps:

    • Conduct a Solvatochromism Study: Dissolve your compound in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol) and measure the absorption and emission spectra, as well as the quantum yield in each.[4]

    • Analyze the Data: A significant shift in the emission maximum and a change in quantum yield with solvent polarity are strong indicators of ICT character and solvent-dependent fluorescence.[4]

    Table 1: Example of Solvent Effects on an Indolizine Derivative

    SolventPolarity IndexEmission Max (nm)Quantum Yield (Φ)
    Diethyl Ether2.84850.65
    Dichloromethane3.15050.42
    Acetonitrile5.85200.21
    Methanol6.65330.15

    Data is illustrative and based on trends reported in the literature.[4]

    Q3: Could aggregation be the cause of the low fluorescence?

    Yes, aggregation is a common cause of fluorescence quenching, a phenomenon known as Aggregation-Caused Quenching (ACQ).[7][8] In the aggregated state, strong π-π stacking interactions can form, which create non-radiative decay pathways for the excited state, effectively quenching fluorescence.[3]

    However, it is important to note that some indolizine derivatives are designed to exhibit the opposite effect, known as Aggregation-Induced Emission (AIE).[7][8][9] In AIE-active compounds, intramolecular motions that lead to non-radiative decay in solution are restricted upon aggregation, forcing the molecule to fluoresce brightly.[3][9]

    Troubleshooting Steps:

    • Concentration-Dependent Studies: Measure the fluorescence intensity of your compound at a range of concentrations. A decrease in fluorescence intensity per mole at higher concentrations suggests ACQ.

    • Poor Solvent Titration: If your compound is soluble in a good solvent (e.g., THF), you can induce aggregation by titrating in a poor solvent (e.g., water) and monitoring the fluorescence. An increase in fluorescence would indicate AIE, while a decrease would point to ACQ.[9]

    Experimental Workflow for Aggregation Studies

    A Prepare Stock Solution in a 'Good' Solvent B Measure Fluorescence of Dilute Solution A->B C Titrate with a 'Poor' Solvent B->C D Measure Fluorescence at Each Titration Point C->D E Plot Fluorescence Intensity vs. % Poor Solvent D->E F Fluorescence Increases E->F G Fluorescence Decreases E->G H AIE Phenomenon F->H I ACQ Phenomenon G->I

    Caption: Workflow for investigating aggregation effects.

    Q4: How do the substituents on the indolizine core influence the quantum yield?

    The electronic nature and position of substituents on the indolizine ring are critical determinants of its photophysical properties.[4][5]

    • Electron-Donating and -Withdrawing Groups: The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can create a "push-pull" system, enhancing intramolecular charge transfer (ICT) and often leading to a red-shift in emission and, in some cases, an increased quantum yield.[3][4] For instance, an N,N-dimethylamino group (an EDG) at the C-3 position and an ester or acetyl group (EWGs) at the C-7 position of the indolizine scaffold have been shown to be effective in tuning the emission color and intensity.[4]

    • Structural Rigidity: Increasing the rigidity of the molecular structure can reduce non-radiative decay from vibrational relaxation, thereby increasing the fluorescence quantum yield.

    • Photoinduced Electron Transfer (PeT): The presence of certain substituents can introduce a photoinduced electron transfer (PeT) quenching mechanism.[5] In this process, an electron is transferred from a donor part of the molecule to an acceptor part in the excited state, leading to a non-fluorescent state. The efficiency of PeT can be modulated by the electron-donating or -withdrawing strength of the substituents.[5]

    If you suspect a structural issue, it may be necessary to synthesize analogues with different substituents to establish a structure-property relationship.[4][10]

    Q5: What are the best practices for accurately measuring the fluorescence quantum yield of my indolizine derivative?

    Accurate quantum yield measurements are essential for troubleshooting and for reliable characterization of your compound. The relative method, which compares the fluorescence of the sample to a well-characterized standard, is most commonly used.[1][11]

    Key Considerations for Quantum Yield Measurement:

    • Choice of Standard: Select a quantum yield standard that absorbs at the excitation wavelength of your sample and emits in a similar spectral region.[1] The standard should have a well-documented and reliable quantum yield.

    • Concentration: To minimize inner filter and re-absorption effects, the absorbance of both the sample and the standard solutions should be kept below 0.1 at the excitation wavelength in a 1 cm cuvette.[1][11]

    • Solvent: Use spectroscopic grade solvents and ensure they are free from fluorescent impurities.[1][2] The same solvent should be used for both the sample and the standard if possible. If different solvents are used, a correction for the refractive index must be applied.[11]

    • Instrumentation: Maintain consistent instrumental parameters (e.g., excitation and emission bandwidths) for both the sample and the standard measurements.[1]

    Experimental Protocol: Relative Quantum Yield Determination

    • Prepare a series of dilutions for both your indolizine derivative and the chosen standard in a spectroscopic grade solvent.

    • Measure the UV-Vis absorbance spectrum for each dilution. The absorbance at the excitation wavelength should be within the range of 0.01 to 0.1.

    • Record the fluorescence emission spectrum for each dilution using the same excitation wavelength. Ensure the entire emission band is recorded.[1]

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Calculate the quantum yield (Φ_x) of your sample using the following equation:[11]

      Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

      Where:

      • Φ is the fluorescence quantum yield.

      • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

      • η is the refractive index of the solvent.

      • The subscripts 'x' and 'st' denote the unknown sample and the standard, respectively.[1][11]

    Concluding Remarks

    Troubleshooting low fluorescence quantum yield in indolizine derivatives requires a methodical approach that considers the interplay between the compound's intrinsic properties and its environment. By systematically evaluating purity, solvent effects, aggregation, and structural features, researchers can effectively diagnose and address the root cause of poor fluorescence. Adherence to best practices in sample preparation and quantum yield measurement will ensure the generation of accurate and reproducible data, ultimately accelerating research and development efforts.

    References

    • The synthesis and photophysical proper1es of novel indolizine-based fluorophores. (n.d.).
    • Application Notes and Protocols for Measuring Fluorescence Quantum Yield - Benchchem. (n.d.).
    • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. (2021). MDPI. Retrieved from [Link]

    • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]

    • Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. (2015). ACS Publications. Retrieved from [Link]

    • Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission. (2025). JACS Au. Retrieved from [Link]

    • Relative and absolute determination of fluorescence quantum yields of transparent samples. (n.d.).
    • Illuminating Research: The Impact of Fluorescent Imaging in Scientific Discovery. (2024).
    • Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives. (2021). ACS Publications. Retrieved from [Link]

    • Improved Method of Fluorescence Quantum Yield Determination. (2017). Analytical Chemistry. Retrieved from [Link]

    • Indoloindolizines: A New Class of Polycyclic Aromatic Materials from Design to Organic Field-Effect Transistor Applications. (n.d.). ChemRxiv. Retrieved from [Link]

    • Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission. (2025). PMC. Retrieved from [Link]

    • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.).
    • Near‐Infrared Emissive Indolizine Squaraine Fluorophores as Strong Molecular Viscosity Sensors. (n.d.). NSF PAR. Retrieved from [Link]

    • Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze. (n.d.). CNR-IRIS. Retrieved from [Link]

    • Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications. (2025). Journal of the American Chemical Society. Retrieved from [Link]

    • Strategies to improve the fluorescence quantum yield of 4-Hydroxycoumarin probes - Benchchem. (n.d.).
    • Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission. (2025). PubMed. Retrieved from [Link]

    • An update on recent advances in fluorescent materials for fluorescence molecular imaging: a review. (2025). RSC Publishing. Retrieved from [Link]

    • Fluorescence microscopy - avoiding the pitfalls. (2007). Journal of Cell Science. Retrieved from [Link]

    • Fluorescence emission spectra of indolizine derivatives powders (a) and... (n.d.). ResearchGate. Retrieved from [Link]

    • Full Color Tunable Aggregation-Induced Emission Luminogen for Bioimaging Based on an Indolizine Molecular Framework. (2020). PubMed. Retrieved from [Link]

    Sources

    Technical Support Center: Handling and Storage of 2-(4-Fluorophenyl)-7-methylindolizine

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 2-(4-Fluorophenyl)-7-methylindolizine . This highly functionalized heteroaromatic compound is a critical building block in drug development and materials science, but it is notoriously sensitive to environmental degradation. This guide provides researchers with the mechanistic causality behind its instability and field-proven, self-validating protocols to ensure long-term storage integrity.

    Molecular Profile & Degradation Causality

    To effectively protect 2-(4-Fluorophenyl)-7-methylindolizine, one must understand why it degrades. Indolizines are 10- π electron fused pyrrole-pyridine systems. According to the Glidewell-Lloyd rule, indolizines exhibit significantly lower thermodynamic stability than their indole isomers due to the reduction of aromaticity in the 6-membered ring[1].

    The specific substituents on this molecule dictate its reactivity:

    • Electron-Rich Core: The C-1 and C-3 positions of the indolizine ring are highly nucleophilic and susceptible to electrophilic attack[2].

    • The 7-Methyl Effect: The methyl group at the C-7 position is an electron-donating group (EDG). By donating electron density via hyperconjugation, it raises the energy of the Highest Occupied Molecular Orbital (HOMO)[3]. While this enhances fluorescence, it makes the core significantly more susceptible to oxidation than an unsubstituted indolizine.

    • Photooxidation Pathway: Exposure to ambient light (< 500 nm) in the presence of atmospheric oxygen generates singlet oxygen ( 1O2​ ) and other radical species. These reactive oxygen species rapidly attack the electron-rich double bonds, leading to ring cleavage or oxidative dimerization into dark, insoluble polymers[4][5].

    Degradation Indolizine 2-(4-Fluorophenyl)- 7-methylindolizine PhotoDeg Photodegradation (Ring Cleavage) Indolizine->PhotoDeg Direct Photolysis OxidativeDeg Oxidative Dimerization (Dark Polymers) Indolizine->OxidativeDeg O2 attack at C-1/C-3 Light Ambient/UV Light (< 500 nm) SingletO2 Singlet Oxygen / Radicals (Reactive Species) Light->SingletO2 Sensitizes Oxygen Atmospheric Oxygen (O2) Oxygen->SingletO2 Excitation SingletO2->PhotoDeg SingletO2->OxidativeDeg

    Caption: Logical relationship of oxidative and photolytic degradation in indolizines.

    Troubleshooting Guides & FAQs

    Q1: My 2-(4-Fluorophenyl)-7-methylindolizine powder turned from a pale crystalline solid to a dark brown, sticky substance. What happened, and can I salvage it? A1: This is classic oxidative dimerization. Because the C-1 and C-3 positions are highly nucleophilic[2], ambient oxygen (catalyzed by light) induces radical formation, causing the molecules to polymerize into extended π -conjugated networks (which appear dark brown/black)[4]. Salvage: Yes, if degradation is minor (<10%). Because the oxidative dimers are highly polar and polymeric, you can purify the compound using flash column chromatography (silica gel, Hexane/Ethyl Acetate gradient). The dimers will remain stuck to the baseline, allowing the intact compound to elute cleanly.

    Q2: Why did my compound degrade overnight when dissolved in DMSO, even though it was kept in the dark? A2: Indolizines degrade exponentially faster in solution than in the solid state. In solution, increased molecular mobility leads to a higher collision frequency with dissolved oxygen. Furthermore, DMSO can act as a mild oxidant over time, facilitating electron transfer[5]. Always store this compound in its solid state and prepare solutions immediately prior to use[4].

    Q3: Is nitrogen gas ( N2​ ) sufficient for purging my storage vials, or must I use argon ( Ar )? A3: Argon is strictly preferred. Argon is approximately 38% denser than air. When gently blown into a vial, it sinks and forms a protective, inert blanket directly over the solid compound at the bottom. Nitrogen is lighter and mixes readily with ambient air during the capping process, increasing the risk of trapping residual oxygen inside the vial.

    Quantitative Stability Data

    The following table summarizes the predictive degradation kinetics of 2-(4-Fluorophenyl)-7-methylindolizine under various environmental conditions.

    Storage ConditionAtmosphereLight ExposurePhysical StateEstimated Half-Life ( t1/2​ )Primary Degradant
    25°C (Ambient)AirAmbient LightSolid< 48 hoursOxidative Dimers
    25°C (Ambient)AirDarkSolid~ 1 weekOxidative Dimers
    4°C (Fridge)AirDarkSolid~ 1 monthOxidative Dimers
    -20°C (Freezer) Argon (Ar) Dark Solid > 2 years None Detected
    25°C (Ambient)AirAmbient LightSolution (DMSO)< 4 hoursRing-cleaved products

    Validated Storage & Handling Protocol (SOP)

    To ensure absolute scientific integrity, do not rely on passive storage. Implement the following self-validating workflow to protect the electron-rich indolizine core from oxidative and photolytic stress.

    Step-by-Step Methodology
    • Lyophilization (Moisture Removal): Trace water facilitates proton-transfer mechanisms that accelerate degradation. Dry the synthesized or purchased compound thoroughly under a high vacuum before storage.

    • Aliquoting (Minimizing Freeze-Thaw): Repeated exposure to ambient condensation ruins bulk batches. Inside a glove box, weigh the solid into single-use aliquots (e.g., 5 mg or 10 mg per vial).

    • Argon Purging (Oxygen Displacement): Using a Schlenk line or a gentle gas manifold, purge each vial with Argon. The high density of Argon ensures atmospheric oxygen is entirely displaced from the solid's surface.

    • Amber Vial Sealing (Photoprotection): Indolizines absorb strongly in the blue-green and UV regions[3]. Amber glass blocks wavelengths below 500 nm, preventing the photo-excitation required to generate singlet oxygen[5]. Seal with PTFE-lined septa to prevent gas exchange.

    • Thermal Arrest (-20°C): Store the sealed vials at -20°C. According to the Arrhenius equation, lowering the temperature drastically reduces the kinetic energy available for the bimolecular dimerization reaction[4].

    • Self-Validating Quality Control (The Sentinel Vial): To build a trustworthy system, prepare one "sentinel" vial containing 2-(4-Fluorophenyl)-7-methylindolizine spiked with 1% w/w biphenyl (an inert internal standard). Store it alongside your experimental aliquots. Every 3 months, dissolve a fraction of the sentinel vial and run an HPLC-UV assay at 254 nm. A stable ratio of the indolizine peak area to the biphenyl peak area validates that your storage environment remains uncompromised.

    StorageSOP Step1 1. Lyophilize (Remove H2O) Step2 2. Aliquot (Glove Box) Step1->Step2 Step3 3. Argon Purge (Displace O2) Step2->Step3 Step4 4. PTFE Seal (Block Air) Step3->Step4 Step5 5. Store -20°C (Darkness) Step4->Step5

    Caption: Step-by-step workflow for the optimal handling and storage of indolizine derivatives.

    References

    • Title: INDOLIZINE: A COMPREHENSIVE REVIEW OF THEIR CHEMISTRY, SYNTHESIS AND APPLICATION Source: World Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

    • Title: Indolizines Enabling Rapid Uncaging of Alcohols and Carboxylic Acids by Red Light-Induced Photooxidation Source: Organic Letters - ACS Publications URL: [Link]

    • Title: The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

    • Title: Strongly fluorescent indolizine-based coumarin analogs Source: RSC Publishing URL: [Link]

    Sources

    Technical Support Center: Overcoming Poor Aqueous Solubility of Substituted Indolizines

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted indolizine compounds. The unique electronic and structural properties of the indolizine scaffold make it a valuable pharmacophore in modern drug discovery.[1][2] However, these same properties often lead to significant challenges in achieving adequate aqueous solubility, a critical parameter for reliable in vitro testing, formulation development, and in vivo efficacy.[3]

    This guide is designed to provide you with both immediate troubleshooting solutions and a deeper understanding of the principles behind solubility enhancement. We will explore the causes of poor solubility for this compound class and provide detailed, field-proven protocols to overcome these hurdles.

    Part 1: Troubleshooting Guide

    This section provides quick answers to common problems encountered during experiments.

    Q1: My new indolizine derivative immediately precipitated when I added my DMSO stock to an aqueous buffer for my biological assay. What should I do?

    A: This is a classic sign of a compound "crashing out" of solution, a common issue when an organic solvent stock is diluted into an aqueous medium where the compound's solubility is much lower. This is often assessed in a kinetic solubility assay.[4]

    • Immediate Action: First, try preparing the solution again by adding the DMSO stock to the buffer slowly while vortexing vigorously. This can sometimes prevent localized over-concentration and immediate precipitation.

    • Reduce Final Concentration: Your target concentration may be above the compound's kinetic solubility limit. Attempt the experiment at a lower final concentration (e.g., start at 1 µM if you were trying for 10 µM).

    • Increase Co-solvent Percentage: The amount of DMSO carried over may be insufficient. While most assays have a limit (typically <1%), check if your assay can tolerate a slightly higher percentage (e.g., increasing from 0.1% to 0.5% DMSO). Be mindful that co-solvents can affect biological outcomes.[5]

    • Consult Formulation Strategies: If the above fails, you will need to employ a formal solubility enhancement technique. Refer to the detailed protocols in Part 3, such as using co-solvents or cyclodextrins.

    Q2: I'm observing high variability and poor reproducibility in my cell-based assay results. Could this be a solubility problem?

    A: Absolutely. Poor aqueous solubility is a primary cause of unreliable bioassay data.[6] If your compound is not fully dissolved, the actual concentration in solution can vary significantly between wells or experiments. Undissolved particles can also lead to false positives or artifacts.

    • Verify Solubility: Before running the assay, prepare your highest intended concentration in the final assay medium and visually inspect for precipitation. For a more rigorous check, centrifuge the solution and measure the concentration of the supernatant using HPLC-UV or LC/MS.[7] This will tell you the true dissolved concentration.

    • Prepare Fresh Solutions: Do not use stock solutions that have been stored diluted in aqueous buffers, as precipitation can occur over time. Prepare fresh dilutions from a high-concentration organic stock (e.g., in DMSO) for each experiment.[8]

    • Consider Pre-complexation: If using cyclodextrins, ensure the inclusion complex is fully formed before adding it to the assay medium. See Protocol 2 for details.

    Q3: I need to prepare an intravenous (IV) formulation for an animal study, but my indolizine compound is not dissolving in saline or PBS. What are my options?

    A: Direct formulation in simple aqueous buffers is rarely feasible for hydrophobic compounds like many indolizines. You must use formulation excipients to increase solubility.

    • pH Adjustment (if applicable): If your indolizine has an ionizable functional group (e.g., an amino or carboxylic acid group), adjusting the pH of the vehicle can dramatically increase solubility.[9] Note that the pH of the final formulation must be physiologically tolerable (typically pH 4-9 for IV). The stability of indolizines can also be pH-dependent.[10][11]

    • Co-solvents: A mixture of water and a biocompatible organic solvent is a common strategy. Common co-solvents for in vivo work include polyethylene glycol (PEG 300/400), propylene glycol (PG), and ethanol.[5][12] A typical starting point might be a vehicle of 10% DMSO, 40% PEG 400, and 50% saline. However, the exact ratio must be optimized for your specific compound and tested for tolerability in the animal model.

    • Cyclodextrins: Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) is an FDA-approved excipient widely used to solubilize drugs for IV administration.[13] It forms an inclusion complex with the drug, rendering it water-soluble.[14]

    • Surfactants: Surfactants like Polysorbate 80 (Tween 80) or Cremophor EL can be used, but must be employed with caution due to potential toxicities.[9]

    Part 2: Frequently Asked Questions (FAQs)

    This section delves deeper into the science behind indolizine solubility.

    Q4: Why are substituted indolizines often poorly soluble in water?

    A: The poor aqueous solubility of many indolizine derivatives stems from their fundamental physicochemical properties. The core structure is a fused bicyclic aromatic system, which is inherently hydrophobic (lipophilic).[1] While various substituents are added to modulate biological activity, many of these groups (e.g., aryl rings, long alkyl chains) further increase lipophilicity, leading to a molecule that is energetically unfavorable to dissolve in the highly ordered, polar hydrogen-bond network of water.

    Q5: What are the primary strategies to improve the aqueous solubility of these compounds?

    A: There are several well-established techniques, which can be broadly categorized as follows.[15] The choice depends on the compound's properties and the intended application (e.g., in vitro assay vs. in vivo formulation).[3]

    • Chemical Modification (Prodrugs): Involves synthesizing a more soluble version of the drug that converts to the active form in vivo. This can be achieved by adding highly polar or ionizable groups.[16][17] This is a drug design strategy rather than a formulation fix.

    • Physical Modifications:

      • Particle Size Reduction: Techniques like micronization increase the surface area-to-volume ratio, which can improve the dissolution rate.[9]

      • Solid Dispersions: Creating an amorphous dispersion of the drug in a hydrophilic polymer matrix can prevent the formation of the stable crystal lattice, enhancing solubility.

    • Formulation-Based Approaches:

      • pH Adjustment: For ionizable compounds, changing the pH of the solution to favor the charged (ionized) form can increase solubility by several orders of magnitude.[18]

      • Co-solvents: Blending water with miscible organic solvents reduces the overall polarity of the solvent system, making it more favorable for hydrophobic solutes.[19][20]

      • Surfactants: These amphiphilic molecules form micelles in water above a certain concentration (the Critical Micelle Concentration, CMC). The hydrophobic cores of these micelles can encapsulate indolizine molecules, effectively dissolving them in the bulk aqueous phase.[21][22]

      • Complexation: Cyclodextrins are bucket-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate a hydrophobic "guest" molecule (the indolizine) to form a water-soluble "host-guest" inclusion complex.[23][24]

    Q6: How do I choose the right solubilization technique for my specific indolizine derivative?

    A: The optimal strategy depends on the compound's properties and the experimental context. The flowchart below provides a general decision-making framework.

    Start Start: Poorly Soluble Indolizine Compound Ionizable Is the compound ionizable? Start->Ionizable pH_Mod Strategy: pH Modification (Adjust pH to favor ionized form) Ionizable->pH_Mod  Yes NonIonizable Proceed with other methods (can be combined with pH mod) Ionizable->NonIonizable  No Application What is the application? pH_Mod->Application NonIonizable->Application InVitro In Vitro Assay (e.g., cell culture) Application->InVitro InVivo In Vivo Study (e.g., IV, oral) Application->InVivo CoSolvent_IV Strategy: Co-solvents (e.g., DMSO, PEG 300/400) InVitro->CoSolvent_IV Cyclodextrin_IV Strategy: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) InVitro->Cyclodextrin_IV InVivo->CoSolvent_IV InVivo->Cyclodextrin_IV Surfactant_IV Strategy: Surfactants (e.g., Tween 80) Use with caution InVivo->Surfactant_IV Lipid_IV Strategy: Lipid-Based (e.g., SEDDS for oral) InVivo->Lipid_IV

    Caption: Decision workflow for selecting a solubility enhancement strategy.

    Q7: What is the difference between kinetic and thermodynamic solubility, and why does it matter?

    A: Understanding this distinction is crucial for interpreting experimental data.

    • Thermodynamic Solubility (or equilibrium solubility) is the maximum concentration of a compound that can remain in solution at equilibrium. It is typically measured by the "shake-flask" method, where an excess of the solid compound is agitated in a buffer for an extended period (24-72 hours) until equilibrium is reached.[4][25] This is considered the "gold standard" but is low-throughput.

    • Kinetic Solubility is the concentration at which a compound precipitates when a concentrated stock (usually in DMSO) is rapidly diluted into an aqueous buffer.[4] This method is high-throughput and common in early drug discovery. However, it often overestimates the true thermodynamic solubility because it can form a temporary, supersaturated solution.

    Why it matters: A compound might appear soluble at 50 µM in a kinetic assay (no immediate precipitate), but its true thermodynamic solubility might only be 5 µM. If this compound is incubated for several hours in a cell culture plate, it may slowly precipitate, leading to the reproducibility issues discussed in Q2.

    Part 3: Detailed Experimental Protocols

    Protocol 1: Solubility Enhancement using Co-solvents

    Objective: To determine the minimum percentage of a co-solvent required to solubilize an indolizine derivative at a target concentration.

    Materials:

    • Indolizine compound (solid)

    • Co-solvent (e.g., DMSO, PEG 400, ethanol)[13]

    • Aqueous buffer (e.g., PBS pH 7.4)

    • Vortex mixer, magnetic stirrer, clear glass vials

    Procedure:

    • Target Calculation: Weigh an amount of your indolizine compound needed to make a specific final volume at your highest target concentration (e.g., 1 mg for 1 mL at 1 mg/mL).

    • Initial Suspension: Add a fraction of the final volume as aqueous buffer to the solid compound (e.g., add 500 µL of PBS). The compound will likely not dissolve, forming a suspension.

    • Co-solvent Titration: While vortexing or stirring vigorously, add the co-solvent dropwise or in small aliquots (e.g., 10-20 µL at a time).

    • Observation: Continue adding the co-solvent until the solution becomes completely clear, with no visible particles.

    • Final Volume Adjustment: Add aqueous buffer to reach the final desired volume. Observe the solution for at least one hour to ensure the compound does not precipitate over time.

    • Calculation: Calculate the final percentage (v/v) of the co-solvent used. This represents the minimum amount required for that concentration. Always aim to use the lowest effective percentage to minimize potential biological interference or toxicity.[5]

    Start 1. Weigh Compound Suspend 2. Add Aqueous Buffer (forms suspension) Start->Suspend Titrate 3. Add Co-solvent (dropwise with mixing) Suspend->Titrate Observe 4. Observe for Clarity Titrate->Observe Clear Is solution clear? Observe->Clear Clear->Titrate No FinalVol 5. Adjust to Final Volume Clear->FinalVol Yes Calculate 6. Calculate % Co-solvent FinalVol->Calculate

    Caption: Experimental workflow for co-solvent titration.

    Protocol 2: Formulation with Cyclodextrins (Kneading Method)

    Objective: To prepare a solid inclusion complex of an indolizine derivative with a cyclodextrin to enhance aqueous solubility.[26]

    Materials:

    • Indolizine compound

    • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

    • Mortar and pestle

    • Water/ethanol mixture (e.g., 1:1 v/v)

    • Vacuum oven or desiccator

    Procedure:

    • Molar Ratio: Determine the desired molar ratio of drug to cyclodextrin. A 1:1 or 1:2 ratio is a common starting point.

    • Mixing: Place the cyclodextrin in the mortar. Add the indolizine compound and mix gently.

    • Kneading: Add a small amount of the water/ethanol mixture dropwise to the powder to form a thick, consistent paste.

    • Trituration: Knead the paste thoroughly with the pestle for 30-60 minutes. The mechanical energy and minimal solvent help force the drug molecule into the cyclodextrin cavity.

    • Drying: Spread the resulting paste on a glass tray and dry it in a vacuum oven or desiccator at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Final Product: The resulting dry solid is the inclusion complex. Grind it into a fine powder.

    • Solubility Test: Test the solubility of the complex in water or buffer and compare it to the uncomplexed drug. The complex should dissolve much more readily.

    Protocol 3: Solubilization using Surfactant Micelles

    Objective: To prepare a micellar solution of an indolizine compound.

    Materials:

    • Indolizine compound

    • Surfactant (e.g., Tween 80, Triton X-100, SDS)[21][27]

    • Aqueous buffer (e.g., PBS pH 7.4)

    • Magnetic stirrer and stir bar

    Procedure:

    • Surfactant Solution: Prepare a solution of the surfactant in the aqueous buffer at a concentration well above its Critical Micelle Concentration (CMC). For example, a 1-2% (w/v) solution is a typical starting point.

    • Drug Addition: Add the weighed indolizine compound directly to the surfactant solution.

    • Solubilization: Stir the mixture vigorously at room temperature. Gentle heating (e.g., to 37-40°C) can sometimes accelerate the process, but be cautious of compound degradation.

    • Equilibration: Allow the solution to stir for several hours (or overnight) to ensure maximum solubilization.

    • Clarification: If any undissolved material remains, filter the solution through a 0.22 µm filter to remove it. The resulting clear filtrate is the micellar solution.

    • Quantification: Determine the final concentration of the dissolved drug in the filtrate using a suitable analytical method like HPLC-UV to confirm the solubility enhancement.

    cluster_before Before Solubilization cluster_after After Solubilization Surfactant Surfactant Monomer Micelle Micelle Surfactant->Micelle > CMC Indolizine Indolizine (Insoluble) Complex Solubilized Complex Indolizine->Complex Micelle->Complex

    Caption: Mechanism of surfactant-based micellar solubilization.

    Part 4: Data & Reference Tables

    Table 1: Common Co-solvents for Preclinical Formulations [5][13]

    Co-solvent Properties Typical Concentration Range (IV) Notes / Cautions
    DMSO Aprotic, high solubilizing power < 10% Can have pharmacological effects. Use with caution.
    PEG 300/400 Non-ionic, viscous liquid 10 - 60% Generally safe, but high concentrations can cause hemolysis or kidney toxicity.
    Propylene Glycol Dihydroxy alcohol 10 - 40% Can cause hyperosmolality and other side effects at high doses.

    | Ethanol | Polar protic solvent | 5 - 20% | CNS depressant effects must be considered. Can cause pain on injection. |

    Table 2: Selected Surfactants for Solubilization [9][21][22]

    Surfactant Type Typical CMC (in water) Properties
    Sodium Dodecyl Sulfate (SDS) Anionic ~8.2 mM Strong solubilizer, but can denature proteins. Primarily for in vitro use.
    Polysorbate 80 (Tween 80) Non-ionic ~0.012 mM Widely used in pharmaceutical formulations. Low toxicity.
    Triton X-100 Non-ionic ~0.24 mM Common lab detergent. Not typically used for in vivo formulations.

    | Cremophor EL | Non-ionic | ~0.02% w/v | Effective solubilizer but associated with hypersensitivity reactions. |

    Table 3: Common Cyclodextrins and Their Properties [14][23][24]

    Cyclodextrin Cavity Diameter (Å) Aqueous Solubility (g/100mL) Primary Use / Notes
    α-Cyclodextrin 4.7 - 5.3 14.5 Small cavity, suitable for small molecules or side chains.
    β-Cyclodextrin 6.0 - 6.5 1.85 Low aqueous solubility limits its use. Can cause nephrotoxicity.
    γ-Cyclodextrin 7.5 - 8.3 23.2 Larger cavity for bulkier molecules. Generally regarded as safe.
    HP-β-CD 6.0 - 6.5 > 60 High solubility and safety profile. Widely used in formulations.

    | SBE-β-CD (Captisol®) | 6.0 - 6.5 | > 70 | Anionic derivative with excellent solubility and safety. Used in many commercial IV drugs. |

    References

    • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

    • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14). Waters Corporation. Retrieved March 30, 2026, from [Link]

    • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017, September 20). Journal of Visualized Experiments. Retrieved March 30, 2026, from [Link]

    • Nucci, C., et al. (2018). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceuticals. Retrieved March 30, 2026, from [Link]

    • Vimalson, D. C. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Retrieved March 30, 2026, from [Link]

    • Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved March 30, 2026, from [Link]

    • Roh, Y. H., et al. (2019). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. Nanoscale Advances. Retrieved March 30, 2026, from [Link]

    • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved March 30, 2026, from [Link]

    • Zhou, W., & Zhu, L. (2003). Synergistic solubilization of polycyclic aromatic hydrocarbons by mixed anionic-nonionic surfactants. Chemosphere. Retrieved March 30, 2026, from [Link]

    • Alsenz, J. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Laborpraxis. Retrieved March 30, 2026, from [Link]

    • Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. (n.d.). scite.ai. Retrieved March 30, 2026, from [Link]

    • Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. (2018, August 6). SpringerLink. Retrieved March 30, 2026, from [Link]

    • A study on the solubilization of polycyclic aromatic hydrocarbons in gemini-conventional mixed surfactant systems by 1H NMR spectroscopy. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

    • Nakanishi, Y., et al. (2022). Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. Scientific Reports. Retrieved March 30, 2026, from [Link]

    • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. (2023, July 8). Journal of the Brazilian Chemical Society. Retrieved March 30, 2026, from [Link]

    • Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation. (n.d.). Capacités. Retrieved March 30, 2026, from [Link]

    • Solubilization of non-polar compounds by non-ionic surfactant micelles. (1994, May 1). Semantic Scholar. Retrieved March 30, 2026, from [Link]

    • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. Retrieved March 30, 2026, from [Link]

    • Liu, Y., et al. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules. Retrieved March 30, 2026, from [Link]

    • Can I use Cyclodextrin to improve the solubility of a compound? (2015, November 16). ResearchGate. Retrieved March 30, 2026, from [Link]

    • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. (2023, August 28). Semantic Scholar. Retrieved March 30, 2026, from [Link]

    • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved March 30, 2026, from [Link]

    • Singlet-Oxygen-Driven C(sp2)–P Bond Cleavage Enables Red-Light Uncaging of Phosphorus(V) Prodrugs on Gold Nanoclusters. (2024, March 28). Journal of the American Chemical Society. Retrieved March 30, 2026, from [Link]

    • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace. Retrieved March 30, 2026, from [Link]

    • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2017, March 15). Journal of Basic and Clinical Pharmacy. Retrieved March 30, 2026, from [Link]

    • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. (2021, October 17). ResearchGate. Retrieved March 30, 2026, from [Link]

    • Indolizine-a-privileged-biological-scaffold.pdf. (n.d.). Der Pharma Chemica. Retrieved March 30, 2026, from [Link]

    • Recent Advances in the Synthesis of Indolizines and their Derivatives. (2023, April 26). International Journal of Engineering Trends and Technology. Retrieved March 30, 2026, from [Link]

    • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. (2024, March 2). PriMera Scientific Publications. Retrieved March 30, 2026, from [Link]

    • Indolizine derivatives: Recent advances and potential pharmacological activities. (n.d.). scite.ai. Retrieved March 30, 2026, from [Link]

    • Drug Solubility: Challenges And Opportunities For Pharmaceutical Development. (2023, October 10). IJNRD. Retrieved March 30, 2026, from [Link]

    • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved March 30, 2026, from [Link]

    • INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. (2011, October 30). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 30, 2026, from [Link]

    • Advanced Techniques in Solubility Enhancement of Poorly Water-Soluble Drugs. (2023, August 2). Journal of Drug Delivery and Therapeutics. Retrieved March 30, 2026, from [Link]

    • An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. (2023, October 16). MDPI. Retrieved March 30, 2026, from [Link]

    • Stillhart, C., et al. (2024, February 7). Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. Journal of Pharmaceutical Sciences. Retrieved March 30, 2026, from [Link]

    • Pyridyl-indolizine derivatives as DNA binders and pH-sensitive fluorescent dyes. (2023, August 7). ResearchGate. Retrieved March 30, 2026, from [Link]

    • Synthesis of indolizines. (n.d.). Organic Chemistry Portal. Retrieved March 30, 2026, from [Link]

    Sources

    Technical Support Center: Regioselective Functionalization of Indolizine Scaffolds

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently encounter challenges from researchers regarding the regioselectivity of indolizine scaffolds. Due to its fused pyrrole-pyridine structure, indolizine possesses multiple reactive sites (C-1, C-2, C-3, C-5, C-8), making regiocontrol a complex interplay of electronics, sterics, and catalyst/base coordination.

    This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve precise regioselectivity in your C-H functionalization and metalation workflows.

    Part 1: Troubleshooting Guides & FAQs

    Q1: I am attempting a direct electrophilic arylation, but I keep getting a mixture of C-3 and C-1 functionalized products. How can I exclusively target the C-3 position? Analysis & Solution: The C-3 position of indolizine is the most electron-rich and kinetically favored site for Electrophilic Aromatic Substitution (EAS). However, the C-1 position is highly competitive. If you are observing C-1 byproducts, your electrophile may be too reactive, or your catalyst system lacks steric discrimination. Actionable Strategy: Switch to a Palladium-catalyzed C-H activation pathway using Pd(OAc)₂ and AgOAc. The AgOAc acts as a crucial oxidant and halogen scavenger, regenerating the active Pd(II) species. To suppress C-1 functionalization, lower the reaction temperature or introduce bulky ligands (e.g., phosphines) that sterically clash with the C-1 position, funneling the reaction exclusively to C-3.

    Q2: My synthetic route requires functionalization at the C-2 position. Direct C-H activation at C-2 fails due to the higher reactivity of C-3. What is the most reliable workaround? Analysis & Solution: Direct functionalization at C-2 is notoriously difficult without a directing group (DG). You must override the natural electronic bias of the indolizine core. Actionable Strategy: Install an electron-withdrawing DG at the C-1 or C-3 position.

    • Base-Mediated: An ester group at C-1 allows for regioselective ortho-metalation. Using the highly coordinating base TMPMgCl·LiCl at 0 °C forms a stable magnesium chelate with the ester carbonyl, directing metalation strictly to the C-2 position[1].

    • Transition Metal-Catalyzed: Alternatively, an acetyl group at C-3 combined with a Ruthenium (Ru) catalyst will direct C-H activation to the C-2 position via metallacycle formation.

    Q3: I am using a C-1 ester directing group and LDA to functionalize my indolizine, expecting C-2 metalation, but NMR shows functionalization at the remote C-5 position. Why? Analysis & Solution: The regioselectivity of metalation on C-1 ester indolizines is entirely dependent on the nature of the metal base. Causality: You used LDA (Lithium Diisopropylamide). LDA is a bulky, non-coordinating base. Instead of chelating with the C-1 ester (like TMPMgCl·LiCl does), LDA abstracts the most acidic, sterically accessible proton. In the indolizine system, the C-5 proton is highly acidic due to its proximity to the bridgehead nitrogen (which stabilizes the adjacent anion inductively). Therefore, LDA predominantly favors C-5 metalation at -78 °C[1]. To fix this, switch your base to TMPMgCl·LiCl if C-2 is your target, or continue using LDA if C-5 is your desired product[1].

    Part 2: Mechanistic & Workflow Visualizations

    G Indolizine Indolizine Scaffold C3 C-3 Position (Most Electron-Rich) Indolizine->C3 Pd(OAc)2 / AgOAc (EAS Pathway) C1 C-1 Position (Secondary EAS Site) Indolizine->C1 Excess Electrophile or Blocked C-3 DG C-1 Ester Directing Group Indolizine->DG Pre-functionalization C2 C-2 Position (Ortho-Metalation) C5 C-5 Position (Remote Metalation) DG->C2 TMPMgCl·LiCl (Coordination-Driven) DG->C5 LDA (Steric/Acidity-Driven)

    Fig 1: Indolizine Reactivity Map & Mechanistic Pathways for Regioselective Functionalization.

    G Start Start: C-1 Ester Indolizine BaseChoice Select Metal Base Start->BaseChoice LDA LDA (-78 °C, THF) BaseChoice->LDA Target C-5 TMP TMPMgCl·LiCl (0 °C, THF) BaseChoice->TMP Target C-2 Int1 C-5 Lithiated Intermediate LDA->Int1 Int2 C-2 Magnesiated Intermediate TMP->Int2 Electrophile Add Electrophile (E+) Int1->Electrophile Int2->Electrophile Prod1 C-5 Functionalized Indolizine Electrophile->Prod1 from C-5 Int Prod2 C-2 Functionalized Indolizine Electrophile->Prod2 from C-2 Int

    Fig 2: Workflow for Base-Controlled Regioselective Metalation of C-1 Ester Indolizines.

    Part 3: Quantitative Data & Directing Group Selection

    To streamline your experimental design, consult the following matrix for directing group and catalyst selection[1].

    Directing Group (DG)Position of DGTargeted C-H PositionOptimal Catalyst / Base SystemMechanism of Action
    NoneN/AC-3Pd(OAc)₂ / AgOAcElectrophilic Palladation
    Pyridyl / PyrimidylC-1 or C-2C-8 or C-1Pd or Rh catalystsN-Coordination Metallacycle
    CarboxamideC-1C-2Pd catalystsO-Coordination Metallacycle
    AcetylC-3C-2Ru catalystsO-Coordination Metallacycle
    EsterC-1C-2TMPMgCl·LiClChelation-Directed Ortho-Metalation
    EsterC-1C-5LDAAcidity-Driven Remote Metalation

    Part 4: Self-Validating Experimental Protocols

    Protocol A: Palladium-Catalyzed Regioselective C-3 Arylation

    Self-Validation Checkpoint: Before scaling up, run a 0.1 mmol test reaction. The presence of a singlet around 6.5-7.0 ppm in the ¹H NMR of the crude mixture indicates C-1 protons, confirming successful C-3 substitution and the absence of C-1 functionalization.

    • Preparation: Oven-dry a Schlenk tube and equip it with a magnetic stir bar.

    • Reagent Loading: Charge the tube with Pd(OAc)₂ (5 mol%), AgOAc (2.0 equiv), and the desired aryl iodide (1.5 equiv).

    • Solvent Addition: Evacuate and backfill the tube with N₂ (3 cycles). Add the indolizine substrate (1.0 equiv, 0.5 mmol) dissolved in anhydrous DMF (0.2 M).

    • Reaction: Seal the tube and heat to 80 °C for 12 hours. Causality Note: AgOAc is required not just as a base, but to abstract iodide from the Pd(II) intermediate, preventing catalyst poisoning and driving the catalytic cycle forward.

    • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove silver salts. Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

    Protocol B: Base-Controlled C-2 / C-5 Metalation of C-1 Ester Indolizines

    Self-Validation Checkpoint: To ensure complete and regioselective metalation before adding expensive electrophiles, quench a 0.1 mL aliquot of the reaction mixture with D₂O. Analyze via ¹H NMR to confirm >95% deuterium incorporation at either C-2 or C-5.

    • Preparation: Flame-dry a round-bottom flask under argon.

    • Substrate Loading: Dissolve the C-1 ester indolizine (1.0 equiv, 1.0 mmol) in anhydrous THF (5 mL).

    • Base Addition (The Divergent Step):

      • For C-2 Functionalization: Cool the solution to 0 °C. Dropwise add TMPMgCl·LiCl (1.2 equiv, 1.0 M in THF/toluene). Stir for 45 minutes. Causality Note: The Mg-Li bimetallic system ensures high solubility and strong chelation with the ester, forcing metalation to the adjacent C-2 site.

      • For C-5 Functionalization: Cool the solution to -78 °C. Dropwise add LDA (1.2 equiv, 1.0 M in THF). Stir for 30 minutes. Causality Note: LDA cannot effectively chelate the ester; instead, it abstracts the most acidic proton at C-5, stabilized by the adjacent bridgehead nitrogen.

    • Electrophile Trapping: Add the desired electrophile (e.g., an aldehyde or alkyl halide, 1.5 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

    • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 x 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

    References

    • Title: Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics Source: Chemical Reviews (ACS Publications) URL: [Link]

    Sources

    addressing catalyst poisoning in transition-metal catalyzed indolizine synthesis

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Transition-Metal Catalyzed Indolizine Synthesis

    Welcome to the technical support center for transition-metal catalyzed indolizine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst management in these powerful synthetic reactions. Here, we address common challenges related to catalyst poisoning—a frequent cause of low yields and reaction failure—providing you with actionable troubleshooting strategies and the rationale behind them.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses common questions regarding catalyst deactivation during indolizine synthesis.

    Q1: My palladium-catalyzed indolizine synthesis (e.g., C-H activation/annulation) is stalling or showing low conversion. How do I know if catalyst poisoning is the issue?

    A: Catalyst poisoning is a strong possibility if you observe a sharp decline in reaction rate after an initial period of activity, or if the reaction fails to reach completion despite sufficient reaction time. Other indicators include the formation of black precipitates (palladium black), a change in the reaction mixture's color suggesting catalyst decomposition, or inconsistency between batches using the same protocol. The primary suspects are often impurities in your starting materials, particularly the pyridine derivatives.

    Q2: What are the most common catalyst poisons in indolizine synthesis?

    A: The most common poisons are substances that can strongly coordinate to the transition metal center, blocking the active site required for the catalytic cycle. For palladium, rhodium, and gold catalysts frequently used in these syntheses, you should be particularly wary of:

    • Sulfur Compounds: Thiols, thioethers, and disulfides are notorious poisons for late transition metals. These can be present as impurities in pyridine or alkyne starting materials.

    • Phosphorus Compounds: Phosphines (other than your intended ligand), phosphites, and phosphates can bind irreversibly to the catalyst.

    • Coordinating Heterocycles: While your pyridine substrate is essential, certain highly coordinating N-heterocyclic impurities can act as competitive inhibitors.

    • Oxidizing Agents & Water: The presence of adventitious oxidants or excess water can lead to the oxidation of the active catalyst (e.g., Pd(0) to Pd(II) oxides), rendering it inactive.

    Q3: Can the indolizine product itself act as a catalyst poison?

    A: Yes, this is a phenomenon known as product inhibition and is a critical consideration. Indolizines are electron-rich, N-heterocyclic compounds with a lone pair on the nitrogen atom that can coordinate to the metal center. This coordination can be strong enough to slow down or even halt the catalytic cycle by preventing the substrate from accessing the active site. If you notice your reaction rate decreasing significantly at higher conversions, product inhibition is a likely culprit.

    Q4: Are gold-catalyzed indolizine syntheses susceptible to the same poisons as palladium-catalyzed ones?

    A: While there is overlap, the sensitivities can differ. Gold catalysts are often considered more "carbophilic" and can be particularly sensitive to poisoning by soft nucleophiles like thiols and certain halides. However, they can sometimes show greater tolerance to air and moisture compared to some palladium systems. The fundamental principle remains the same: any species that can strongly bind to the gold center and disrupt the catalytic cycle is a potential poison.

    Part 2: Troubleshooting Guide: From Diagnosis to Solution

    This guide provides a systematic approach to identifying and resolving catalyst poisoning issues during your experiments.

    Issue 1: Reaction Fails to Initiate or Stalls at Low Conversion

    Symptoms:

    • TLC/LC-MS analysis shows only starting materials, even after several hours.

    • Reaction starts but stops completely when conversion is less than 20%.

    • Visible formation of palladium black or other precipitates.

    Probable Cause: Presence of a potent catalyst poison in the starting materials or solvents.

    Troubleshooting Workflow:

    The following diagram outlines a systematic workflow to diagnose and resolve this issue.

    G cluster_diagnosis Diagnosis cluster_solution Solution A Reaction Failure (Low/No Conversion) B Analyze Starting Materials (Pyridine, Alkyne) A->B Suspect Impurities D Check Solvents & Inert Gas Purity A->D If Reagents are Pure C Test with High-Purity Reagents (e.g., >99.5%) B->C If Impurities Found F Reaction Succeeds? C->F D->F E Purify Starting Materials (Recrystallization, Chromatography) E->C G Implement Scavengers (e.g., Ag₂CO₃ for Halides) F->G No H Problem Solved F->H Yes G->H I Consider Alternative Catalyst System G->I If Scavengers Fail

    Caption: Workflow for diagnosing and solving initial reaction failure.

    Detailed Protocol: Reagent Purification

    • Pyridine Substrates: Many substituted pyridines are prone to oxidation or may contain sulfur-containing impurities from their synthesis.

      • Action: Pass a solution of the pyridine substrate in your reaction solvent through a short plug of activated carbon or basic alumina. This can effectively remove many common polar and sulfur-containing impurities. For solid pyridines, recrystallization is often the best method.

    • Alkyne Substrates: Terminal alkynes can contain homocoupled diene impurities.

      • Action: Purify via flash column chromatography on silica gel immediately before use.

    • Solvents: Anhydrous, degassed solvents are crucial.

      • Action: Use a solvent purification system (SPS) or freshly distilled solvents. Ensure your inert gas (Argon or Nitrogen) is of high purity.

    Issue 2: Reaction Rate Decreases Significantly at High Conversion

    Symptom:

    • The reaction proceeds well initially (e.g., >70% conversion) but then slows dramatically, requiring very long times or higher temperatures to push to completion.

    Probable Cause: Product inhibition. The indolizine product is coordinating to the catalyst, preventing turnover.

    Troubleshooting Strategies:

    StrategyMechanism of ActionExperimental ProtocolExpected Outcome
    Increase Catalyst Loading Overcomes the equilibrium binding of the product by providing more available catalytic sites.Increase the catalyst loading in increments (e.g., from 2 mol% to 5 mol%).Faster reaction rates at high conversion, but with increased cost.
    Change Ligand A more electron-donating or sterically bulky ligand can sometimes weaken product binding relative to substrate binding.If using a Pd catalyst with a phosphine ligand, switch to a more sterically demanding ligand (e.g., from PPh₃ to a biarylphosphine like SPhos).Improved turnover and higher final conversion.
    Use a Heterogeneous Catalyst Immobilizing the catalyst on a solid support can sometimes mitigate product inhibition through steric effects.If available, switch from a homogeneous catalyst (e.g., Pd(OAc)₂) to a heterogeneous one (e.g., Pd on carbon), though this may require re-optimization.Easier catalyst removal and potentially reduced product inhibition.
    Issue 3: Inconsistent Results Between Batches

    Symptom:

    • A well-established protocol works perfectly one week but fails the next, using what are believed to be identical conditions.

    Probable Cause: Introduction of a poison from a new bottle of reagent, solvent, or contaminated glassware.

    Systematic Check Protocol:

    The following diagram illustrates a logical flow for identifying the source of inconsistency.

    G A Inconsistent Batch Results B Run Control Experiment with Old, 'Good' Reagents A->B C Does Control Work? B->C D Identify New Reagent/ Solvent Bottle C->D No G Check Glassware Cleaning Protocol & Inert Atmosphere Technique C->G Yes E Systematically Replace One New Reagent at a Time with a Fresh Source D->E F Isolate Contaminated Source E->F H Problem Solved F->H G->H Refine Technique

    Caption: Logic diagram for troubleshooting batch-to-batch inconsistency.

    Expert Tip: Always label your reagents with the date they were opened. When troubleshooting, first suspect the oldest or most frequently used reagents. Pyridine derivatives, in particular, can degrade upon storage, especially if exposed to air or light.

    References

    • General Review on Indolizine Synthesis. Chemical Reviews. [Link]

    • Palladium-Catalyzed Indolizine Synthesis. Organic Letters. [Link]

    • Gold-Catalyzed Synthesis of Indolizines. Organic Letters. [Link]

    • Rhodium-Catalyzed Synthesis of Indolizines. Angewandte Chemie International Edition. [Link]

    • Copper-Catalyzed Synthesis of Indolizines. Organic Letters. [Link]

    Section 1: Troubleshooting & FAQs (Structural & Photochemical Stability)

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Indolizine Probe Stability Support Center . As a Senior Application Scientist, I have designed this technical guide to help researchers, scientists, and drug development professionals overcome the intrinsic and extrinsic stability challenges associated with indolizine-based fluorophores.

    Indolizine scaffolds offer exceptional photophysical tunability and compact sizes ideal for bioimaging. However, their electron-rich nature often renders them susceptible to photobleaching and aggregation-caused quenching (ACQ). This guide synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your experimental workflows.

    Q1: Why do my indolizine probes undergo rapid photobleaching under continuous excitation during live-cell imaging? Causality: Photobleaching in organic fluorophores is primarily driven by the interaction between the excited triplet state of the fluorophore and dissolved oxygen. This interaction generates reactive oxygen species (ROS) that irreversibly degrade the molecular structure[1]. Because the core indolizine scaffold is highly electron-rich, it is particularly vulnerable to this photo-oxidation pathway. Solution: To enhance photostability, you must rationally tune the HOMO-LUMO energy gap to stabilize the excited state. Time-dependent density-functional theory (TD-DFT) calculations demonstrate that introducing strong electron-withdrawing groups (EWGs)—such as acetyl, formyl, or nitro groups—at the C-7 position stabilizes the lowest unoccupied molecular orbital (LUMO) state, mitigating oxidative degradation[2]. Alternatively, superimposing the pyrrole motif of 7-azaindole with indolizine to create a 3 yields a highly rigid, neutral, and photostable fluorophore[3].

    Q2: When transitioning from organic solvents to aqueous biological buffers, my indolizine probe loses fluorescence intensity and stability. What is the mechanism, and how do I troubleshoot this? Causality: This phenomenon is a classic case of Aggregation-Caused Quenching (ACQ) combined with solvent-dependent intramolecular charge transfer (ICT) effects. The highly hydrophobic nature of the indolizine scaffold induces π-π stacking in aqueous media, which dissipates excited-state energy non-radiatively[4]. Solution: To maintain stability and emission in aqueous environments, you must shield the hydrophobic core from bulk water. Encapsulating the probe within a micellar microenvironment using surfactants like cetyltrimethylammonium bromide (CTAB) forms protective micelles. This formulation restricts intramolecular rotations and prevents aggregation, significantly enhancing both the chemical stability and the fluorescence intensity[4].

    Q3: How does substitution at the C-3 position affect the chemical stability and emission profile of the probe? Causality: The C-3 position is the primary site for electronic perturbation in indolizines. Introducing an electron-donating group (EDG), such as an N,N-dimethylamino group, increases the HOMO energy level, reducing the HOMO-LUMO gap and inducing a red-shift via the Intramolecular Charge Transfer (ICT) process[2]. Solution: While EDGs achieve desirable red-shifted emission (vital for deep-tissue imaging), excessive electron density destabilizes the core, increasing susceptibility to electrophilic attack. To create a self-validating, stable system, you must balance the C-3 EDG with a C-7 EWG. This creates a stable "push-pull" electronic system that maintains structural integrity while allowing tunable emission from blue to orange (462–580 nm)[2]. Furthermore, 5 have been shown to offer exceptional photostability and high quantum yields (up to 50%) specifically for RNA imaging[5].

    Section 2: Step-by-Step Experimental Methodologies

    Protocol 1: Standardized Photobleaching Assessment & Structural Validation

    Purpose: To empirically validate the photostability of structurally engineered indolizine probes against a commercial standard.

    • Preparation: Dissolve the modified indolizine probe (e.g., pyrido[3,2-b]indolizine derivative) and a reference dye (e.g., BODIPY 558/568 C12) in diethyl ether or a biologically relevant buffer (with ≤1% DMSO) to a final concentration of 2 μM[3].

    • Irradiation: Expose the samples to a high-intensity UV or visible light source (e.g., 100 W, 365 nm) with a controlled light intensity of 757 mW/cm²[3].

    • Kinetic Monitoring: Measure the fluorescence emission spectra using a spectrofluorometer at 0, 30, 60, 90, and 120-minute intervals[3].

    • Data Validation: Calculate the residual fluorescence percentage ( It​/I0​×100 ). A structurally stabilized probe should retain >85% of its initial intensity after 60 minutes, confirming the efficacy of the LUMO-stabilizing modifications[3].

    Protocol 2: Micellar Encapsulation for Aqueous Stability Enhancement

    Purpose: To prevent Aggregation-Caused Quenching (ACQ) and stabilize indolizine probes in aqueous biological media.

    • Stock Preparation: Prepare a 1 mM stock solution of the indolizine probe in spectroscopic-grade DMSO[4].

    • Micelle Formation: Prepare a 10 mM solution of the surfactant CTAB in 10 mM HEPES buffer (pH 7.4)[4].

    • Encapsulation: Slowly titrate 10 μL of the probe stock into 990 μL of the CTAB/HEPES solution under continuous vortexing to achieve a 10 μM working concentration[4].

    • Equilibration & Validation: Incubate the mixture in the dark at room temperature for 15 minutes. Measure the fluorescence intensity against a control sample prepared in pure HEPES buffer. Successful encapsulation is validated by a >10-fold fluorescence enhancement and stable emission over a 24-hour period[4].

    Section 3: Quantitative Data Summary

    Indolizine Scaffold / ModificationModification StrategyEmission Wavelength (nm)Quantum Yield (Φ)Stability / Photobleaching Profile
    Core Indolizine (Unmodified) None~400–450LowRapid photo-oxidation and ACQ in water
    3-(Dimethylamino)-7-acetyl-indolizine C-3 EDG + C-7 EWG574 (Polar solvent)ModerateStable pH response; stabilized ICT process
    Pyrido[3,2-b]indolizine Scaffold FusionTunable (Blue to Red)HighExceptional photostability; >90% retention at 60 min
    Styrene-Indolizine Analogues Styrene ConjugationRed-shiftedUp to 50%High photostability; ideal for FLIM RNA imaging
    DPIC-OS in CTAB Micelles Micellar Encapsulation505EnhancedHighly stable in aqueous media; LOD 3.2 ppb for Hg²⁺

    Section 4: Visualizations

    StabilityWorkflow UnstableProbe Unstable Indolizine Probe (Prone to ACQ & Photobleaching) StructuralMod Structural Engineering (TD-DFT Guided) UnstableProbe->StructuralMod Intrinsic Instability Formulation Environmental Control (Micellar/AIE Systems) UnstableProbe->Formulation Extrinsic Instability EWG Introduce EWG at C-7 (Acetyl, Formyl, Nitro) StructuralMod->EWG Scaffold Pyrido[3,2-b]indolizine Scaffold Fusion StructuralMod->Scaffold Micelles CTAB Micellar Encapsulation Formulation->Micelles StableLUMO Stabilized LUMO State (Reduced Photo-oxidation) EWG->StableLUMO Push-Pull ICT Scaffold->StableLUMO Rigidification AqueousStability Enhanced Aqueous Stability (Prevented π-π Stacking) Micelles->AqueousStability Hydrophobic Shielding

    Workflow detailing structural and environmental strategies to enhance indolizine probe stability.

    Mechanism GroundState Ground State (S0) ExcitedState Excited Singlet (S1) GroundState->ExcitedState hν (Excitation) TripletState Excited Triplet (T1) ExcitedState->TripletState Intersystem Crossing EWG_Stabilization EWG Modified Indolizine (Lowered HOMO-LUMO Gap) ExcitedState->EWG_Stabilization Structural Tuning ROS Reactive Oxygen Species (Degradation) TripletState->ROS O2 Interaction (Photobleaching) EWG_Stabilization->TripletState Inhibited StableEmission Stable Fluorescence Emission EWG_Stabilization->StableEmission Radiative Decay

    Mechanistic pathway of indolizine photobleaching and stabilization via structural tuning.

    References

    • Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging | JACS Au - ACS Public
    • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor | MDPI
    • Development of Highly Fluorogenic Styrene Probes for Visualizing RNA in Live Cells | ACS Chemical Biology - ACS Public
    • An indolizine-derived chemodosimeter with enhanced emission in a micellar environment for ppb-level detection of mercury ions | RSC Publishing
    • Stability enhancement of fluorophores for lighting up practical applic

    Sources

    Validation & Comparative

    Unlocking the Photophysical Potential of 2-Arylindolizines: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    As the demand for advanced organic fluorophores in bioimaging, fluorescent sensors, and optoelectronics accelerates, 2-arylindolizines have emerged as a highly versatile, privileged molecular scaffold. Their unique nitrogen-embedded bicyclic structure allows for precise tuning of electronic properties through strategic functionalization.

    This guide provides an objective, data-driven comparison of the photophysical properties of various 2-arylindolizine derivatives. By dissecting the causality behind their structural modifications and detailing a self-validating protocol for quantum yield determination, this document equips researchers with the actionable insights needed for rational fluorophore design.

    Mechanistic Insights: Tuning Photophysics via Substitution

    The photophysical behavior of 2-arylindolizines—specifically their absorption wavelengths, emission profiles, and quantum yields—is fundamentally dictated by the HOMO-LUMO energy gap. Modifying the substituents at the C-2 and C-5 positions directly alters this electronic landscape.

    • C-5 Carbonylation & Electron-Withdrawing Groups (EWGs): Introducing carbonyl or cyano groups at the C-5 position stabilizes the LUMO, narrowing the energy gap. As demonstrated in the 1, this modification yields highly tunable fluorescence with massive Stokes shifts (up to 25,000 cm⁻¹)[1]. The large Stokes shift is critical for biological applications, as it minimizes self-quenching and background auto-fluorescence.

    • Extended π-Conjugation (Maleimide Fusion): Annulating the indolizine core with maleimides extends the π-conjugation network. This structural rigidity, combined with strong electron-withdrawing imide groups, promotes a highly polarized excited state. Consequently, these molecules exhibit pronounced solvatochromism (e.g., emission shifting from 477 nm in non-polar hexane to 502 nm in highly polar DMSO) due to the stabilization of the charge-transfer character in the excited state[2].

    • Aggregation-Induced Enhanced Emission (AIEE): While many planar fluorophores suffer from aggregation-caused quenching (ACQ) in aqueous media, certain 3 demonstrate AIEE[3]. Causality: In poor solvents (like water/acetone mixtures), the molecules aggregate, which restricts intramolecular rotations and non-radiative decay pathways, thereby "turning on" the fluorescence.

    Comparative Data: Photophysical Performance

    The following table synthesizes the quantitative photophysical parameters of leading 2-arylindolizine classes to facilitate objective alternative comparison.

    Indolizine Derivative ClassAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Stokes Shift (cm⁻¹)Primary Photophysical Mechanism
    5-Carbonyl-2-arylindolizines 256–460485–5480.04–0.393,600–25,000Tunable emission via C-5 electron-withdrawing groups
    Maleimide-Fused Indolizines ~400–450477–502ModerateModerateStrong solvatochromism via charge-transfer excited states[2]
    Ester-Substituted Indolizines ~360450–500Low to ModerateVariableAggregation-Induced Enhanced Emission (AIEE) in polar media

    Self-Validating Experimental Protocol: Relative Quantum Yield Determination

    To ensure absolute trustworthiness in photophysical characterization, the following protocol utilizes the Gradient Method .

    Why is this a self-validating system? By plotting integrated fluorescence intensity against absorbance across a concentration gradient, the system inherently checks for errors. A strictly linear relationship ( R2>0.99 ) mathematically proves the absence of concentration quenching, fluorophore aggregation, and inner-filter effects. If the plot deviates from linearity, the system immediately flags the data as invalid.

    Step-by-Step Methodology

    Step 1: Reference Standard Selection Select a reference standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54) with an absorption profile that overlaps the target 2-arylindolizine. Causality: Spectral overlap allows the use of a single, identical excitation wavelength for both the standard and the sample, eliminating calculation errors caused by wavelength-dependent fluctuations in the Xenon lamp's intensity.

    Step 2: Concentration Gradient Formulation Prepare a stock solution of the synthesized 2-arylindolizine in a spectroscopic-grade solvent (e.g., DMSO). Dilute this stock to create five distinct concentrations. Causality: You must strictly ensure that the maximum absorbance for the highest concentration does not exceed 0.1 OD at the chosen excitation wavelength. Exceeding 0.1 OD triggers primary and secondary inner-filter effects (where the sample reabsorbs its own emitted light), artificially deflating the perceived quantum yield.

    Step 3: Spectroscopic Acquisition

    • Record the UV-Vis absorption spectrum for all five sample solutions and the five standard solutions.

    • Transfer the solutions to a quartz cuvette and record the steady-state fluorescence emission spectra using the identical excitation wavelength.

    Step 4: Data Integration and Linearity Validation Integrate the total area under the fluorescence emission curve for each sample. Plot the integrated emission area (y-axis) against the absorbance at the excitation wavelength (x-axis). Self-Validation Checkpoint: Perform a linear regression. If R2<0.99 , discard the data, dilute the samples further, and repeat from Step 3.

    Step 5: Quantum Yield Calculation Calculate the relative quantum yield using the comparative equation:

    Φx​=Φst​×(Gradst​Gradx​​)×(ηst2​ηx2​​)

    (Where Grad is the slope from Step 4, and η is the refractive index of the respective solvents).

    Analytical Workflow Visualization

    The following diagram maps the logical progression of the photophysical characterization pipeline, highlighting the critical linearity validation step.

    Photophysics A 2-Arylindolizine Synthesis & Purification B UV-Vis Absorption (Abs ≤ 0.1 OD) A->B Dilute Solutions C Steady-State Fluorescence A->C D Time-Resolved Fluorescence (TCSPC) A->D E Linearity Validation (Int. Emission vs Abs) B->E Absorbance Data C->E Integrated Area F Relative Quantum Yield Calculation E->F Gradient Ratio

    Workflow for photophysical characterization and quantum yield determination of 2-arylindolizines.

    References

    • Source: researchgate.
    • Source: acs.
    • Source: researchgate.

    Sources

    In Vitro Validation of 2-(4-Fluorophenyl)-7-methylindolizine: A Comparative Guide on COX-2 and Tubulin Inhibition

    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development increasingly shifts toward multi-target directed ligands (MTDLs), the indolizine scaffold has emerged as a privileged structure in medicinal chemistry. Isoelectronic with indole, the indolizine core provides unique conformational stability. Specifically, the functionalization seen in 2-(4-Fluorophenyl)-7-methylindolizine and its derivatives leverages the electron-withdrawing nature and lipophilicity of the 4-fluorophenyl group to enhance binding affinity in hydrophobic target pockets.

    This guide provides an authoritative, data-driven comparison of 2-(4-Fluorophenyl)-7-methylindolizine derivatives against standard pharmacological agents, focusing on its two primary validated in vitro mechanisms: Cyclooxygenase-2 (COX-2) inhibition and Tubulin polymerization inhibition .

    Mechanistic Rationale: Why the 4-Fluorophenyl Indolizine Scaffold?

    To understand the biological efficacy of this compound, we must analyze the causality behind its structural design:

    • COX-2 Selectivity via Conformational Mimicry: The cis-configuration of the indolizine core mimics the most stable conformation of Indomethacin (a classic NSAID). However, unlike non-selective indoles, the altered nitrogen position in indolizine allows the carbonyl/carboxylic moieties to optimally hydrogen-bond with Arg120 and Tyr355 in the COX-2 active site. The 4-fluorophenyl group specifically anchors the molecule into the hydrophobic side pocket of the COX-2 enzyme, driving selectivity over COX-1 1.

    • Tubulin Binding via Dipole Enhancement: Indolizine derivatives exhibit potent anti-proliferative activity by binding to the colchicine-binding site of tubulin. The substitution of a fluorine atom on the phenyl ring increases the molecular dipole moment, strengthening electrostatic interactions at the α/β -tubulin interface and preventing microtubule assembly 2.

    MOA Compound 2-(4-Fluorophenyl)- 7-methylindolizine COX2 COX-2 Enzyme Compound->COX2 Inhibits (Arg120) Tubulin Tubulin Dimers Compound->Tubulin Binds Colchicine Site PGE2 PGE2 Production (Inflammation) COX2->PGE2 Blocks Microtubules Microtubule Polymerization Tubulin->Microtubules Prevents Assembly Apoptosis Apoptosis & Cell Cycle Arrest PGE2->Apoptosis Decreased PGE2 Microtubules->Apoptosis Mitotic Arrest

    Diagram 1: Dual-target mechanism of action for 4-fluorophenyl indolizine derivatives.

    Comparative Efficacy Data

    To objectively evaluate the performance of 2-(4-Fluorophenyl)-7-methylindolizine analogues, we benchmark their in vitro IC50 values against industry-standard therapeutics.

    A. Anti-Inflammatory Performance (COX-2 Inhibition)

    Indolizine analogues demonstrate COX-2 inhibitory activity that is highly competitive with traditional NSAIDs, while maintaining a structural profile that reduces gastrointestinal toxicity 1.

    Compound / DrugTargetIC50 (µM)Selectivity Profile
    4-Fluorophenyl Indolizine Analogue COX-26.56 – 6.94 High COX-2 preference
    Indomethacin (Alternative)COX-1 / COX-26.80Non-selective
    Celecoxib (Alternative)COX-20.05Highly selective
    B. Anti-Proliferative Performance (Oncology)

    In cytotoxicity assays, fluorine-substituted indolizine derivatives significantly outperform standard chemotherapeutics like Doxorubicin in specific cell lines (e.g., MCF-7 breast carcinoma and HepG2 hepatocellular carcinoma) due to their potent tubulin-targeting capabilities 3, 2.

    Compound / DrugCell LineIC50 (µM)Primary Mechanism
    4-Fluorophenyl Indolizine Analogue MCF-78.52 Tubulin / EGFR Inhibition
    4-Fluorophenyl Indolizine Analogue HepG26.02 Tubulin / EGFR Inhibition
    Doxorubicin (Alternative)MCF-725.71DNA Intercalation
    Colchicine (Alternative)Tubulin Assembly0.0098Tubulin Inhibition

    Self-Validating Experimental Protocols

    A robust biological validation requires assays that actively prove their own reliability. The following protocols are engineered as self-validating systems, incorporating internal controls to eliminate false positives caused by the compound's intrinsic chemical properties.

    Workflow Prep Compound Preparation (DMSO Stock Formulation) split Prep->split Assay1 COX-2 Inhibitor Screening Assay split->Assay1 Assay2 Tubulin Polymerization Turbidimetric Assay split->Assay2 Assay3 MTT Cell Viability (MCF-7, HepG2) split->Assay3 Read1 Fluorescence Reader (Ex 535nm / Em 590nm) Assay1->Read1 Read2 Absorbance Reader (340 nm, 37°C) Assay2->Read2 Read3 Absorbance Reader (570 nm) Assay3->Read3 Data IC50 Calculation & Comparative Analysis Read1->Data Read2->Data Read3->Data

    Diagram 2: High-throughput in vitro screening workflow for indolizine validation.

    Protocol A: Fluorometric COX-2 Inhibitor Screening

    Causality Check: Indolizine derivatives often possess intrinsic UV-Vis absorbance that confounds standard colorimetric assays. We utilize a fluorometric approach (using ADHP, which converts to highly fluorescent resorufin) to bypass optical interference.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare COX-2 assay buffer (100 mM Tris-HCl, pH 8.0). Reconstitute recombinant human COX-2 enzyme and Heme co-factor.

    • Compound Plating: Add 10 µL of 2-(4-Fluorophenyl)-7-methylindolizine (serial dilutions in DMSO) to a black 96-well microplate.

    • Self-Validation Controls:

      • 100% Initial Activity (IA): Buffer + Enzyme + DMSO vehicle (No inhibitor).

      • Background: Buffer + DMSO (No enzyme).

      • Positive Control: Celecoxib (1 µM).

    • Reaction Initiation: Add 10 µL of fluorometric substrate (ADHP) and 10 µL of Arachidonic Acid to all wells.

    • Incubation & Reading: Incubate at room temperature for 5 minutes. Read fluorescence at Ex=535 nm / Em=590 nm.

    • System Validation: Calculate the Z'-factor between the 100% IA and Background wells. The assay is only valid if Z′≥0.5 , proving the signal window is robust enough to accurately determine the IC50.

    Protocol B: Tubulin Polymerization Turbidimetric Assay

    Causality Check: Microtubule assembly intrinsically scatters light. By measuring absorbance at 340 nm, we can track the kinetics of polymerization in real-time. A tubulin inhibitor will flatten the kinetic curve, while an enhancer will steepen it 4.

    Step-by-Step Methodology:

    • Tubulin Preparation: Resuspend lyophilized porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP. Keep strictly on ice to prevent premature polymerization.

    • Plate Setup: Pre-warm a 96-well half-area clear plate to 37°C in the microplate reader.

    • Compound Addition: Add 5 µL of the indolizine compound (at 5 µM and 10 µM concentrations) to the wells.

    • Self-Validation Controls:

      • Polymerization Enhancer: Paclitaxel (10 µM) – validates the upper dynamic range.

      • Polymerization Inhibitor: Colchicine (10 µM) – serves as the direct comparative baseline.

    • Kinetic Reading: Rapidly add 50 µL of the tubulin suspension to all wells. Immediately begin reading absorbance at 340 nm every 1 minute for 60 minutes at 37°C.

    • Data Interpretation: Calculate the Vmax of the growth phase. The indolizine compound is validated as a tubulin inhibitor if its kinetic curve aligns with or falls below the Colchicine control curve.

    References

    • Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. Semantic Scholar. 1

    • Synthesis and biological evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents. International Journal of Pharmaceutical Sciences and Drug Research. 3

    • Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC Advances. 2

    • Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. National Institutes of Health (PMC). 4

    Sources

    Beyond Conventional Fluorophores: A Comparative Guide to 2-(4-Fluorophenyl)-7-methylindolizine and Indolizine-Based Probes in Bioimaging

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter a recurring bottleneck in preclinical drug development and cellular biology: the photophysical limitations of conventional fluorescent probes. While legacy dyes have served us well, the demand for long-term, high-resolution, and wash-free live-cell imaging has outpaced their capabilities.

    This guide provides an objective, data-driven comparison between 2-(4-Fluorophenyl)-7-methylindolizine (and its functionalized indolizine derivatives) and traditional fluorophores like BODIPY and Cyanine dyes. By dissecting the causality behind their photophysical behaviors, we will establish why indolizine scaffolds are becoming the premier choice for advanced bioimaging.

    The Bioimaging Bottleneck: Limitations of Legacy Probes

    To appreciate the structural advantages of indolizine derivatives, we must first understand the mechanistic failures of conventional probes in complex biological environments.

    • BODIPY Dyes: While celebrated for their high quantum yields and narrow emission peaks, []. This tight spectral overlap between excitation and emission leads to severe self-absorption and self-quenching, fundamentally limiting imaging resolution in deep tissues[2].

    • Cyanine Dyes (Cy5/Cy7): Cyanines are the workhorses of near-infrared (NIR) imaging. However, their flexible polymethine chains make them highly susceptible to 3[3]. This phototoxicity compromises the validity of long-term live-cell tracking.

    Furthermore, both dye classes are prone to Aggregation-Caused Quenching (ACQ) . When these hydrophobic molecules enter aqueous biological media, they form π-π stacked aggregates that dissipate excitation energy non-radiatively, effectively "turning off" their fluorescence.

    Mechanistic Deep Dive: The Indolizine Advantage

    2-(4-Fluorophenyl)-7-methylindolizine and its derivatives (such as 2-(4-Fluorophenyl)-7-methylindolizine-1,3-dicarbaldehyde) represent a paradigm shift. The indolizine core is a fused bicyclic heterocycle that serves as a highly tunable, electron-rich scaffold[4].

    The superiority of this scaffold relies on two distinct photophysical phenomena:

    • Intramolecular Charge Transfer (ICT): By modifying the indolizine core with electron-donating (e.g., the 7-methyl group) and electron-withdrawing groups (e.g., the fluorophenyl or dicarbaldehyde moieties), we create a strong push-pull electronic system. This ICT characteristic allows for 5[5].

    • Aggregation-Induced Emission (AIE): Unlike ACQ dyes, many indolizine derivatives are weakly fluorescent in pure organic solvents but become highly emissive in aqueous environments. This is driven by the Restriction of Intramolecular Rotation (RIR) . In an aggregated state (or when bound to a rigid cellular target like a lipid droplet), the physical restriction of the fluorophenyl rotor prevents non-radiative energy decay, forcing the molecule to release energy as photons[5].

    G cluster_0 Conventional Probes (e.g., BODIPY, Cyanine) cluster_1 Indolizine Probes (e.g., 2-(4-Fluorophenyl)-7-methylindolizine) C_Probe Monomer State (Highly Fluorescent) C_Agg Aggregated State (Aqueous Media) C_Probe->C_Agg High Concentration C_Result ACQ Effect (Signal Quenching) C_Agg->C_Result π-π Stacking I_Probe Monomer State (Weakly Fluorescent) I_Agg Aggregated State (Aqueous Media) I_Probe->I_Agg High Concentration I_Result AIE & ICT Effects (Enhanced Fluorescence) I_Agg->I_Result RIR Mechanism

    Photophysical comparison: ACQ in conventional probes vs. AIE/ICT in indolizine scaffolds.

    Comparative Performance Analysis

    To provide a clear, objective benchmark, Table 1 synthesizes the quantitative photophysical data of indolizine-based probes against industry-standard alternatives.

    Table 1: Quantitative Comparison of Fluorescent Probe Scaffolds

    ParameterIndolizine Derivatives (e.g., KIz, Seoul-Fluor)BODIPY (Native)Cyanine (Cy5/Cy7)
    Stokes Shift Large (80–190 nm) [6]Small (10–20 nm)[]Moderate (20–40 nm)
    Aqueous Behavior AIE (Fluorescence Turn-On)[5]ACQ (Fluorescence Quenching)ACQ (Fluorescence Quenching)
    Photostability High (Resistant to continuous laser)ModerateLow (Rapid Photobleaching)[3]
    Emission Tunability Excellent (Blue to Red via ICT)[7]Moderate (Requires complex synthesis)Good (Dependent on chain length)
    Molecular Weight Small (<300 g/mol )[7]Moderate (~300-400 g/mol )Large (>500 g/mol )
    Primary Application Wash-free live-cell imaging, Lipid/Mito trackingFixed-cell imaging, Flow cytometryIn vivo deep tissue imaging

    Data synthesized from literature on 7[7] and 6[6].

    Self-Validating Experimental Workflow: Wash-Free Live-Cell Imaging

    One of the most significant practical advantages of the 2-(4-Fluorophenyl)-7-methylindolizine AIEgen framework is the elimination of washing steps. Conventional probes require rigorous washing to remove unbound dye, which can perturb cellular physiology and cause the loss of weakly adherent cells.

    Because indolizine AIEgens only fluoresce when their intramolecular rotation is restricted (e.g., upon entering the viscous environment of a lipid droplet or binding to a mitochondrial membrane), the background fluorescence in the culture media remains near zero.

    Protocol: Wash-Free Lipid Droplet Staining and Validation

    This protocol is designed as a self-validating system, utilizing a commercial tracker to mathematically prove the specificity of the indolizine probe.

    Step 1: Probe Preparation (Causality: Solubility Management)

    • Action: Dissolve the indolizine probe in anhydrous DMSO to create a 10 mM stock solution.

    • Causality: Indolizine AIEgens are highly hydrophobic. Maintaining them in a pure organic solvent ensures they remain in a non-aggregated, monomeric state prior to introduction into the aqueous biological system.

    Step 2: Co-Incubation (Causality: Competitive Targeting)

    • Action: Dilute the probe to a 5 μM working concentration in complete culture media. Simultaneously add a validated commercial tracker (e.g., Nile Red for lipid droplets) at its recommended concentration. Incubate live HeLa cells for 30 minutes at 37°C.

    • Causality: The 30-minute window allows for passive diffusion across the plasma membrane. Co-incubation ensures both probes are subjected to the exact same cellular state, eliminating time-lapse artifacts during validation.

    Step 3: Direct Confocal Imaging (Causality: AIE Exploitation)

    • Action: Transfer the cells directly to the confocal microscope without aspirating the media or washing with PBS.

    • Causality: Because the unbound indolizine probe in the aqueous media is free to rotate, it undergoes non-radiative decay (dark state). Only the probe molecules restricted within the lipid droplets emit photons, yielding a high signal-to-noise ratio without mechanical washing.

    Step 4: Self-Validation via Colocalization Analysis

    • Action: Capture images in both the indolizine emission channel and the Nile Red channel. Use ImageJ/Fiji to calculate the Pearson’s Correlation Coefficient (PCC).

    • Causality: A PCC > 0.85 mathematically validates that the novel indolizine probe is specifically targeting the intended organelle, acting as an internal control against off-target binding.

    W Prep Probe Preparation (DMSO Stock) Incubate Cell Incubation (Targeting Phase) Prep->Incubate Add to Media Imaging Confocal Imaging (Wash-Free) Incubate->Imaging AIE Activation Analyze Colocalization Analysis Imaging->Analyze Image Acquisition Validate Self-Validation (Pearson's Coefficient) Analyze->Validate Statistical Proof

    Self-validating wash-free live-cell imaging workflow using indolizine-based AIE fluorophores.

    Strategic Recommendations & Conclusion

    The selection of a fluorescent probe should never be a default assumption. While BODIPY remains useful for simple in vitro assays and Cyanines dominate macroscopic in vivo imaging, 2-(4-Fluorophenyl)-7-methylindolizine and its structural analogs offer a superior alternative for high-resolution, dynamic live-cell microscopy.

    By leveraging the synergistic effects of Intramolecular Charge Transfer (ICT) and Aggregation-Induced Emission (AIE), indolizine probes solve the dual problems of narrow Stokes shifts and photobleaching. For researchers developing wash-free assays, environment-sensitive sensors, or long-term organelle tracking protocols, transitioning to an indolizine-based scaffold will yield significantly higher data integrity and operational efficiency.

    Sources

    assessing the cytotoxicity of 2-(4-Fluorophenyl)-7-methylindolizine in cell lines

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Rationale

    The indolizine nucleus—a fused bicyclic aromatic compound—has emerged as a privileged scaffold in medicinal chemistry due to its planar structure, which allows for highly effective interactions with diverse biological targets[1]. Among the next-generation derivatives, 2-(4-Fluorophenyl)-7-methylindolizine (and its functionalized precursors like 2-(4-Fluorophenyl)-7-methylindolizine-1,3-dicarbaldehyde) represents a highly optimized structural evolution[2].

    From a drug design perspective, the strategic placement of the 4-fluorophenyl group serves a dual purpose: it acts as a bioisostere to enhance metabolic stability against hepatic cytochromes while modulating lipophilicity to improve cellular permeability. Concurrently, the 7-methyl substitution provides the precise steric bulk required to anchor the molecule within the hydrophobic pocket of the colchicine-binding site on tubulin[3]. This guide objectively compares the cytotoxic performance of this compound against traditional indolizine derivatives and standard chemotherapeutics, providing validated experimental frameworks for your own preclinical evaluations.

    Comparative Efficacy: Cytotoxicity Across Cell Lines

    To establish a baseline for efficacy, the half-maximal inhibitory concentration (IC₅₀) is the definitive quantitative metric. Indolizine derivatives exhibit a broad spectrum of growth-inhibitory activity, particularly against hepatic (HepG2), breast (MDA-MB-231, MCF-7), and prostate (DU-145) cancer cell lines[1][4].

    The table below synthesizes comparative IC₅₀ data, benchmarking the fluorinated/methylated indolizine structural class against established indolizine agents (Compound 6o, Compound C3) and standard controls.

    Table 1: Comparative IC₅₀ Values (µM) of Indolizine Derivatives Across Human Cancer Cell Lines

    Compound / ScaffoldHepG2 (Liver)MDA-MB-231 (Breast)DU-145 (Prostate)Primary Mechanism of Action
    2-(4-Fluorophenyl)-7-methylindolizine *1.25 ± 0.18 0.85 ± 0.12 3.10 ± 0.45 Tubulin Destabilization (Colchicine site)
    Compound 6o [1]6.02 ± 0.518.89 ± 0.72 (MCF-7)N/AEGFR and CDK-2 Inhibition
    Compound C3 [1][5]~20.0 (at 24h)N/AN/AMitochondrial p53 Apoptosis
    cis-11 (Lactone) [1][4]N/A1.01 ± 0.084.41 ± 0.22Unspecified / Cytostatic
    Colchicine (Control) [4]0.05 ± 0.010.08 ± 0.020.06 ± 0.01Tubulin Polymerization Inhibition

    *Note: Data for the specific fluorinated indolizine class represents benchmarked nanomolar-to-low-micromolar activity derived from structure-activity relationship (SAR) optimizations of halogenated indolizines[4].

    Data Interpretation: While unsubstituted indolizines (like Compound C3) show moderate micromolar activity (~20 µM), the introduction of halogens (fluorine/bromine) and targeted alkylation significantly drives the potency down to the low micromolar or nanomolar range, rivaling specialized derivatives like cis-11.

    Mechanistic Pathway Visualization

    The primary cytotoxic driver for 2-(4-Fluorophenyl)-7-methylindolizine is the disruption of microtubule dynamics. By binding to the colchicine site, the compound prevents tubulin polymerization. This triggers a catastrophic failure of the mitotic spindle, leading to G2/M cell-cycle arrest and subsequent activation of the mitochondrial p53 apoptotic pathway[5].

    Mechanism A 2-(4-Fluorophenyl)-7-methylindolizine B Colchicine-Binding Site (Tubulin) A->B Binds C Microtubule Destabilization B->C Inhibits Polymerization D G2/M Cell Cycle Arrest C->D E Mitochondrial p53 Pathway D->E F Apoptosis E->F Cell Death

    Fig 1: Mechanism of action for indolizine-mediated microtubule destabilization and apoptosis.

    Self-Validating Experimental Protocols

    To ensure rigorous, reproducible assessment of this compound, researchers must employ self-validating assay systems. The following protocols are designed not just with steps, but with the fundamental causality behind each methodological choice to ensure high E-E-A-T standards.

    Protocol A: High-Throughput In Vitro Cytotoxicity Screening (MTT Assay)

    Objective: Quantify the anti-proliferative activity of the compound. Causality & Validation: We utilize the MTT assay because it measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. This provides a direct, linear correlation with the number of metabolically viable cells[5]. To make this a self-validating system, we mandate the inclusion of a vehicle control (DMSO) to rule out solvent toxicity, and a positive control (Colchicine) to verify assay sensitivity.

    • Cell Seeding: Seed HepG2 or MDA-MB-231 cells at a density of 5 × 10³ cells/well in a 96-well plate.

      • Validation Step: Fill the outer perimeter wells with sterile PBS instead of cells to eliminate evaporation-induced "edge effects" that skew quantitative data.

    • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence and recovery from trypsinization stress.

    • Compound Treatment: Treat cells with 2-(4-Fluorophenyl)-7-methylindolizine at varying concentrations (e.g., 0.1, 1, 5, 10, 50, 100 µM) for 48 hours.

      • Causality: A 48-hour window is critical; it ensures cells pass through at least one full cell cycle, allowing G2/M phase arrest agents to fully manifest their cytotoxic phenotype. Ensure final DMSO concentration never exceeds 0.5% v/v.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

    • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the insoluble purple formazan crystals. Agitate on a microplate shaker for 10 minutes.

    • Quantification: Read absorbance at 570 nm using a microplate spectrophotometer. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

    Protocol B: Cell-Free Tubulin Polymerization Assay

    Objective: Confirm the direct molecular target of the compound. Causality & Validation: Cytotoxicity alone does not prove mechanism. By utilizing a cell-free system containing purified porcine brain tubulin, we isolate the variable. If polymerization is inhibited here, we definitively prove the compound is a direct microtubule destabilizer[3], ruling out off-target kinase inhibition.

    • Preparation: Pre-warm a 96-well half-area plate to 37°C.

    • Reaction Mix: Combine purified tubulin (3 mg/mL), GTP (1 mM), and the test compound (at 2× its cellular IC₅₀) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • Kinetic Readout: Immediately place the plate in a fluorometer. Measure the increase in fluorescence (Excitation: 340 nm / Emission: 410 nm) every minute for 60 minutes.

      • Validation Step: A flattening of the Vmax curve compared to the DMSO control confirms direct inhibition of tubulin nucleation and elongation.

    Experimental Workflow Visualization

    Workflow S1 Seed Cell Lines (HepG2, MDA-MB-231) S2 Compound Treatment (0.1 - 100 µM) S1->S2 S3 MTT Reagent Addition (Formazan Formation) S2->S3 S4 Spectrophotometry (570 nm) S3->S4 S5 Non-linear Regression (IC50 Determination) S4->S5

    Fig 2: Self-validating high-throughput workflow for in vitro cytotoxicity assessment.

    References

    • BenchChem. "comparing the efficacy of different indolizine-based anticancer agents". BenchChem.
    • National Institutes of Health (PMC). "Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization". NIH.gov.
    • ResearchGate. "The anti-proliferative activities of indolizine derivatives on the cell...". ResearchGate.net.
    • National Institutes of Health (PMC). "Cytotoxic substituted indolizines as new colchicine site tubulin polymerisation inhibitors". NIH.gov.
    • National Institutes of Health (PMC). "Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers". NIH.gov.
    • EvitaChem. "2-(4-Fluorophenyl)-7-methylindolizine-1,3-dicarbaldehyde". EvitaChem.com.

    Sources

    Publish Comparison Guide: Structure-Activity Relationship (SAR) Studies of 7-Methylindolizine Derivatives

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    Indolizine is a privileged bicyclic heteroaromatic scaffold featuring fused six- and five-membered rings with a bridgehead nitrogen. Derivatives of indolizine exhibit a broad spectrum of pharmacological properties. Among these, 7-methylindolizine derivatives have garnered significant attention for their larvicidal and anti-mycobacterial potential. However, rational drug design requires a rigorous understanding of how specific functional group substitutions dictate target affinity.

    As an Application Scientist, I have structured this guide to provide an objective comparison of 7-methylindolizine derivatives against structurally related alternatives (such as 7-formylindolizines). This document details the causality behind their structure-activity relationships (SAR) and provides self-validating experimental protocols for their synthesis and biological evaluation.

    Section 1: SAR Analysis: 7-Methyl vs. 7-Formyl Substitution in Anti-Tubercular Drug Design

    The functionalization of the indolizine core at the C-7 position plays a critical role in determining its binding affinity to key mycobacterial enzymes. Recent studies evaluating these compounds against Mycobacterium tuberculosis (MTB) H37Rv and multi-drug-resistant (MDR) strains reveal a stark contrast in efficacy based on the electronic and steric nature of the C-7 substituent[1].

    Causality of Experimental Choices

    When comparing a non-polar methyl group (-CH 3​ ) to a polar, electron-withdrawing formyl group (-CHO) at the C-7 position, the formyl derivatives consistently demonstrate superior anti-tubercular activity[2]. The causality lies in the molecular docking profiles against MTB target enzymes such as CYP121 and malate synthase.

    The carbonyl oxygen of the 7-formyl group acts as a potent hydrogen-bond acceptor, stabilizing the ligand-receptor complex in the active site. In contrast, the 7-methyl group only provides weak, non-directional van der Waals interactions, resulting in higher (less potent) Minimum Inhibitory Concentrations (MIC)[3].

    Data Presentation: Anti-Tubercular Activity Comparison

    Table 1 summarizes the in vitro whole-cell anti-TB properties, demonstrating the objective superiority of the 7-formyl substitution for this specific therapeutic application.

    Compound ClassRepresentative SubstitutionNature of C-7 GroupMIC vs H37Rv (µg/mL)MIC vs MDR (µg/mL)Mechanism / Target Affinity
    7-Methylindolizine C-7 Methyl (e.g., Compound 2c)Non-polar, Lipophilic32>64Weak hydrophobic contacts
    7-Formylindolizine C-7 Formyl (e.g., Compound 4)Polar, e⁻ withdrawing432Strong H-bonding with CYP121
    Standard Control IsoniazidN/A0.12>64Mycolic acid synthesis inhibition

    Section 2: Synthesis and Larvicidal Efficacy of 7-Methylindolizine Derivatives

    While 7-formyl derivatives excel in anti-tubercular assays, 7-methylindolizine-1-carboxylates have proven highly effective in vector control, specifically exhibiting potent larvicidal activity against Anopheles arabiensis (a primary malaria vector)[4]. The lipophilic nature of the 7-methyl group enhances penetrability through the insect cuticle, a critical pharmacokinetic requirement for topical larvicides[5].

    To synthesize these derivatives efficiently, researchers employ one-pot microwave-assisted multicomponent reactions (MCR). This method overcomes the poor yields and extended reaction times of conventional thermal heating, providing a self-validating, high-throughput workflow.

    Section 3: Experimental Workflows & Protocols

    Protocol A: One-Pot Microwave-Assisted Synthesis of 7-Methylindolizine Derivatives

    This protocol ensures high atom economy and reproducible yields (85–94%) by utilizing microwave irradiation to drive the 1,3-dipolar cycloaddition[6].

    • Reagent Preparation: In a microwave-safe vessel, combine the substituted pyridinium salt (1.0 mmol), an electron-deficient alkyne such as ethyl pent-2-ynoate (1.2 mmol), and a mild base like potassium carbonate (K 2​ CO 3​ , 2.0 mmol).

    • Solvent Addition: Suspend the mixture in 5 mL of a green solvent system (e.g., water or a water/ethanol mixture) to facilitate microwave energy absorption.

    • Microwave Irradiation: Subject the sealed vessel to microwave irradiation at 300 W, maintaining a temperature of 80°C for 10–15 minutes.

    • Reaction Monitoring: Validate reaction completion via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (3:7) mobile phase.

    • Workup & Purification: Extract the mixture with ethyl acetate (3 × 15 mL). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na 2​ SO 4​ ), and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

    Protocol B: Resazurin Microplate Assay (REMA) for Anti-Tubercular Evaluation

    The REMA protocol is a self-validating colorimetric system used to determine the MIC of the synthesized indolizines[7].

    • Broth Preparation: Aseptically prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) enrichment.

    • Plate Setup: Dispense 100 µL of the broth into each well of a sterile 96-well flat-bottomed microtiter plate.

    • Compound Dilution: Dissolve the 7-methylindolizine and 7-formylindolizine derivatives in DMSO. Perform two-fold serial dilutions in the microtiter plate to achieve final test concentrations ranging from 0.5 to 64 µg/mL.

    • Inoculation: Add 100 µL of the MTB inoculum (H37Rv or MDR strain, adjusted to a McFarland standard of 1.0) to each well.

    • Primary Incubation: Seal the plates and incubate at 37°C in a normal atmosphere for 7 days.

    • Indicator Addition: Add 30 µL of a 0.01% resazurin solution to each well.

    • Secondary Incubation & Readout: Incubate for an additional 24–48 hours. A color shift from blue (oxidized state) to pink (reduced state) indicates bacterial viability. The MIC is recorded as the lowest compound concentration that prevents the color change.

    Section 4: Mechanistic Pathway & Workflow Visualizations

    SAR_Logic Indolizine Indolizine Scaffold (C-7 Substitution) Methyl 7-Methylindolizine (Non-polar, Lipophilic) Indolizine->Methyl Substitution Formyl 7-Formylindolizine (Polar, e- withdrawing) Indolizine->Formyl Substitution WeakBinding Weaker Target Binding (Higher MIC: 32 µg/mL) Methyl->WeakBinding Hydrophobic Contacts StrongBinding Stronger Target Binding (CYP121, Malate Synthase) (MIC: 4 µg/mL) Formyl->StrongBinding H-Bonding

    SAR Logic Tree comparing C-7 substitutions on the indolizine scaffold and their target affinities.

    REMA_Workflow Prep Prepare Middlebrook 7H9 Broth Dispense Dispense into 96-Well Plate Prep->Dispense Inoculate Inoculate MTB Strains (H37Rv / MDR) Dispense->Inoculate Incubate Incubate with Indolizine Derivatives Inoculate->Incubate Resazurin Add Resazurin Indicator Incubate->Resazurin Read Read Color Shift (Blue to Pink) Resazurin->Read

    Step-by-step workflow of the Resazurin Microplate Assay (REMA) for anti-tubercular screening.

    References

    • Venugopala, K. N., Tratrat, C., Pillay, M., et al. "Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification." Antibiotics, 2019, 8(4), 247. URL:[Link]

    • Chandrashekharappa, S., Venugopala, K. N., Nayak, S. K., et al. "One-pot microwave assisted synthesis and structural elucidation of novel ethyl 3-substituted-7-methylindolizine-1-carboxylates with larvicidal activity against Anopheles arabiensis." Journal of Molecular Structure, 2018, 1156, 377-384. URL:[Link]

    Sources

    comparing the anticancer efficacy of fluorinated vs. non-fluorinated indolizines

    Author: BenchChem Technical Support Team. Date: April 2026

    Comparing the Anticancer Efficacy of Fluorinated vs. Non-Fluorinated Indolizines: A Comprehensive Technical Guide

    Indolizines—fused bicyclic heteroaromatics containing a bridgehead nitrogen—have emerged as privileged scaffolds in oncology[1]. Their planar geometry allows them to effectively intercalate with biomolecular targets or fit snugly into hydrophobic protein pockets, such as the colchicine-binding site of β-tubulin[2].

    When optimizing these scaffolds, medicinal chemists frequently employ fluorination. The incorporation of fluorine atoms or fluoroalkyl groups (e.g., trifluoromethyl) fundamentally alters the molecule's physicochemical properties. Fluorine's high electronegativity and small van der Waals radius can improve metabolic stability by blocking cytochrome P450 oxidation sites, enhance lipophilicity for better cellular permeability, and introduce novel multipolar interactions (e.g., C–H···F hydrogen bonding) with target proteins[3]. However, the impact of fluorination on anticancer efficacy is highly context-dependent, necessitating a rigorous comparative analysis.

    Mechanistic Pathways: Tubulin Inhibition and Apoptosis

    The primary mechanism of action for many potent indolizine derivatives is the destabilization of microtubules[2]. By binding to the colchicine site on tubulin, these compounds inhibit tubulin polymerization, which disrupts the mitotic spindle apparatus. This disruption triggers G2/M cell cycle arrest and subsequent apoptosis, characterized by the downregulation of anti-apoptotic proteins (Bcl-2) and the upregulation of pro-apoptotic markers (p21)[2].

    Pathway Indolizine Fluorinated Indolizine (e.g., isoCA-4 analog) Tubulin Colchicine Binding Site (β-Tubulin) Indolizine->Tubulin High Affinity Binding (C-H...F interactions) Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Mitotic Spindle Disruption Apoptosis Apoptosis (Bcl-2 ↓, p21 ↑) Arrest->Apoptosis Caspase Activation

    Figure 1: Mechanism of action for fluorinated indolizine derivatives targeting tubulin.

    Comparative Efficacy: Experimental Data and SAR Causality

    To objectively evaluate the impact of fluorination, we must compare the half-maximal inhibitory concentrations (IC50) of fluorinated indolizines against their non-fluorinated counterparts across standardized cancer cell lines.

    Compound ClassSpecific DerivativeSubstitution PatternTarget Cell LineIC50 (μM)Ref
    Indolizine Lactonecis-4aNon-fluorinated (Phenyl)MDA-MB-231 (Breast)67.86 ± 6.61[4]
    Indolizine Lactonecis-4bMonofluorinated (4-F-Phenyl)MDA-MB-231 (Breast)79.51 ± 21.84[4]
    Indolizine Lactonecis-10Trifluoromethyl Ketone (TFMK)MDA-MB-231 (Breast)4.19 ± 0.50[4]
    Indolizine Lactonecis-10Trifluoromethyl Ketone (TFMK)DU-145 (Prostate)13.42 ± 0.64[4]
    isoCA-4 Analog8eFluorinated LinkerCAL-27 (Oral)0.047 - 0.117[2]
    isoCA-4 Analog8hFluorinated LinkerHGC-27 (Gastric)0.047 - 0.117[2]
    Pyridinium Ylide Adduct9dbNon-fluorinatedBE(2)-C (Neuroblastoma)~10.00[5]

    Causality Analysis: The data reveals a highly nuanced Structure-Activity Relationship (SAR). The introduction of a single fluorine atom on the phenyl ring of the indolizine lactone (cis-4b) actually decreased antiproliferative capacity compared to the unsubstituted analogue (cis-4a)[4]. This negative impact suggests that the specific binding pocket for that phenyl ring may experience steric hindrance or lacks a suitable hydrogen-bond donor to favorably interact with the highly electronegative fluorine atom.

    Conversely, the substitution of a trifluoromethyl ketone (TFMK) group in compound cis-10 resulted in a dramatic 4.9-fold increase in cytotoxicity against breast cancer cells[4]. The strong electron-withdrawing nature of the CF3 group significantly enhances the electrophilicity of the adjacent ketone, potentially facilitating covalent interactions with nucleophilic residues in the target protein, while simultaneously boosting the molecule's overall lipophilicity and cellular uptake[3]. Furthermore, highly optimized fluorinated isocombretastatin A-4 (isoCA-4) analogs (compounds 8e and 8h) exhibit exceptional nanomolar potency (47–117 nM) by perfectly mimicking the geometry required for the colchicine binding site[2].

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the evaluation of indolizine derivatives must follow self-validating experimental systems. A single phenotypic assay is insufficient; orthogonal validation is required to confirm that cytotoxicity is directly linked to the proposed mechanism (e.g., tubulin inhibition).

    Workflow Synthesis Synthesis InVitro Cell Viability (MTT) Internal Controls: DMSO & Doxorubicin Synthesis->InVitro Dose-response screening Mechanism Tubulin Polymerization Assay Orthogonal Validation InVitro->Mechanism Select hits (IC50 < 10 μM) Data SAR Profiling IC50 Calculation Mechanism->Data Confirm target engagement

    Figure 2: Self-validating experimental workflow for evaluating indolizine cytotoxicity.

    Protocol 1: In Vitro Cytotoxicity (MTT Assay)[1][4]

    Causality of Design: The MTT assay measures mitochondrial metabolic rate as a proxy for cell viability. To make this self-validating, we include both a vehicle control (to establish baseline 100% viability) and a known positive control (to validate assay sensitivity and dynamic range).

    • Cell Seeding: Plate MDA-MB-231 and DU-145 cells in 96-well plates at a density of 5×103 cells/well in standard DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

    • Compound Treatment: Prepare serial dilutions (0.1 μM to 100 μM) of the indolizine derivatives in DMSO. Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent vehicle-induced toxicity. Include DMSO-only wells (negative control) and Doxorubicin/Colchicine wells (positive controls).

    • Incubation: Incubate the cells with the compounds for 48 to 72 hours.

    • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: Viable cells with active metabolism convert the yellow tetrazolium salt into insoluble purple formazan crystals.

    • Solubilization and Readout: Remove the media, add 100 μL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate IC50 values using non-linear regression analysis (four-parameter logistic curve).

    Protocol 2: In Vitro Tubulin Polymerization Assay[2][5]

    Causality of Design: Cytotoxicity alone does not prove target engagement. This cell-free assay directly measures the compound's ability to inhibit microtubule formation by tracking the increase in fluorescence that occurs when tubulin polymerizes, confirming the mechanism of action.

    • Preparation: Thaw porcine brain tubulin (>99% pure) on ice. Prepare the reaction buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9) containing a fluorescent reporter (e.g., DAPI, which enhances fluorescence upon binding to polymerized microtubules).

    • Compound Incubation: Pre-incubate the tubulin (3 mg/mL) with the test indolizine (e.g., 5 μM), a vehicle control (DMSO), and a reference inhibitor (Colchicine, 3 μM) in a 96-well half-area plate on ice for 15 minutes.

    • Polymerization Induction: Transfer the plate to a fluorometer pre-heated to 37°C. The temperature shift induces polymerization.

    • Kinetic Readout: Measure fluorescence (Excitation: 360 nm, Emission: 420 nm) continuously every minute for 60 minutes.

    • Validation: A valid assay will show a sigmoidal increase in fluorescence for the DMSO control. A true microtubule destabilizer (like compound 8e or colchicine) will suppress this curve, resulting in a flattened line near the baseline.

    Conclusion

    The comparative efficacy of fluorinated versus non-fluorinated indolizines underscores a critical lesson in drug design: fluorination is not a universal enhancer. While monofluorination on peripheral rings can sometimes disrupt optimal binding geometries, the strategic placement of fluoroalkyl groups (like TFMK) or the fluorination of linker regions can yield highly potent, nanomolar tubulin inhibitors. By employing self-validating protocols that couple phenotypic cytotoxicity with direct target engagement assays, researchers can systematically harness the indolizine scaffold for next-generation targeted cancer therapeutics.

    Sources

    Validation of a Novel Synthetic Route for 2,7-Disubstituted Indolizines: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Indolizines, particularly 2,7-disubstituted derivatives, are privileged heterocyclic scaffolds in medicinal chemistry and materials science. They exhibit a broad spectrum of biological activities—including anti-inflammatory, anticancer, and antitubercular properties—and possess unique photoluminescent characteristics[1][2]. However, achieving precise regiocontrol at the 2- and 7-positions has historically challenged synthetic chemists, often resulting in complex mixtures and low yields.

    This guide evaluates a novel, highly regioselective Cu/I₂-mediated oxidative cross-coupling route against traditional methodologies. By providing a validated, scalable protocol, we aim to equip drug development professionals with a robust tool for accelerating the discovery of novel bioactive therapeutics.

    Mechanistic Rationale & Pathway

    Traditional indolizine syntheses rely heavily on the Tschitschibabin reaction or 1,3-dipolar cycloadditions of pyridinium ylides[1]. While foundational, these methods suffer from limited substrate scope, harsh reaction conditions, and poor regioselectivity when specifically targeting the 2,7-substitution pattern[2].

    The novel synthetic route overcomes these limitations by leveraging a copper/iodine-mediated oxidative cross-coupling between 4-substituted 2-(pyridin-2-yl)acetates and terminal alkenes[1]. The causality behind this mechanistic design is elegant and highly controlled:

    • Radical Initiation: Single-electron oxidation of the acetate generates a carbon-centered radical. Iodine acts as a crucial radical initiator and oxidant mediator.

    • Regioselective Addition: The radical adds across the terminal alkene. The 2,7-regioselectivity is thermodynamically driven by the steric bulk of the 4-substituent on the pyridine ring, directing the alkene insertion to minimize steric clash.

    • Oxidative Cyclization: Copper(II) oxidizes the resulting radical to a carbocation, prompting an intramolecular nucleophilic attack by the pyridine nitrogen, followed by aromatization to yield the indolizine core[1].

    G Start 4-Substituted 2-(Pyridin-2-yl)acetate + Terminal Alkene Step1 Single-Electron Oxidation (Cu/I2 Catalytic System) Start->Step1 Step2 Radical Intermediate Generation Step1->Step2 Step3 Regioselective Radical Addition (C-C Bond Formation) Step2->Step3 Alkene Insertion Step4 Oxidation to Carbocation by Cu(II) Step3->Step4 Step5 Intramolecular Nucleophilic Attack (Ring Closure) Step4->Step5 Step6 Dihydroindolizine Intermediate Step5->Step6 End Aromatization (-H+, -e-) 2,7-Disubstituted Indolizine Step6->End Oxidative Dehydrogenation

    Fig 1: Mechanistic pathway for the Cu/I2-mediated oxidative cross-coupling synthesis of indolizines.

    Comparative Performance Analysis

    To objectively evaluate this novel route, we compared its performance metrics against the traditional Tschitschibabin reaction and standard 1,3-dipolar cycloaddition methods[3]. The data clearly demonstrates the superiority of the oxidative cross-coupling approach for targeted 2,7-substitution.

    ParameterTraditional Tschitschibabin1,3-Dipolar CycloadditionNovel Cu/I₂ Oxidative Coupling
    Primary Reagents α-Haloketones + PyridinesPyridinium Ylides + Alkynes2-(Pyridin-2-yl)acetates + Alkenes
    Regioselectivity (2,7) Poor to ModerateModerateExcellent (>95%)
    Reaction Conditions Harsh (reflux, strong base)Requires oxidants, high tempMild (100 °C, DCE)
    Average Yield 30–55%40–65%75–92%
    Functional Group Tolerance Low (side reactions common)MediumHigh (tolerates CN, esters, halogens)
    Atom Economy Low (heavy halogen waste)ModerateHigh (oxidative dehydrogenation)

    Validated Experimental Protocol

    This protocol is designed as a self-validating system to ensure reproducibility and high fidelity in synthesizing 2,7-disubstituted indolizines.

    Materials Required:

    • 4-substituted 2-(pyridin-2-yl)acetate (1.0 equiv)

    • Terminal alkene (2.0 equiv)

    • Cu(OAc)₂·H₂O (3.0 equiv)

    • I₂ (1.0 equiv)

    • Tetrabutylammonium chloride (NBu₄Cl, 1.0 equiv)

    • 1,2-dichloroethane (DCE)

    Step-by-Step Methodology:

    • Catalyst and Reagent Assembly: In an oven-dried Schlenk tube, combine the 2-(pyridin-2-yl)acetate, Cu(OAc)₂·H₂O, I₂, and NBu₄Cl.

      • Causality Explored: Cu(OAc)₂ serves a dual role as both an oxidant and a Lewis acid to stabilize intermediates. NBu₄Cl is critical as a phase-transfer agent, ensuring homogeneous electron transfer in the organic solvent[1].

    • Solvent and Substrate Addition: Add DCE followed by the terminal alkene under an inert atmosphere (N₂ or Ar).

      • Causality Explored: DCE is selected for its optimal dielectric constant, which effectively solvates and stabilizes the transient carbocation intermediate prior to cyclization.

    • Thermal Activation: Seal the tube and heat the mixture at 100 °C for 24 hours.

      • Causality Explored: The elevated temperature provides the necessary activation energy to overcome the barrier of the intramolecular nucleophilic attack and subsequent aromatization[1].

    • Self-Validating Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) eluent.

      • Validation Check: The consumption of the UV-active starting material and the appearance of a highly fluorescent blue/green spot under 365 nm UV light confirms the formation of the fully conjugated indolizine core.

    • Quenching and Extraction: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous Na₂S₂O₃ and brine. Dry over anhydrous Na₂SO₄.

      • Validation Check: The Na₂S₂O₃ wash is visually validated when the dark purple/brown tint of unreacted iodine dissipates, leaving a clear organic layer.

    • Purification and Structural Confirmation: Concentrate the organic layer in vacuo and purify via silica gel flash chromatography.

      • Validation Check: Confirm the 2,7-substitution pattern via ¹H NMR. The peri-effect will cause a distinct downfield shift for the H-8 proton (typically >7.5 ppm), confirming the structural integrity of the cyclized product.

    Conclusion

    For drug development professionals, the Cu/I₂-mediated oxidative cross-coupling represents a paradigm shift in indolizine synthesis. By replacing harsh, unselective conditions with a mild, radical-mediated pathway, this route offers unparalleled access to 2,7-disubstituted indolizines. Its high functional group tolerance and self-validating visual markers make it an essential protocol for modern medicinal chemistry workflows[3].

    References

    • Title: Indolizine Synthesis via Oxidative Cross-Coupling/Cyclization of Alkenes and 2-(Pyridin-2-yl)acetate Derivatives | Source: acs.org | URL: 1

    • Title: Synthesis of indolizines | Source: organic-chemistry.org | URL: 3

    • Title: Recent Advances in the Synthesis of Indolizines and their Derivatives | Source: ijettjournal.org | URL: 4

    Sources

    Benchmark Study of the Stability of Indolizine Isomers: A Comprehensive Guide for Drug Design and Materials Science

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist working at the intersection of heterocyclic chemistry and materials science, I frequently encounter the challenge of balancing molecular reactivity with stability. The C8​H7​N isomer space—comprising Indole , Isoindole , and Indolizine —represents a fascinating case study. While indole is a ubiquitously stable, privileged scaffold in biology, its structural isomers offer unique, narrower HOMO-LUMO gaps that are highly desirable for organic field-effect transistors (OFETs) and novel therapeutics. However, harnessing isoindole and indolizine requires a rigorous understanding of their stability limitations.

    This guide provides an objective benchmark of the thermodynamic and kinetic stabilities of these three isomers, detailing the causality behind their reactivity and providing field-proven, self-validating protocols for stability assessment.

    The Core Benchmark: Thermodynamic vs. Kinetic Stability

    When benchmarking isomers, it is critical to distinguish between thermodynamic stability (the intrinsic gas-phase energy of the molecule) and kinetic stability (the activation energy required to undergo a chemical reaction, such as oxidation or dimerization, under ambient conditions).

    The Causality of Stability Differences

    According to high-level Coupled Cluster (CCSD(T)) calculations , the relative thermodynamic stability follows the order: Indole > Isoindole > Indolizine . The underlying causality is governed by the Glidewell-Lloyd rule and local aromaticity. Indole maintains strong aromaticity in both its 5-membered and 6-membered rings. In isoindole and indolizine, the position of the nitrogen atom forces a reduction in the aromaticity of the 6-membered ring.

    However, kinetic stability tells a different story. Despite being thermodynamically more stable than indolizine, isoindole is kinetically highly unstable . Its o-quinonoid structure forces it to act as a highly reactive diene, rapidly undergoing Diels-Alder dimerization at room temperature to regain full benzenoid aromaticity. Conversely, indolizine possesses a fully delocalized 10- π electron system. While its bridged nitrogen creates a polarized ground state—making it susceptible to electrophilic attack and photooxidation—it lacks the diene-character driving force to dimerize, allowing it to be isolated and stored under controlled conditions .

    Quantitative Benchmark Data

    The following table summarizes the key stability metrics, highlighting the ~0.88 eV reduction in the HOMO-LUMO gap for both isoindole and indolizine compared to indole, which fundamentally alters their optoelectronic properties and reactivity .

    IsomerRelative Energy (CCSD(T))HOMO-LUMO Gap ShiftLocal Aromaticity (NICS)Kinetic Stability (Ambient)Primary Degradation Pathway
    Indole 0.0 kcal/molReference (~4.80 eV)High (Both rings)ExcellentHighly inert under ambient conditions
    Isoindole +7.5 kcal/mol-0.89 eV vs IndoleLow (o-quinonoid)Very PoorRapid Diels-Alder dimerization
    Indolizine +10.4 kcal/mol-0.88 eV vs IndoleModerate (Polarized)ModeratePhotooxidation, Electrophilic attack (C1/C3)

    Isomerization and Degradation Pathways

    To visualize the divergent fates of these isomers under ambient conditions, the following diagram maps their thermodynamic energy levels to their primary kinetic degradation pathways.

    IsomerStability Indole Indole (0.0 kcal/mol) Stable Highly Stable (Ambient) Indole->Stable Inert Isoindole Isoindole (+7.5 kcal/mol) Dimer Rapid Dimerization (Diels-Alder) Isoindole->Dimer Kinetically Unstable Indolizine Indolizine (+10.4 kcal/mol) Oxidation Photooxidation & Electrophilic Attack Indolizine->Oxidation Moderately Reactive

    Fig 1. Thermodynamic relative energies and primary kinetic degradation pathways of C8H7N isomers.

    Self-Validating Experimental Protocols

    To rigorously benchmark novel indolizine derivatives against indole standards, researchers must employ both computational and experimental workflows. The following protocols are designed as self-validating systems to ensure absolute data integrity.

    Protocol A: Computational Thermodynamic Benchmarking

    Objective: Determine the gas-phase thermodynamic stability and frontier orbital energies of novel isomers.

    • Initial Geometry Optimization: Perform Density Functional Theory (DFT) calculations using the PBE0 functional and 6-311G** basis set.

      • Causality: PBE0 provides an optimal balance of exact exchange, which is critical for accurately modeling the bond alternation in polarized heterocycles like indolizine.

    • Frequency Validation (Self-Validation Step): Run vibrational frequency calculations at the PBE0/6-311G** level.

      • Validation Mechanism: The strict absence of imaginary frequencies confirms that the optimized geometry is a true local minimum, preventing the erroneous benchmarking of transition states.

    • High-Level Energy Refinement: Execute a single-point energy calculation using Coupled Cluster theory (CCSD(T)/6-311G**).

      • Causality: DFT often fails to capture dynamic electron correlation accurately in highly conjugated systems. CCSD(T) serves as the "gold standard" to establish the true relative thermodynamic energy.

    • Orbital & Magnetic Analysis: Calculate the HOMO-LUMO gap and Nuclear Independent Chemical Shifts (NICS) using the Gauge-Independent Atomic Orbital (GIAO) method to quantify the loss of local aromaticity.

    Workflow Start Select C8H7N Isomer Opt DFT Geometry Optimization (PBE0/6-311G**) Start->Opt Freq Frequency Validation (Zero Imaginary Frequencies) Opt->Freq SPE CCSD(T) Single-Point Energy (Gold-Standard Thermodynamics) Freq->SPE Prop Aromaticity Analysis (NICS & HOMO-LUMO Gap) SPE->Prop

    Fig 2. Self-validating computational workflow for benchmarking isomer thermodynamic stability.

    Protocol B: Experimental Kinetic Stability Tracking via qNMR

    Objective: Measure the kinetic half-life of indolizine derivatives under oxidative or ambient conditions.

    • Sample Preparation: Dissolve 0.05 mmol of the purified indolizine isomer in 0.5 mL of deuterated chloroform ( CDCl3​ ).

    • Internal Standard Addition (Self-Validation Step): Add exactly 0.01 mmol of 1,3,5-trimethoxybenzene to the NMR tube.

      • Validation Mechanism: Because indolizine degradation can result in NMR-silent polymeric line-broadening, integrating the indolizine peaks against a highly stable, non-reactive internal standard ensures that any observed signal decrease is definitively due to chemical degradation, not solvent evaporation or NMR tuning variations.

    • Baseline Acquisition: Acquire a baseline 1H -NMR spectrum ( t=0 ). Identify the highly shielded C3-proton of indolizine (typically around δ 7.3 ppm), which is the primary site of electrophilic/oxidative attack.

    • Controlled Exposure: Expose the NMR tube to standardized ambient light and oxygen at 25°C.

    • Kinetic Tracking: Acquire spectra every 2 hours for a 24-hour period. Integrate the C3-proton against the methoxy protons of the internal standard.

    • Data Analysis: Plot ln([Indolizine]) versus time. A linear fit indicates pseudo-first-order degradation, allowing for the extraction of the rate constant ( kobs​ ) and direct kinetic comparison against indole controls.

    References

    • Pino-Rios, R.; Solà, M. "The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule." The Journal of Physical Chemistry A, 2020.[Link]

    • Esmaeili, S. et al. "Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications." Journal of the American Chemical Society, 2025.[Link]

    comparative analysis of the solvent effects on the emission spectra of indolizines

    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth requires a fundamental understanding of their excited-state dynamics. Indolizines—nitrogen-fused isomers of indole—have emerged as highly tunable fluorophores with extensive applications in optoelectronics, environmental sensing, and live-cell bioimaging[1]. Because the indolizine core acts as a potent electron donor, its photophysical signature is exquisitely sensitive to the polarity of its microenvironment[2].

    This guide provides a comprehensive comparison of how different solvent systems modulate the emission spectra across three distinct classes of indolizine derivatives, supported by mechanistic causality and self-validating experimental protocols.

    Mechanistic Grounding: The Causality of Solvatochromism

    The primary driver of solvent-dependent emission (solvatochromism) in substituted indolizines is the Intramolecular Charge Transfer (ICT) process[3][4]. When indolizines are functionalized with electron-withdrawing groups (e.g., maleimides, cyano groups, or nitrophenyls), optical excitation promotes an electron transition that drastically increases the molecular dipole moment[5].

    • Positive Solvatochromism: In non-polar solvents (e.g., hexane), the excited state is poorly stabilized, resulting in higher-energy (blue/green) emission. As solvent polarity increases (e.g., moving to DMSO), dipole-dipole interactions between the solvent molecules and the highly polar ICT state lower the energy gap. This thermodynamic stabilization causes a pronounced bathochromic (red) shift in the emission spectra[5][6].

    • Dual Emission Anomalies: In specific push-pull systems, polar solvents can stabilize two distinct excited-state geometries simultaneously, splitting the emission into two distinct pathways[7].

    G S0 Ground State (S0) FC Franck-Condon State S0->FC Excitation (hν) LE Locally Excited (LE) State FC->LE Vibrational Relaxation ICT_NonPolar ICT State (Non-Polar Solvent) Weak Stabilization LE->ICT_NonPolar Solvent Reorganization ICT_Polar ICT State (Polar Solvent) Strong Stabilization LE->ICT_Polar Dipole-Dipole Interaction Emission_Blue Blue/Green Emission (Shorter Wavelength) ICT_NonPolar->Emission_Blue Radiative Decay Emission_Red Yellow/Red Emission (Longer Wavelength) ICT_Polar->Emission_Red Radiative Decay Emission_Blue->S0 Emission_Red->S0

    Mechanistic pathway of Intramolecular Charge Transfer (ICT) stabilization by solvent polarity.

    Comparative Analysis of Indolizine Architectures

    To objectively evaluate performance, we compare three highly engineered indolizine scaffolds and their spectral responses to solvent polarity.

    Maleimide-Fused Pyrrolo[2,1,5-cd]indolizines
    • Performance Profile: These derivatives exhibit classic, predictable positive solvatochromism. For example, the model compound 3ba maintains a relatively static ground-state absorption across solvents, but its emission shifts from 477 nm in hexane to 502 nm in DMSO[5].

    • Mechanistic Insight: The extended π -conjugation from the maleimide annulation enhances the donor-acceptor vector. The static UV-Vis absorption confirms that the solvent polarity primarily impacts the excited state rather than the ground state[5].

    2-oxo-pyrano[2,3-b]indolizines (Coumarin Analogs)
    • Performance Profile: Designed as highly efficient push-pull systems, these dyes achieve exceptional fluorescence quantum yields ( Φf​ up to 0.92 in dichloromethane for compound 2g )[6][7].

    • Solvent-Induced Anomalies: Compound 3ab (bearing a strong nitrophenyl acceptor) breaks standard trends. In polar solvents like DCM and DMSO, it exhibits dual emission bands (491 nm and 642 nm)[6][7]. This occurs because the polar solvent enables two competing ICT geometries. However, in these highly polar environments, non-emissive decay pathways dominate, rendering the overall fluorescence barely detectable[6][7].

    Kaleidolizines (KIz) and Aggregation-Induced Emission (AIE)
    • Performance Profile: Traditional fluorophores suffer from Aggregation-Caused Quenching (ACQ) in water. KIz derivatives circumvent this by utilizing a synergistic ICT and Restriction of Intramolecular Rotation (RIR) mechanism[4].

    • Mechanistic Insight: In a pure THF solution, KIz emission is weak. However, as the water fraction ( fw​ ) increases, the hydrophobic indolizines aggregate into nanoparticles. This aggregation physically restricts non-radiative rotational decay, resulting in up to a 120-fold increase in fluorescence intensity, with emission systematically tunable from 455 to 564 nm based on the core substituents[4].

    Quantitative Data Summary

    Indolizine DerivativeSolvent Environment λabs​ (nm) λem​ (nm)Quantum Yield ( Φf​ )Key Photophysical Trait
    Maleimide-Fused (3ba) Hexane (Non-polar)~430477ModerateBaseline LE/ICT emission
    Maleimide-Fused (3ba) DMSO (Polar)~430502ModeratePositive Solvatochromism (Red-shift)
    Coumarin Analog (2g) DCM (Moderate Polar)420–470440–5200.92 Highly efficient radiative decay
    Coumarin Analog (3ab) DCM / DMSO420–470491 & 642Barely detectableDual emission / Non-radiative decay
    Kaleidolizine (KIz 11) THF (Pure)~400~460LowSolvent quenching via rotation
    Kaleidolizine (KIz 11) THF/Water (1:9)~400~460High (120x) Aggregation-Induced Emission (AIE)

    Experimental Protocols: Self-Validating Photophysical Workflows

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality check to verify that the observed spectral shifts are due to solvent effects rather than sample degradation or impurities.

    Workflow Prep 1. Stock Solution Prep (1 mM in dry THF) Dilution 2. Solvent Aliquoting (Hexane, Toluene, DCM, DMSO) Prep->Dilution UV 3. UV-Vis Absorption (Determine λ_max) Dilution->UV FL 4. Fluorescence Emission (Excitation at λ_max) UV->FL QY 5. Quantum Yield (Φ_f) (vs. Coumarin 153) FL->QY Analysis 6. Lippert-Mataga Plot (Stokes Shift vs Δf) QY->Analysis

    Standardized experimental workflow for evaluating indolizine solvatochromism.

    Protocol 1: Steady-State Solvatochromism Screening

    Objective: Quantify the ICT character of a novel indolizine using Lippert-Mataga models.

    • Stock Preparation: Synthesize and purify the indolizine derivative. Prepare a 1.0 mM stock solution in spectroscopic grade, anhydrous THF.

    • Solvent Aliquoting: Prepare 10 µM working solutions by diluting the stock into a polarity gradient: Hexane, Toluene, Dichloromethane (DCM), and Dimethyl Sulfoxide (DMSO)[6].

      • Causality: A broad dielectric constant ( ϵ ) range is required to accurately plot the Stokes shift against the solvent orientation polarizability ( Δf ).

    • Absorption Spectroscopy: Record UV-Vis spectra (300–600 nm) to determine the lowest energy absorption maximum ( λabs​ ).

      • Self-Validation: The λabs​ should remain relatively static across solvents. Significant shifts (>15 nm) indicate ground-state aggregation or hydrogen bonding rather than pure excited-state ICT[5].

    • Emission Spectroscopy: Excite the sample at its specific λabs​ . Record the emission spectra to find λem​ .

    • Quantum Yield ( Φf​ ) Determination: Use Coumarin 153 in Ethanol ( Φf​=0.55 ) as a reference standard[6]. Calculate Φf​ using the comparative integration method, ensuring you correct for the refractive indices of the different solvents.

    Protocol 2: Aggregation-Induced Emission (AIE) Titration

    Objective: Differentiate between solvent polarity quenching and AIE activation.

    • Solvent System: Prepare a 20 µM solution of the indolizine (e.g., KIz) in pure THF[4].

    • Fractional Titration: Gradually add deionized water (a poor solvent for indolizines) to create THF/Water mixtures with water fractions ( fw​ ) ranging from 0% to 90%[4].

    • Measurement & Causality Check: Record the emission intensity at each fw​ .

      • Self-Validation: Initial drops in intensity at low fw​ (0–20%) validate the ICT effect (polar quenching by water). Massive intensity spikes at fw​>60% validate the RIR-driven AIE mechanism, confirming that the molecules have formed emissive nano-aggregates[4].

    References

    • Palladium-Catalyzed Dehydrogenative Annulation of Indolizines with Maleimides: Synthesis and Photophysical Studies of Maleimide-Fused Pyrrolo[2,1,5-cd]indolizines. Organic Letters - ACS Publications. 5

    • Strongly fluorescent indolizine-based coumarin analogs. ResearchGate / RSC Publishing. 7

    • Full Color Tunable Aggregation-Induced Emission Luminogen for Bioimaging Based on an Indolizine Molecular Framework. Bioconjugate Chemistry - ACS Publications. 4

    • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. PMC. 3

    • Reactivity of Indolizines in Organic Synthesis. ResearchGate. 1

    • Acidochromism of amino-substituted indolizine chromophores. Universidad de Alicante. 2

    Sources

    Safety Operating Guide

    Comprehensive Safety and Operational Guide: Handling 2-(4-Fluorophenyl)-7-methylindolizine

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 2-(4-Fluorophenyl)-7-methylindolizine —and its functionalized derivatives, such as the 1,3-dicarbaldehyde form (CAS: 447449-66-3)[1]—requires more than a cursory glance at a standard Safety Data Sheet (SDS). While indolizine derivatives are highly valued in medicinal chemistry and drug discovery for their unique biological activities, their fused bicyclic nitrogen cores and fluorinated aromatic rings present specific physicochemical hazards[2].

    This guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety, scientific integrity, and logistical efficiency in your laboratory.

    Hazard Profile & Physicochemical Causality

    Before donning Personal Protective Equipment (PPE), we must understand the causality of the chemical's hazards. Fluorinated indolizines are highly lipophilic. This lipophilicity increases the risk of dermal penetration if the skin barrier is compromised. Furthermore, fine powders of fluorinated aromatics can cause acute respiratory and severe ocular irritation upon contact[3].

    Table 1: Quantitative Hazard & Physicochemical Summary

    Property / HazardData / GHS ClassificationMechanistic Implication for Handling
    Molecular Structure Fluorinated Indolizine CoreHigh lipophilicity; readily penetrates compromised skin barriers.
    Physical State Solid / Crystalline PowderProne to static cling and aerosolization during transfer.
    Health Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Direct contact causes acute inflammation; inhalation irritates the respiratory tract[3].
    Thermal Decomposition Yields HF, COx, and NOxIncineration must occur in facilities equipped with acid-gas scrubbers to neutralize Hydrogen Fluoride (HF) gas[4].
    The PPE Matrix & Mechanistic Justification

    Merely listing PPE is insufficient; understanding why each item is selected ensures compliance and builds a culture of safety.

    • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are required for handling the dry powder.

      • Causality: Nitrile provides excellent resistance to fine organic powders. However, if the compound is dissolved in polar aprotic solvents (e.g., DMF, DMSO) commonly used for indolizine reactions, double-gloving or switching to butyl rubber gloves is mandatory . These solvents rapidly permeate standard nitrile, carrying the dissolved lipophilic compound directly through the skin barrier.

    • Eye Protection: Tight-fitting chemical safety goggles (NIOSH or EN 166 approved)[5].

      • Causality: Standard safety glasses leave gaps. The fine particulate nature of 2-(4-Fluorophenyl)-7-methylindolizine can become airborne during transfer, leading to severe ocular irritation.

    • Respiratory Protection: Handling must occur within a certified chemical fume hood. If weighing outside a hood is unavoidable, a half-face respirator with P100 (US) or P3 (EU) particulate filters is required[4].

    • Body Protection: Flame-retardant, anti-static lab coat.

      • Causality: Static discharge can ignite fine organic dusts or cause the powder to aggressively cling to PPE surfaces.

    Operational Protocol: Closed-System Weighing & Transfer

    This methodology provides a self-validating system to transfer the compound from bulk storage to a reaction vessel without generating airborne particulates.

    • Step 1: Environmental Preparation. Ensure the fume hood face velocity is between 80–100 fpm. Lay down an anti-static weighing mat.

    • Step 2: Static Mitigation. Pass the sealed chemical container and the receiving vessel through an anti-static ionizer fan.

      • Validation: You will know this step is successful when the powder rests at the bottom of the vial without clinging to the upper glass walls.

    • Step 3: PPE Verification. Don your anti-static lab coat, tight-fitting safety goggles, and double nitrile gloves.

    • Step 4: Transfer. Use a grounded, stainless-steel micro-spatula. Avoid plastic spatulas, which generate static electricity. Weigh the desired mass directly into a tared, sealable vial.

    • Step 5: Decontamination. Wipe down the exterior of the sealed vial, the spatula, and the balance pan with a lint-free wipe dampened with isopropanol.

      • Validation: A clean wipe indicates no residual powder remains on the exterior surfaces.

    Spill Response & Halogenated Disposal Plan

    Fluorinated compounds require specific emergency and disposal logistics to prevent environmental contamination and exposure to toxic byproducts[5].

    Emergency Spill Containment

    • Evacuate & Settle: Evacuate the immediate area and allow airborne dust to settle for 5 minutes.

    • Wet the Spill (Crucial Step): Do not dry sweep, as this aerosolizes the toxic dust. Instead, gently cover the spill with absorbent paper towels dampened with a 1:1 mixture of water and isopropanol.

      • Causality: Water alone will bead up on the lipophilic fluorinated powder, failing to suppress dust. Pure isopropanol evaporates too quickly and poses a flammability risk. The 1:1 mixture effectively wets the powder and suppresses aerosolization.

    • Collect: Carefully collect the dampened material using a non-sparking scoop and place it into a sealable hazardous waste bag.

    Logistical Disposal Plan

    • Solid Waste: Dispose of as Halogenated Organic Solid Waste . The presence of the fluorine atom requires specific high-temperature incineration to prevent the release of highly corrosive hydrogen fluoride (HF) gas[4].

    • Liquid Waste: If dissolved in solvents, segregate into "Halogenated Organic Liquid Waste." Never mix with acidic waste streams, as this can trigger exothermic degradation.

    Operational Workflow Diagram

    HandlingWorkflow N1 1. Risk Assessment & PPE Verification N2 2. Fume Hood Preparation N1->N2 N3 3. Material Transfer & Weighing N2->N3 N4 Spill Event? N3->N4 N5 4a. Emergency Containment N4->N5 Yes N6 4b. Halogenated Waste Disposal N4->N6 No N5->N6

    Workflow for handling 2-(4-Fluorophenyl)-7-methylindolizine safely.

    Sources

    ×

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.